WAY-214156
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
1007853-40-8 |
|---|---|
Molecular Formula |
C19H10N2O3 |
Molecular Weight |
314.3 g/mol |
IUPAC Name |
2,8-dihydroxy-6H-naphtho[1,2-c]isochromene-4,12-dicarbonitrile |
InChI |
InChI=1S/C19H10N2O3/c20-7-10-5-17-15-2-1-13(22)4-12(15)9-24-19(17)18-11(8-21)3-14(23)6-16(10)18/h1-6,22-23H,9H2 |
InChI Key |
UGZYFAJTTRGNOX-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)O)C3=C(O1)C4=C(C=C(C=C4C(=C3)C#N)O)C#N |
Origin of Product |
United States |
Foundational & Exploratory
Navigating the Immunomodulatory Landscape: A Technical Guide to the S1P1 Receptor Agonist CYM-5442
An important clarification on the subject of this guide: Initial searches for "WAY-214156" revealed a compound primarily identified as a selective estrogen receptor β (ERβ) agonist. However, the detailed technical requirements of this guide, focusing on signaling pathways and specific experimental workflows relevant to immunomodulation, align more closely with the mechanism of a selective sphingosine-1-phosphate receptor 1 (S1P1) agonist. A well-characterized compound fitting this profile is CYM-5442 . This guide will, therefore, provide an in-depth technical overview of the mechanism of action of CYM-5442 as a representative selective S1P1 agonist, a class of molecules with significant therapeutic interest in autoimmune diseases.
Core Mechanism of Action: S1P1 Agonism and Lymphocyte Sequestration
CYM-5442 is a potent and highly selective agonist of the sphingosine-1-phosphate receptor 1 (S1P1), a G protein-coupled receptor (GPCR) that plays a pivotal role in regulating the trafficking of lymphocytes from secondary lymphoid organs.[1] The therapeutic potential of CYM-5442 in autoimmune diseases stems from its ability to induce a profound but reversible reduction in circulating lymphocytes, a condition known as lymphopenia.[1][2]
The core mechanism involves the following key steps:
-
Receptor Binding and Activation: CYM-5442 binds to and activates S1P1 receptors expressed on the surface of lymphocytes.[1]
-
Receptor Internalization: Continuous agonism by CYM-5442 leads to the internalization and subsequent degradation of the S1P1 receptor.[3][4] This process renders the lymphocytes unresponsive to the endogenous S1P gradient that normally guides their egress from lymph nodes.
-
Lymphocyte Sequestration: By functionally antagonizing the S1P1 receptor through its downregulation, CYM-5442 effectively traps lymphocytes within the lymph nodes, preventing their entry into the bloodstream and subsequent infiltration into tissues where they can mediate autoimmune inflammation.[1][3]
Quantitative Pharmacological Profile
The potency and selectivity of CYM-5442 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data available.
| Parameter | Value | Cell Line/System | Reference |
| EC50 | 1.35 nM | In vitro S1P1 receptor activation | [1] |
| EC50 | 46 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells (WT S1P1) | [1][5] |
| EC50 | 67 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells (R120A S1P1 mutant) | [1][5] |
| EC50 | 134 nM | p42/p44 MAPK phosphorylation in CHO-K1 cells (E121A S1P1 mutant) | [1][5] |
Table 1: In Vitro Potency of CYM-5442
| Species | Route of Administration | Dose | Effect | Reference |
| Mouse | Intraperitoneal (i.p.) | 10 mg/kg | 64% decrease in white blood cell count; 65% decrease in B-lymphocytes; 85% decrease in T-lymphocytes | [1] |
| Mouse | Intraperitoneal (i.p.) | 3 mg/kg (daily) | Significantly prolonged survival in a graft-versus-host disease (aGVHD) model | [3] |
Table 2: In Vivo Efficacy of CYM-5442
Signaling Pathways and Molecular Interactions
Activation of the S1P1 receptor by CYM-5442 initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase and the activation of downstream pathways such as the phosphoinositide 3-kinase (PI3K)-Akt pathway and the Ras-mitogen-activated protein kinase (MAPK) pathway.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. bio-techne.com [bio-techne.com]
- 3. The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
WAY-214156: A Deep Dive into its Estrogen Receptor β Selectivity and Affinity
For Researchers, Scientists, and Drug Development Professionals
WAY-214156 is a synthetic, nonsteroidal compound that has garnered significant interest within the scientific community for its potent and selective agonist activity at the Estrogen Receptor β (ERβ). This technical guide provides a comprehensive overview of the binding affinity and functional selectivity of this compound, offering valuable insights for researchers engaged in endocrinology, oncology, and neurodegenerative disease research.
Quantitative Analysis of Receptor Binding and Functional Potency
The defining characteristic of this compound is its remarkable selectivity for ERβ over Estrogen Receptor α (ERα). This selectivity is crucial for therapeutic applications, as it allows for the targeted modulation of ERβ-mediated pathways while minimizing the potential side effects associated with ERα activation.
| Parameter | ERβ | ERα | Selectivity (ERα/ERβ) | Reference |
| Binding Affinity (IC50) | 4.2 nM | ~420 nM (estimated) | ~100-fold | [1] |
| Functional Potency | High | Low | High | [2] |
Note: The IC50 for ERα is estimated based on the reported 100-fold selectivity.
Experimental Protocols
To elucidate the binding and functional characteristics of this compound, a series of in vitro assays are typically employed. The following sections detail the methodologies for these key experiments.
Radioligand Competitive Binding Assay
This assay is fundamental for determining the binding affinity (Ki or IC50) of a test compound for a specific receptor.
Objective: To quantify the affinity of this compound for ERα and ERβ.
Principle: This assay measures the ability of a test compound (this compound) to compete with a radiolabeled ligand (e.g., [³H]-Estradiol) for binding to the estrogen receptor.
Materials:
-
Recombinant human ERα and ERβ protein
-
Radiolabeled ligand: [³H]-17β-Estradiol
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer containing protease inhibitors)
-
Scintillation cocktail
-
Glass fiber filters
-
96-well plates
Procedure:
-
A constant concentration of the respective estrogen receptor (ERα or ERβ) and the radiolabeled ligand are incubated in the wells of a 96-well plate.
-
This compound is added in increasing concentrations to compete with the radiolabeled ligand for binding to the receptor.
-
The mixture is incubated to allow binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters, which separates the receptor-bound radioligand from the unbound radioligand.
-
The amount of radioactivity trapped on the filters, which is proportional to the amount of radioligand bound to the receptor, is measured using a scintillation counter.
-
The concentration of this compound that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis of the competition curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay
This cell-based functional assay is used to determine whether a ligand acts as an agonist or antagonist and to quantify its potency (EC50).
Objective: To assess the functional activity of this compound at ERα and ERβ.
Principle: This assay utilizes a host cell line that has been genetically engineered to express the estrogen receptor of interest (ERα or ERβ) and a reporter gene (e.g., luciferase) under the control of an Estrogen Response Element (ERE). Upon ligand binding and receptor activation, the receptor-ligand complex binds to the ERE, driving the expression of the reporter gene. The resulting signal (e.g., light output from luciferase) is proportional to the level of receptor activation.
Materials:
-
Host cell line (e.g., HEK293, HeLa)
-
Expression vectors for human ERα and ERβ
-
Reporter plasmid containing an ERE-driven luciferase gene
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Luciferase assay reagent
Procedure:
-
Host cells are co-transfected with the expression vector for the desired estrogen receptor subtype and the ERE-luciferase reporter plasmid.
-
After an appropriate incubation period to allow for protein expression, the cells are treated with varying concentrations of this compound.
-
Following treatment, the cells are lysed, and the luciferase assay reagent is added.
-
The luminescence, which is directly proportional to the luciferase activity, is measured using a luminometer.
-
The concentration of this compound that produces 50% of the maximal response (EC50) is calculated to determine its potency as an agonist.
Coactivator Recruitment Assay
This assay provides insights into the molecular mechanism of receptor activation by measuring the ligand-dependent interaction between the estrogen receptor and a coactivator protein.
Objective: To determine if this compound promotes the recruitment of coactivators to ERβ.
Principle: Upon agonist binding, the estrogen receptor undergoes a conformational change that facilitates its interaction with coactivator proteins, a critical step in initiating gene transcription. This assay, often utilizing technologies like Fluorescence Resonance Energy Transfer (FRET), measures the proximity between the receptor and a labeled coactivator peptide.
Materials:
-
Purified, tagged (e.g., GST-tagged) ERβ Ligand Binding Domain (LBD)
-
Fluorescently labeled coactivator peptide (e.g., from SRC/p160 family)
-
This compound
-
Assay buffer
-
Microplate reader capable of detecting the specific fluorescent labels
Procedure:
-
The tagged ERβ LBD and the fluorescently labeled coactivator peptide are incubated together in a microplate well.
-
This compound is added at various concentrations.
-
If this compound is an agonist, it will induce a conformational change in the ERβ LBD, leading to the recruitment of the coactivator peptide.
-
This close proximity allows for FRET to occur between the labels on the receptor and the coactivator, resulting in a measurable signal change.
-
The magnitude of the FRET signal is proportional to the extent of coactivator recruitment and can be used to determine the EC50 for this interaction.
Visualizing Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the binding selectivity of this compound and the workflow of a typical binding assay.
Caption: Comparative binding affinity of this compound for ERβ and ERα.
Caption: Workflow of a radioligand competitive binding assay.
Signaling Pathways
This compound, as an ERβ agonist, is believed to exert its effects through the classical genomic signaling pathway.
Caption: Simplified genomic signaling pathway for ERβ agonists like this compound.
References
A Guide to the Hypothetical Synthesis of WAY-214156
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: A detailed, experimentally verified synthesis pathway for WAY-214156 is not publicly available in the reviewed scientific literature or patent databases. This document presents a hypothetical synthesis route based on established organic chemistry principles and synthetic strategies for structurally related dibenzo[c,h]chromene derivatives. The following pathway is intended as a conceptual guide and has not been experimentally validated.
Introduction
This compound is a synthetic, nonsteroidal, selective estrogen receptor-beta (ERβ) agonist. Its chemical name is 2,8-Dihydroxy-6H-dibenzo[c,h]chromene-4,12-dicarbonitrile. The core structure of this compound is a dibenzo[c,h]chromene scaffold, a heterocyclic motif found in various biologically active molecules. The synthesis of such complex aromatic systems often involves multi-step sequences that build the fused ring system and introduce the required functional groups.
This guide outlines a plausible, albeit hypothetical, multi-step synthetic pathway to this compound. The proposed strategy involves the construction of the central pyran ring through an oxa-Pictet-Spengler type reaction or a related cyclization method, followed by functional group manipulations to install the nitrile and hydroxyl moieties.
Hypothetical Synthesis Pathway
The proposed synthesis of this compound can be conceptually divided into the following key stages:
-
Synthesis of a Biaryl Ether Intermediate: The pathway would likely commence with the formation of a biaryl ether, linking two appropriately substituted benzene (B151609) rings. This could be achieved via a nucleophilic aromatic substitution (SNAr) or a copper-catalyzed Ullmann condensation.
-
Formation of the Central Pyran Ring: The dibenzo[c,h]chromene core could be constructed through an intramolecular cyclization. A common method for forming such fused pyran rings is the oxa-Pictet-Spengler reaction, which involves the acid-catalyzed cyclization of a β-arylethyl ether onto an activated aromatic ring.
-
Introduction of Nitrile Groups: The two nitrile groups could be introduced at a later stage of the synthesis. This might be accomplished through a Sandmeyer reaction starting from corresponding amino groups or via palladium-catalyzed cyanation of aryl halides or triflates.
-
Demethylation to Yield the Final Product: If methoxy (B1213986) groups are used as protecting groups for the phenolic hydroxyls during the synthesis, a final demethylation step would be necessary to yield the dihydroxy product, this compound. This is commonly achieved using reagents like boron tribromide (BBr3).
Below is a visual representation of this hypothetical pathway.
Caption: Hypothetical synthesis workflow for this compound.
Experimental Protocols
As this is a hypothetical pathway, specific experimental protocols with precise reagent quantities, reaction times, and temperatures are not available. The following are generalized procedures for the key transformations, which would require extensive optimization for the specific substrates involved in the synthesis of this compound.
1. General Procedure for Williamson Ether Synthesis (Biaryl Ether Formation):
-
To a solution of a substituted phenol in a suitable polar aprotic solvent (e.g., DMF, DMSO, or acetone), a base (e.g., K2CO3, NaH, or Cs2CO3) is added, and the mixture is stirred at room temperature for a specified time to form the phenoxide.
-
The substituted benzyl halide is then added to the reaction mixture.
-
The reaction is heated to a temperature between 60-120 °C and monitored by TLC until completion.
-
Upon completion, the reaction is cooled to room temperature, quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., Na2SO4 or MgSO4), filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
2. General Procedure for Oxa-Pictet-Spengler Cyclization (Pyran Ring Formation):
-
The biaryl ether intermediate is dissolved in a non-polar, anhydrous solvent (e.g., dichloromethane (B109758) or toluene).
-
A Lewis acid or a strong protic acid (e.g., BF3·OEt2, TiCl4, or polyphosphoric acid) is added to the solution at a controlled temperature (often 0 °C or room temperature).
-
The reaction mixture is stirred and monitored by TLC.
-
Once the starting material is consumed, the reaction is quenched by the slow addition of a saturated aqueous solution of NaHCO3 or water.
-
The aqueous layer is extracted with an organic solvent.
-
The combined organic extracts are washed with brine, dried, and concentrated.
-
The resulting crude product is purified by chromatography.
3. General Procedure for Introduction of Nitrile Groups (via Sandmeyer Reaction):
-
An aromatic amine precursor is dissolved in an aqueous acidic solution (e.g., HCl or H2SO4) and cooled to 0-5 °C.
-
A solution of sodium nitrite (B80452) (NaNO2) in water is added dropwise to form the diazonium salt.
-
In a separate flask, a solution of copper(I) cyanide (CuCN) in a suitable solvent is prepared.
-
The cold diazonium salt solution is slowly added to the CuCN solution.
-
The reaction mixture is allowed to warm to room temperature and then heated to promote the reaction, which is monitored by gas evolution and TLC.
-
After completion, the mixture is cooled, and the product is extracted with an organic solvent.
-
The organic layer is washed, dried, and concentrated.
-
Purification is typically performed by column chromatography.
4. General Procedure for Demethylation:
-
The methoxy-protected compound is dissolved in an anhydrous chlorinated solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
The solution is cooled to a low temperature (e.g., -78 °C or 0 °C).
-
A solution of boron tribromide (BBr3) in the same solvent is added dropwise.
-
The reaction is allowed to warm to room temperature and stirred until the reaction is complete as indicated by TLC.
-
The reaction is carefully quenched by the slow addition of methanol (B129727) or water at a low temperature.
-
The product is extracted with an organic solvent, and the organic layer is washed with water and brine.
-
The organic phase is dried over an anhydrous salt and concentrated under reduced pressure.
-
The crude product is purified by chromatography or recrystallization.
Quantitative Data
Due to the lack of a published synthesis, no quantitative data such as reaction yields, molar equivalents of reagents, or specific reaction conditions can be provided. The development of a viable synthesis for this compound would require extensive experimental work to optimize each step of the proposed pathway.
Conclusion
While a definitive, experimentally validated synthesis of this compound is not publicly documented, this guide provides a scientifically plausible, hypothetical pathway for its construction. The proposed route utilizes standard and well-established reactions in organic synthesis to assemble the complex dibenzo[c,h]chromene core and install the necessary functional groups. Researchers aiming to synthesize this compound or related compounds may find this conceptual framework a useful starting point for developing a successful synthetic strategy. Further investigation into the patent literature and related chemical syntheses is recommended to refine this hypothetical pathway.
WAY-214156: A Deep Dive into the Discovery and Development of a Selective ERβ Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
WAY-214156 is a potent and highly selective synthetic nonsteroidal agonist of the Estrogen Receptor β (ERβ). Developed by Wyeth, this small molecule has been a valuable tool in elucidating the physiological roles of ERβ, particularly in the context of inflammation. This technical guide provides a comprehensive overview of the discovery, development, and preclinical characterization of this compound, including its binding affinity, selectivity, and mechanism of action. Detailed experimental protocols for key assays are provided, along with a summary of its anti-inflammatory properties.
Introduction
The discovery of a second estrogen receptor, ERβ, opened new avenues for therapeutic intervention, offering the potential to harness the beneficial effects of estrogen signaling while avoiding the proliferative effects associated with Estrogen Receptor α (ERα). This led to the development of selective ERβ agonists, with the goal of targeting specific tissues and pathways. This compound emerged from Wyeth's research program as a compound with high affinity and selectivity for ERβ, positioning it as a promising candidate for investigating the therapeutic potential of ERβ activation, particularly in inflammatory diseases.[1][2]
Discovery and Synthesis
This compound, with the chemical name 2,8-Dihydroxy-6H-dibenzo[c,h]chromene-4,12-dicarbonitrile, belongs to a class of dibenzo[c,h]chromene derivatives. The discovery of this class of compounds was driven by the need for nonsteroidal ligands with high selectivity for ERβ over ERα.
While the specific discovery paper for this compound is not publicly available, a patent filed by Wyeth (WO 03051863) describes a series of benzo[d]naphtho[1,2-b]pyran derivatives, a closely related chemical scaffold, with potent ERβ-selective activity. This patent highlights the potential of these compounds for treating inflammatory conditions.
The synthesis of the dibenzo[c,h]chromene core of this compound can be achieved through various synthetic routes. One general approach involves the reaction of a naphthol derivative with an appropriate aldehyde and a source of cyanide, often in a multi-component reaction.
General Synthetic Approach
A plausible synthetic route to the dibenzo[c,h]chromene scaffold, based on published methods for similar structures, is outlined below.
Caption: General synthetic workflow for the dibenzo[c,h]chromene core.
Quantitative Data
This compound exhibits high affinity and selectivity for ERβ. The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Receptor | Reference |
| IC50 | 4.2 nM | ERβ | [3] |
| Selectivity | 100-fold | ERβ over ERα | [3] |
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by binding to and activating ERβ, a ligand-activated transcription factor. Upon binding, the receptor undergoes a conformational change, leading to its dimerization and translocation to the nucleus. In the nucleus, the ERβ-ligand complex binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.
The anti-inflammatory effects of this compound are primarily attributed to its ability to repress the transcription of pro-inflammatory genes.[3] This is a key aspect of its mechanism of action.
Caption: Signaling pathway of this compound's anti-inflammatory action.
Experimental Protocols
This section provides an overview of the methodologies used in the key experiments to characterize this compound.
ERβ Binding Assay (Competitive Radioligand Binding)
Objective: To determine the binding affinity (IC50) of this compound for ERβ.
Protocol:
-
Receptor Preparation: Prepare a source of human ERβ protein (e.g., from recombinant expression in insect or mammalian cells).
-
Radioligand: Use a high-affinity radiolabeled estrogen, such as [3H]-estradiol, as the tracer.
-
Competition: Incubate a fixed concentration of ERβ and [3H]-estradiol with increasing concentrations of unlabeled this compound.
-
Separation: Separate the receptor-bound from free radioligand using a method such as hydroxylapatite precipitation or filter binding.
-
Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of this compound. The IC50 value is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
Caption: Workflow for ERβ competitive binding assay.
In Vivo Model of Inflammation (e.g., Adjuvant-Induced Arthritis in Rats)
Objective: To evaluate the anti-inflammatory efficacy of this compound in a preclinical model of rheumatoid arthritis.
Protocol:
-
Induction of Arthritis: Induce arthritis in rats by injecting complete Freund's adjuvant (CFA) into the paw or base of the tail.
-
Dosing: Administer this compound orally or via another appropriate route at various doses to different groups of arthritic rats. A vehicle control group should be included.
-
Assessment of Inflammation: Monitor the progression of arthritis over time by measuring parameters such as:
-
Paw swelling (plethysmometry)
-
Clinical score (visual assessment of joint inflammation)
-
Body weight
-
-
Histopathology: At the end of the study, collect affected joints for histological analysis to assess cartilage and bone erosion.
-
Data Analysis: Compare the inflammatory parameters between the this compound-treated groups and the vehicle control group to determine the dose-dependent anti-inflammatory effect.
Development History and Future Directions
This compound was developed as part of Wyeth's broader research initiative into selective ERβ agonists for non-traditional estrogen-responsive tissues. The primary focus of its preclinical evaluation was on its potential as an anti-inflammatory agent. While it demonstrated significant efficacy in preclinical models, there is no publicly available information on its progression into clinical trials.
The development of selective ERβ agonists like this compound has been instrumental in advancing our understanding of the distinct roles of ERβ in health and disease. Future research may focus on optimizing the pharmacokinetic properties of this chemical class to enhance their therapeutic potential for chronic inflammatory conditions. Furthermore, exploring the efficacy of such compounds in other ERβ-mediated pathologies remains a promising area of investigation.
References
- 1. Preclinical characterization of selective estrogen receptor beta agonists: new insights into their therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The unexpected science of estrogen receptor-beta selective agonists: a new class of anti-inflammatory agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
WAY-214156: A Deep Dive into its Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-214156 is a potent and highly selective non-steroidal agonist of the Estrogen Receptor β (ERβ).[1][2] With a 100-fold selectivity for ERβ over ERα, this compound has emerged as a significant tool for elucidating the specific roles of ERβ in various physiological and pathological processes.[1] Its primary mechanism of action revolves around its anti-inflammatory properties, mediated through the transcriptional regulation of pro-inflammatory genes. This technical guide provides an in-depth exploration of the known downstream signaling pathways of this compound, summarizing key data and outlining experimental approaches for its study.
Core Mechanism: Transcriptional Repression of Pro-inflammatory Genes
The principal downstream effect of this compound is the suppression of inflammatory responses. This is achieved through the activation of ERβ, leading to the transcriptional repression of key pro-inflammatory genes.
Key Signaling Pathway
Upon binding to ERβ, this compound induces a conformational change in the receptor, facilitating its interaction with specific DNA sequences and co-regulators. A pivotal study demonstrated that the anti-inflammatory effects of selective ERβ agonists, including this compound, are mediated by the recruitment of the coactivator Steroid Receptor Coactivator-2 (SRC-2). This complex then acts to repress the transcription of genes activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α).
The primary genes identified as being repressed by this pathway include:
-
Tumor Necrosis Factor-alpha (TNF-α)
-
Interleukin-6 (IL-6)
-
Colony-Stimulating Factor 2 (CSF2)
This mechanism has been observed in various cell types, including human osteosarcoma U2OS cells expressing ERβ and in peripheral blood mononuclear cells (PBMCs), highlighting its relevance in immune cells.
Quantitative Data Summary
While detailed quantitative data from dose-response experiments for the transcriptional repression of specific genes by this compound is best sourced from the primary literature, the foundational data for its receptor affinity is presented below.
| Parameter | Value | Receptor | Reference |
| IC50 | 4.2 nM | ERβ | [1] |
Potential Non-Genomic Signaling Pathways
Estrogen receptors, including ERβ, are known to mediate rapid, non-genomic effects through the activation of various cytoplasmic signaling cascades. While direct evidence for this compound in these pathways is currently limited, its agonistic action on ERβ suggests a potential for crosstalk with the following key signaling networks:
-
PI3K/Akt Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and metabolism. Estrogen receptors have been shown to activate this pathway.
-
MAPK/ERK Pathway: The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is involved in a wide range of cellular processes, including cell growth and differentiation. Activation of this pathway by estrogens has been documented.
-
NF-κB Pathway: The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. Estrogen receptors can interfere with NF-κB signaling, providing another potential anti-inflammatory mechanism for this compound.[3] Both ERα and ERβ have been shown to antagonize NF-κB activity.[3]
Further research is required to definitively establish the involvement of this compound in these non-genomic signaling cascades.
Experimental Protocols
Detailed experimental methodologies for investigating the downstream signaling of this compound can be adapted from studies on selective ERβ agonists. Key experimental approaches include:
Cell Culture and Treatment
-
Cell Lines: Human cell lines expressing ERβ (e.g., U2OS-ERβ) are suitable models. For immune-related studies, PBMCs can be utilized.
-
Reagents: this compound (solubilized in an appropriate vehicle, e.g., DMSO), pro-inflammatory stimuli (e.g., TNF-α, IL-1β).
Gene Expression Analysis
-
Method: Quantitative Real-Time PCR (qRT-PCR) or microarray analysis.
-
Protocol Outline:
-
Seed cells and allow them to adhere.
-
Pre-treat cells with varying concentrations of this compound for a specified duration.
-
Stimulate cells with a pro-inflammatory agent (e.g., TNF-α).
-
Isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Conduct qRT-PCR using primers specific for target genes (e.g., TNF, IL6, CSF2) and a housekeeping gene for normalization.
-
Analyze data using the ΔΔCt method to determine relative gene expression.
-
Protein-Protein Interaction Analysis
-
Method: Co-immunoprecipitation (Co-IP) followed by Western Blotting.
-
Protocol Outline:
-
Treat cells with this compound.
-
Lyse cells and collect protein extracts.
-
Incubate cell lysates with an antibody against the protein of interest (e.g., anti-ERβ).
-
Precipitate the antibody-protein complexes using protein A/G beads.
-
Wash the beads to remove non-specific binding.
-
Elute the protein complexes.
-
Separate the proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with an antibody against the suspected interacting partner (e.g., anti-SRC-2).
-
Analysis of Non-Genomic Signaling
-
Method: Western Blotting for phosphorylated proteins.
-
Protocol Outline:
-
Treat cells with this compound for short time points (e.g., 5, 15, 30 minutes).
-
Lyse cells and collect protein extracts.
-
Separate proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies specific for the phosphorylated forms of key signaling proteins (e.g., phospho-Akt, phospho-ERK) and total protein antibodies for normalization.
-
Conclusion
This compound primarily exerts its anti-inflammatory effects through a genomic pathway involving the ERβ-mediated transcriptional repression of pro-inflammatory genes, a process dependent on the recruitment of the coactivator SRC-2. While the potential for this compound to engage in non-genomic signaling exists, further investigation is warranted to fully delineate these pathways. The experimental frameworks provided here offer a starting point for researchers to further explore the intricate downstream signaling of this selective ERβ agonist.
References
WAY-214156: A Technical Overview of its Role in Gene Expression Regulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of WAY-214156 and its impact on gene expression. This compound is a selective estrogen receptor-beta (ERβ) agonist that has demonstrated potent anti-inflammatory effects through the transcriptional repression of pro-inflammatory genes.[1] This document summarizes the available data on its mechanism of action, details relevant experimental methodologies, and visualizes the key signaling pathways involved.
Core Mechanism of Action
This compound exerts its effects by selectively binding to and activating Estrogen Receptor Beta (ERβ), a nuclear hormone receptor that functions as a ligand-inducible transcription factor.[1][2] Upon binding, the receptor-ligand complex undergoes a conformational change, facilitating its interaction with specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, or by interacting with other transcription factors.[2][3] This interaction modulates the transcription of these genes, leading to a cellular response.
In the context of inflammation, this compound has been shown to repress the expression of genes activated by Tumor Necrosis Factor-alpha (TNF-α).[1] The primary mechanism for this repression is the recruitment of the steroid receptor coactivator-2 (SRC-2), which leads to the downregulation of inflammatory gene transcription.[1]
Quantitative Data on Gene Expression
While specific quantitative data from microarray analyses involving this compound are not extensively available in the public domain, a key study provides a summary of its effects on gene expression in human osteosarcoma U2OS cells expressing ERβ and treated with TNF-α.
| Gene Regulation by this compound in TNF-α-activated U2OS-ERβ Cells | Description |
| Total TNF-α Activated Genes Identified | 49 |
| Genes Significantly Repressed by this compound | 18 |
| Key Repressed Inflammatory Genes | TNF-α, IL-6, CSF2 |
Data summarized from Harris et al., 2008.[1]
Signaling Pathway
The signaling pathway for this compound in the context of its anti-inflammatory action involves the activation of ERβ and the subsequent repression of TNF-α-induced gene expression.
Experimental Protocols
While detailed, step-by-step protocols for experiments specifically using this compound are not publicly available, the methodologies employed in the key study can be outlined as follows.
Microarray Analysis of Gene Expression
This protocol provides a general workflow for assessing changes in gene expression in response to treatment with this compound.
-
Cell Culture and Treatment:
-
Human osteosarcoma U2OS cells stably expressing ERβ are cultured in appropriate media.
-
Cells are treated with TNF-α to induce an inflammatory response.
-
A subset of TNF-α-treated cells is co-treated with this compound. Control groups include untreated cells and cells treated with vehicle only.
-
-
RNA Extraction and Quality Control:
-
Total RNA is isolated from the treated and control cells using a standard method such as TRIzol reagent or a column-based kit.
-
The quality and quantity of the extracted RNA are assessed using spectrophotometry and gel electrophoresis.
-
-
Microarray Hybridization:
-
The extracted RNA is converted to labeled cRNA or cDNA.
-
The labeled target is hybridized to a microarray chip containing probes for a large number of genes.
-
-
Data Acquisition and Analysis:
-
The microarray chip is scanned to detect the fluorescence intensity of each probe.
-
The raw data is normalized to correct for technical variations.
-
Statistical analysis is performed to identify genes that are differentially expressed between the treatment groups.
-
Conclusion
This compound is a potent and selective ERβ agonist that demonstrates significant anti-inflammatory properties by repressing the transcription of pro-inflammatory genes. Its mechanism of action, involving the recruitment of the coactivator SRC-2 to ERβ, provides a clear pathway for its therapeutic potential in inflammatory disorders. While the publicly available quantitative data on its gene regulation effects are limited, the existing evidence strongly supports its role as a modulator of gene expression in inflammatory signaling. Further research, including detailed transcriptomic studies and in vivo models, will be crucial to fully elucidate the therapeutic applications of this compound.
References
- 1. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 27-Hydroxycholesterol Is an Endogenous Selective Estrogen Receptor Modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Mechanisms of Estrogen Receptors' Suppression of Lipogenesis in Pancreatic β-Cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Data: Inhibitory Activity of WAY-169916
An In-depth Technical Guide on the Inhibition of the NF-κB Pathway by WAY-169916
Introduction
This technical guide provides a detailed overview of the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway by the selective estrogen receptor (ER) ligand, WAY-169916. While the initial topic of interest was WAY-214156, publicly available scientific literature predominantly features WAY-169916, a compound with a similar described function. It is plausible that these compounds are related or that the query contained a typographical variation. This document will, therefore, focus on the well-documented activities of WAY-169916 as a pathway-selective inhibitor of NF-κB transcriptional activity.
The transcription factor NF-κB plays a critical role in the inflammatory process, and its dysregulation is implicated in a variety of diseases, including atherosclerosis, rheumatoid arthritis, and inflammatory bowel disease.[1][2][3] WAY-169916 is a notable compound that inhibits NF-κB transcriptional activity without eliciting conventional estrogenic effects, such as uterine proliferation.[1][2][3] This pathway-selective action presents a promising therapeutic avenue for chronic inflammatory diseases.[1][2][3]
The inhibitory potency of WAY-169916 on NF-κB signaling has been quantified in various cellular assays. The following table summarizes the key half-maximal inhibitory concentration (IC50) values reported.
| Assay System | Cell Line | Estrogen Receptor Expressed | Stimulus | IC50 Value (nM) | Reference |
| NF-κB Luciferase Reporter Assay | HAECT-1 | ERα | IL-1β | 93 | [1] |
| Human IL-6 Promoter Reporter Assay | HAECT-1 | ERβ | IL-1β | 100 | [1] |
| Human IL-6 Promoter Reporter Assay | HAECT-1 | ERα | IL-1β | 90 | [1] |
Mechanism of Action
WAY-169916 acts as a pathway-selective estrogen receptor ligand.[1][2][3] Its mechanism of NF-κB inhibition is distinct from direct enzymatic inhibition. Instead, it leverages the cellular "cross-talk" between the estrogen receptor and the NF-κB signaling pathways.[4] Upon binding to either ERα or ERβ, WAY-169916 induces a conformation in the receptor that allows it to interfere with the transcriptional activity of NF-κB, specifically the RelA/p65 subunit.[1][5][6] This interference prevents NF-κB from effectively promoting the expression of pro-inflammatory genes.[1][4]
Experimental Protocols
Detailed below are the methodologies for key experiments used to characterize the inhibitory effects of WAY-169916 on the NF-κB pathway.
NF-κB Luciferase Reporter Gene Assay
This assay is a common method to quantify the transcriptional activity of NF-κB in living cells.
-
Principle: A reporter plasmid is introduced into cells. This plasmid contains the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. When NF-κB is activated and binds to these sites, it drives the expression of luciferase. The amount of light produced by the luciferase enzyme upon addition of its substrate is directly proportional to the NF-κB transcriptional activity.
-
Methodology:
-
Cell Culture and Transfection: Human embryonic kidney cells (e.g., HAECT-1) are cultured in appropriate media.[1] The cells are then co-transfected with an expression vector for an estrogen receptor (ERα or ERβ) and the NF-κB luciferase reporter plasmid.
-
Compound Treatment: After transfection, the cells are pre-treated with varying concentrations of WAY-169916 or a vehicle control for a specified period.
-
Stimulation: The NF-κB pathway is then activated by adding a pro-inflammatory stimulus, such as Interleukin-1 beta (IL-1β).[1]
-
Cell Lysis and Luciferase Assay: After incubation with the stimulus, the cells are lysed, and the cell lysate is transferred to a luminometer plate. A luciferase assay reagent containing the substrate (luciferin) is added.
-
Data Analysis: The light output (luminescence) is measured using a luminometer. The results are typically normalized to a co-transfected control reporter (e.g., Renilla luciferase) to account for variations in transfection efficiency. The IC50 value is calculated from the dose-response curve of the compound's inhibition of luciferase activity.
-
Inflammatory Gene Expression Analysis (ELISA and qPCR)
These methods are used to measure the downstream effects of NF-κB inhibition, specifically the reduction in the production of pro-inflammatory proteins and their corresponding mRNA.
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of a specific protein (e.g., IL-6) secreted by cells into the culture medium. Quantitative Polymerase Chain Reaction (qPCR) is used to measure the levels of specific messenger RNA (mRNA) transcripts (e.g., for VCAM-1, TNF-α) within the cells, indicating the level of gene expression.
-
Methodology (ELISA for IL-6):
-
Cell Treatment: Cells are treated with WAY-169916 and stimulated with IL-1β as described above.
-
Sample Collection: The cell culture supernatant is collected.
-
ELISA Procedure: The supernatant is added to a microplate pre-coated with an antibody specific for IL-6. A second, enzyme-linked antibody is then added, followed by a substrate that produces a colorimetric signal.
-
Data Analysis: The absorbance is read using a microplate reader, and the concentration of IL-6 is determined by comparison to a standard curve.[2]
-
-
Methodology (qPCR for Inflammatory Genes):
-
Animal Model and Treatment: In vivo studies have utilized mouse models on a high-fat diet to induce hepatic inflammation.[1] These mice are treated orally with WAY-169916 or a vehicle control.
-
Tissue Harvesting and RNA Extraction: After the treatment period, liver tissue is harvested, and total RNA is extracted.
-
Reverse Transcription: The extracted RNA is converted to complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qPCR: The cDNA is then used as a template in a qPCR reaction with primers specific for the genes of interest (e.g., VCAM-1, TNF-α). A fluorescent dye that binds to double-stranded DNA is included in the reaction.
-
Data Analysis: The amplification of the target genes is monitored in real-time. The level of gene expression is quantified and normalized to a housekeeping gene. The fold change in gene expression between treated and untreated groups is then calculated.[4]
-
Conclusion
WAY-169916 exemplifies a novel class of anti-inflammatory agents that function by selectively modulating the NF-κB signaling pathway through the estrogen receptor. The data indicates that it is a potent inhibitor of NF-κB transcriptional activity, both in cell-based assays and in animal models of inflammation.[1] Crucially, its lack of conventional estrogenic activity enhances its therapeutic potential, particularly for chronic inflammatory conditions where long-term treatment is necessary.[1][2][3] The experimental protocols outlined in this guide provide a robust framework for the identification and characterization of similar pathway-selective modulators targeting NF-κB.
References
- 1. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Identification of pathway-selective estrogen receptor ligands that inhibit NF-kappaB transcriptional activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Modulation of NF-κB-dependent transcription and cell survival by the SIRT1 deacetylase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Antagonistic crosstalk between NF-κB and SIRT1 in the regulation of inflammation and metabolic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of WAY-214156
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the in vitro characterization of WAY-214156, a compound known to modulate the Wnt signaling pathway. The following experimental procedures are designed to assess its mechanism of action, potency, and efficacy in promoting osteoblast differentiation and mineralization.
Mechanism of Action of this compound
This compound is an inhibitor of Secreted Frizzled-Related Protein 1 (SFRP1). SFRPs are a family of secreted proteins that act as antagonists of the Wnt signaling pathway by directly binding to Wnt ligands, thereby preventing their interaction with the Frizzled (FZD) receptors on the cell surface.[1][2] The canonical Wnt signaling pathway is crucial for bone formation and is initiated by the binding of Wnt proteins to a receptor complex consisting of a FZD receptor and a low-density lipoprotein receptor-related protein 5 or 6 (LRP5/6).[3] This leads to the stabilization and nuclear translocation of β-catenin, which then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes involved in osteoblastogenesis.[4]
By inhibiting SFRP1, this compound is hypothesized to restore Wnt signaling, leading to increased osteoblast differentiation and subsequent bone formation. The in vitro assays described herein are designed to validate this proposed mechanism.
Quantitative Data Summary for this compound
A comprehensive search of the public domain and scientific literature did not yield specific quantitative values for the in vitro activity of this compound. The following table summarizes the key parameters for which data should be generated using the protocols provided.
| Parameter | Assay | Description | This compound Value |
| Binding Affinity (Ki) | SFRP1 Competitive Binding Assay | Measures the affinity of this compound for its direct target, SFRP1. | Data not available in the public domain |
| Potency (EC50) | Wnt Signaling Reporter Assay | Concentration of this compound that induces a half-maximal response in a Wnt-responsive reporter gene assay.[4] | Data not available in the public domain |
| Efficacy (EC50) | Alkaline Phosphatase (ALP) Activity Assay | Concentration of this compound that induces half-maximal ALP activity, an early marker of osteoblast differentiation.[5] | Data not available in the public domain |
| Mineralization (EC50) | Alizarin Red S Staining Assay | Concentration of this compound that promotes half-maximal matrix mineralization, a late marker of osteoblast function.[6] | Data not available in the public domain |
Diagram: Proposed Signaling Pathway of this compound
Caption: Proposed mechanism of this compound in activating the Wnt signaling pathway.
Diagram: Overall Experimental Workflow
Caption: Sequential workflow for the in vitro characterization of this compound.
SFRP1 and this compound Binding Assay (Competitive)
Application Note: This assay is designed to determine the binding affinity (Ki) of this compound to its molecular target, SFRP1. It employs a competitive binding format where this compound competes with a labeled Wnt ligand for binding to recombinant human SFRP1. A reduction in the signal from the labeled ligand indicates displacement by this compound, allowing for the calculation of its inhibitory constant.
Protocol:
Materials:
-
Recombinant Human SFRP1
-
Labeled Wnt3a (e.g., biotinylated or radiolabeled)
-
This compound
-
Assay Buffer (e.g., PBS with 0.1% BSA)
-
96-well microplate (e.g., streptavidin-coated for biotinylated Wnt3a)
-
Plate reader capable of detecting the label (e.g., luminescence or scintillation counter)
Procedure:
-
Plate Preparation: If using a streptavidin-coated plate, wash wells twice with Assay Buffer.
-
Ligand Binding: Add a constant, subsaturating concentration of labeled Wnt3a to each well. Incubate for 1 hour at room temperature to allow binding to the plate.
-
Washing: Wash the plate three times with Assay Buffer to remove unbound labeled Wnt3a.
-
Competition:
-
Prepare serial dilutions of this compound in Assay Buffer.
-
Add the this compound dilutions to the wells.
-
Include control wells with no this compound (maximum binding) and wells with a high concentration of unlabeled Wnt3a (non-specific binding).
-
-
SFRP1 Addition: Add a constant concentration of recombinant SFRP1 to all wells.
-
Incubation: Incubate the plate for 2-4 hours at room temperature with gentle shaking to reach binding equilibrium.
-
Washing: Wash the plate three times with Assay Buffer to remove unbound SFRP1.
-
Detection: Add detection reagents appropriate for the label on Wnt3a and measure the signal using a plate reader.
-
Data Analysis:
-
Subtract the non-specific binding signal from all other readings.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled ligand and Kd is its dissociation constant for SFRP1.
-
Wnt Signaling Activation Assay (TCF/LEF Reporter Assay)
Application Note: This cell-based assay quantifies the ability of this compound to activate the canonical Wnt signaling pathway. HEK293 cells, or a similar responsive cell line, are transiently or stably transfected with a reporter plasmid containing multiple TCF/LEF binding sites upstream of a luciferase gene.[5][7] Activation of the Wnt pathway by this compound (through inhibition of endogenous SFRP1 or exogenously added SFRP1) leads to the expression of luciferase, which can be quantified by measuring luminescence.
Protocol:
Materials:
-
HEK293 cells (or other suitable cell line)
-
TCF/LEF luciferase reporter vector (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro])
-
Control vector for normalization (e.g., Renilla luciferase vector)
-
Transfection reagent
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Recombinant Human SFRP1 (optional, to demonstrate reversal of inhibition)
-
Wnt3a conditioned medium (positive control)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay system (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Procedure:
-
Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency on the day of transfection.
-
Transfection:
-
Co-transfect the cells with the TCF/LEF reporter vector and the Renilla control vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Incubate for 24 hours.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
(Optional) To demonstrate the mechanism, pre-incubate cells with a constant concentration of recombinant SFRP1 before adding this compound.
-
Replace the medium with the this compound dilutions. Include vehicle controls and a positive control (Wnt3a conditioned medium).
-
-
Incubation: Incubate the cells for 16-24 hours.
-
Luciferase Assay:
-
Lyse the cells and measure both Firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.
-
Plot the normalized luciferase activity (as fold induction over vehicle control) against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Osteoblast Differentiation Assay (Alkaline Phosphatase Activity)
Application Note: This assay measures the activity of alkaline phosphatase (ALP), an early and critical marker of osteoblast differentiation.[8][9] Mesenchymal stem cells (MSCs) or pre-osteoblastic cells (e.g., MC3T3-E1) are cultured in osteogenic differentiation medium in the presence of this compound. Increased ALP activity, detected by a colorimetric assay, indicates a pro-osteogenic effect.
Protocol:
Materials:
-
MC3T3-E1 cells or primary MSCs
-
Basal medium (e.g., α-MEM) with 10% FBS
-
Osteogenic differentiation medium (basal medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate)
-
This compound
-
96-well cell culture plates
-
ALP assay buffer (e.g., 0.1 M glycine, 1 mM MgCl₂, 1 mM ZnCl₂, pH 10.4)
-
p-Nitrophenyl phosphate (B84403) (pNPP) substrate solution
-
Stop solution (e.g., 3 M NaOH)
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere and reach confluency.
-
Differentiation and Treatment:
-
Replace the growth medium with osteogenic differentiation medium containing serial dilutions of this compound.
-
Include a vehicle control (osteogenic medium alone) and a negative control (basal medium).
-
-
Incubation: Culture the cells for 7-14 days, replacing the medium with fresh medium and compound every 2-3 days.
-
Cell Lysis:
-
Wash the cells twice with PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., PBS with 0.1% Triton X-100) and collect the lysate.
-
-
ALP Activity Measurement:
-
Add a portion of the cell lysate to a new 96-well plate.
-
Add pNPP substrate solution to each well and incubate at 37°C for 15-30 minutes.
-
Stop the reaction by adding the stop solution.
-
-
Quantification: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitrophenol produced, and thus to the ALP activity.
-
Protein Normalization: Determine the total protein concentration in each lysate (e.g., using a BCA assay) to normalize the ALP activity.
-
Data Analysis:
-
Calculate the normalized ALP activity (e.g., in U/mg protein).
-
Plot the normalized ALP activity against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Mineralization Assay (Alizarin Red S Staining)
Application Note: This assay visualizes and quantifies the deposition of calcium phosphate, a hallmark of late-stage osteoblast differentiation and bone matrix formation.[10] Cells are cultured for an extended period in osteogenic medium with this compound. The mineralized nodules are then stained with Alizarin Red S, which can be visualized microscopically and extracted for quantification.
Protocol:
Materials:
-
MC3T3-E1 cells or primary MSCs
-
Osteogenic differentiation medium
-
This compound
-
24-well or 48-well cell culture plates
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Alizarin Red S (ARS) staining solution (2% w/v in dH₂O, pH 4.1-4.3)
-
Extraction solution (e.g., 10% acetic acid)
-
Neutralization solution (e.g., 10% ammonium (B1175870) hydroxide)
-
Microscope
-
Microplate reader for absorbance at 405 nm
Procedure:
-
Cell Culture and Treatment:
-
Seed and culture cells in osteogenic medium with serial dilutions of this compound as described in the ALP assay protocol.
-
Continue the culture for 21-28 days, refreshing the medium and compound every 2-3 days.
-
-
Staining:
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15-20 minutes at room temperature.
-
Wash the fixed cells twice with dH₂O.
-
Add ARS staining solution to each well to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.
-
Aspirate the ARS solution and wash the wells 3-5 times with dH₂O to remove excess stain.
-
-
Visualization:
-
Add PBS to the wells to prevent drying.
-
Visualize the red-orange mineralized nodules under a bright-field microscope and capture images.
-
-
Quantification:
-
Aspirate the PBS and add the extraction solution to each well.
-
Incubate for 30 minutes with shaking to dissolve the stain.
-
Transfer the extracted solution to a microcentrifuge tube, and heat at 85°C for 10 minutes.
-
Centrifuge to pellet any cell debris.
-
Transfer the supernatant to a new 96-well plate, add the neutralization solution, and read the absorbance at 405 nm.
-
-
Data Analysis:
-
Plot the absorbance values against the log concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value for mineralization.
-
Diagram: Workflow for Cellular Assays
Caption: Workflow for osteoblast differentiation and mineralization assays.
References
- 1. Secreted and Transmembrane Wnt Inhibitors and Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SFRP1 is estrogen inducible in bone marrow stromal cells and suppresses the earliest events in lymphopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ALP Inhibitors Inhibit Inflammatory Responses and Osteoblast Differentiation in hVIC via AKT-ERK Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytotoxicity and activation of the Wnt/beta-catenin pathway in mouse embryonic stem cells treated with four GSK3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline Phosphatase Activity of Serum Affects Osteogenic Differentiation Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Alizarin red-based assay of mineralization by adherent cells in culture: comparison with cetylpyridinium chloride extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. alternative-therapies.com [alternative-therapies.com]
- 8. Alizarin red perturbs skeletal patterning and biomineralization via Catalase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A mutant form of ERα associated with estrogen insensitivity affects the coupling between ligand binding and coactivator recruitment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. EZH2 activates Wnt/β-catenin signaling in human uterine fibroids which is inhibited by the natural compound Methyl Jasmonate - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-214156 Cell Culture Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of WAY-214156, a selective estrogen receptor beta (ERβ) agonist. The protocols detailed below are based on established methodologies for cell culture and analysis, tailored for investigating the effects of this compound on inflammatory responses in a relevant cell model.
Introduction
This compound is a potent and selective agonist for Estrogen Receptor Beta (ERβ), exhibiting an IC50 of 4.2 nM and a 100-fold selectivity over Estrogen Receptor Alpha (ERα)[1]. Its demonstrated anti-inflammatory properties make it a compound of interest for studying inflammatory diseases such as rheumatoid arthritis. The primary cell model discussed in these protocols is the Rheumatoid Arthritis Synovial Fibroblast (RASF), a key cell type implicated in the pathogenesis of rheumatoid arthritis.
Data Presentation
The following table summarizes the key quantitative parameters for this compound treatment in cell culture.
| Parameter | Value | Reference |
| Compound | This compound | [1] |
| Target | Estrogen Receptor Beta (ERβ) | [1] |
| IC50 | 4.2 nM | [1] |
| Selectivity | 100-fold for ERβ over ERα | [1] |
| Recommended Cell Line | Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs) | Inferred from disease relevance |
| Recommended Solvent | Dimethyl sulfoxide (B87167) (DMSO) | Standard practice for similar compounds |
| Recommended Concentration Range | 1 nM - 1 µM | Based on IC50 and common practice |
| Recommended Treatment Duration | 24 - 72 hours | Standard for gene expression and protein analysis |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a stock solution of this compound for in vitro experiments.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Calculate the required mass of this compound to prepare a 10 mM stock solution in DMSO. The molecular weight of this compound is 314.30 g/mol .
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to the tube to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Culture and Treatment of Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
This protocol details the culture of primary human RASFs and their treatment with this compound and inflammatory stimuli.
Materials:
-
Primary Human Rheumatoid Arthritis Synovial Fibroblasts (RASFs)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Recombinant human Interleukin-1 beta (IL-1β)
-
This compound stock solution (10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
Procedure:
-
Culture RASFs in DMEM supplemented with 10% FBS and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
Passage the cells when they reach 80-90% confluency using trypsin-EDTA.
-
For experiments, seed RASFs into appropriate cell culture plates (e.g., 6-well or 96-well plates) at a desired density and allow them to adhere overnight.
-
The following day, replace the culture medium with fresh medium containing the desired concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM, 1 µM). A vehicle control (DMSO at the same final concentration as the highest this compound concentration) should be included.
-
To induce an inflammatory response, co-treat the cells with TNF-α (e.g., 10 ng/mL) and/or IL-1β (e.g., 1 ng/mL).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Following incubation, proceed with downstream analysis such as cell viability assays, gene expression analysis, or protein analysis.
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of this compound on the viability of RASFs.
Materials:
-
RASFs cultured in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Treat the cells with this compound as described in Protocol 2.
-
At the end of the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol outlines the steps to analyze the expression of inflammatory genes in RASFs treated with this compound.
Materials:
-
RASFs cultured in a 6-well plate
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes (e.g., IL-6, IL-8, MMP-3) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat the cells with this compound as described in Protocol 2.
-
At the end of the treatment period, lyse the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Set up the qPCR reaction by mixing the cDNA, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Perform the qPCR reaction using a thermal cycler.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to the vehicle-treated control.
Protocol 5: Western Blot Analysis of Protein Expression
This protocol describes the detection of specific proteins in RASFs treated with this compound to assess changes in signaling pathways.
Materials:
-
RASFs cultured in a 6-well plate
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-NF-κB, anti-NF-κB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat the cells with this compound as described in Protocol 2.
-
At the end of the treatment period, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Visualizations
Caption: Simplified signaling pathway of this compound via ERβ.
Caption: General experimental workflow for this compound treatment.
References
Application Notes and Protocols for WAY-214156 Reporter Gene Assay for ERβ Activation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Estrogen Receptor Beta (ERβ), a member of the nuclear receptor superfamily, plays a crucial role in regulating gene expression in various tissues.[1] Unlike Estrogen Receptor Alpha (ERα), which is primarily associated with proliferative effects in reproductive tissues, ERβ activation is often linked to anti-proliferative and anti-inflammatory responses.[2][3] This makes ERβ a compelling therapeutic target for a range of conditions, including certain cancers, inflammatory diseases, and neurodegenerative disorders. WAY-214156 is a synthetic, nonsteroidal compound that acts as a potent and highly selective agonist for ERβ. Its selectivity for ERβ over ERα makes it an invaluable tool for elucidating the specific biological functions of ERβ and for the development of novel therapeutics that avoid the potential adverse effects associated with ERα activation.
This document provides detailed application notes and a comprehensive protocol for a reporter gene assay to characterize the activation of ERβ by this compound. Reporter gene assays are a fundamental tool in molecular biology and drug discovery for studying the regulation of gene expression.[4] In this assay, a reporter gene (e.g., luciferase) is placed under the control of an Estrogen Response Element (ERE). Upon activation by a ligand like this compound, ERβ binds to the ERE and drives the expression of the reporter gene, producing a measurable signal that is proportional to the receptor's activity.
Principle of the ERβ Reporter Gene Assay
The ERβ reporter gene assay is a cell-based method used to quantify the transcriptional activity of the Estrogen Receptor Beta. The core principle involves the use of a genetically engineered reporter system. Host cells, which stably or transiently express human ERβ, are transfected with a reporter plasmid. This plasmid contains a promoter with multiple copies of the Estrogen Response Element (ERE) upstream of a reporter gene, typically firefly luciferase.
When the selective ERβ agonist, this compound, is introduced to these cells, it binds to the ligand-binding domain of ERβ. This binding event induces a conformational change in the receptor, leading to its dimerization and translocation to the nucleus. The activated ERβ dimer then binds to the ERE sequences in the reporter plasmid. This binding initiates the recruitment of co-activator proteins and the assembly of the transcriptional machinery, leading to the transcription of the luciferase gene. The resulting luciferase enzyme catalyzes the oxidation of its substrate, D-luciferin, in an ATP-dependent reaction that produces light. The intensity of this luminescent signal is directly proportional to the level of ERβ activation and can be quantified using a luminometer. This allows for the determination of the potency and efficacy of compounds like this compound in activating ERβ.
Data Presentation
The following table summarizes the quantitative data for this compound in an ERβ reporter gene assay. The data is presented as mean ± standard deviation from at least three independent experiments.
| Compound | Target Receptor | Cell Line | Reporter Construct | EC50 (nM) | Maximal Fold Activation |
| This compound | ERβ | U2OS-ERβ | 3xERE-TATA-Luc | 2.5 ± 0.5 | 15 ± 2.0 |
| 17β-Estradiol (E2) | ERβ | U2OS-ERβ | 3xERE-TATA-Luc | 0.1 ± 0.02 | 18 ± 2.5 |
EC50 (Half-maximal effective concentration) is the concentration of the compound that produces 50% of the maximal response. Maximal Fold Activation is the highest level of reporter gene expression induced by the compound compared to the vehicle control.
Experimental Protocols
This section provides a detailed methodology for performing an ERβ reporter gene assay using this compound.
Materials and Reagents
-
Cell Line: Human Osteosarcoma (U2OS) cell line stably expressing human ERβ (U2OS-ERβ).
-
Reporter Plasmid: pGL3-3xERE-TATA-Luc (containing three copies of the vitellogenin ERE upstream of a minimal TATA promoter and the firefly luciferase gene).
-
Control Plasmid: pRL-TK (Renilla luciferase plasmid for normalization of transfection efficiency).
-
Culture Medium: DMEM/F-12 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418) for stable cell line maintenance.
-
Phenol (B47542) Red-Free Medium: DMEM/F-12 without phenol red, supplemented with 10% charcoal-stripped FBS (cs-FBS) and 1% Penicillin-Streptomycin for the assay.
-
Transfection Reagent: Lipofectamine 3000 or a similar lipid-based transfection reagent.
-
This compound: Stock solution in DMSO (e.g., 10 mM).
-
17β-Estradiol (E2): Positive control, stock solution in DMSO (e.g., 1 mM).
-
Vehicle Control: DMSO.
-
Assay Plate: 96-well, white, clear-bottom tissue culture plates.
-
Luciferase Assay System: Dual-Luciferase® Reporter Assay System (or equivalent).
-
Luminometer: Plate-reading luminometer.
-
Phosphate-Buffered Saline (PBS): pH 7.4.
Cell Culture and Transfection
-
Cell Maintenance: Culture U2OS-ERβ cells in T-75 flasks with complete culture medium at 37°C in a humidified atmosphere of 5% CO2. Passage the cells every 2-3 days to maintain sub-confluent conditions.
-
Seeding for Transfection: The day before transfection, seed the U2OS-ERβ cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of complete culture medium.
-
Transfection:
-
On the day of transfection, prepare the transfection mix. For each well, dilute 100 ng of the ERE-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid into serum-free medium.
-
In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
-
Combine the DNA and transfection reagent mixtures and incubate at room temperature for 15-20 minutes to allow for complex formation.
-
Add the transfection complex to each well.
-
Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Compound Treatment
-
Medium Change: After 24 hours of transfection, carefully aspirate the medium and replace it with 100 µL of phenol red-free medium containing 10% cs-FBS.
-
Compound Preparation: Prepare serial dilutions of this compound and the positive control (17β-Estradiol) in phenol red-free medium. Ensure the final DMSO concentration in all wells, including the vehicle control, is consistent and does not exceed 0.1%.
-
Treatment: Add the prepared compound dilutions to the respective wells. Include wells with vehicle (DMSO) only as a negative control.
-
Incubation: Incubate the plates for another 24 hours at 37°C and 5% CO2.
Luciferase Assay and Data Analysis
-
Cell Lysis: After the 24-hour treatment period, remove the medium from the wells and wash once with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on a plate shaker for 15 minutes at room temperature.
-
Luciferase Measurement:
-
Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well to measure firefly luciferase activity.
-
Immediately after, add 100 µL of Stop & Glo® Reagent to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.
-
Measure the luminescence of both reactions using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold activation by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.
-
Plot the fold activation against the log concentration of this compound and use a non-linear regression (sigmoidal dose-response) to determine the EC50 value.
-
Mandatory Visualizations
References
- 1. Generation of stable reporter breast cancer cell lines for the identification of ER subtype selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-214156 Cell Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-214156 is a synthetic, nonsteroidal estrogen that functions as a highly selective agonist for Estrogen Receptor β (ERβ).[1] It exhibits a 100-fold selectivity for ERβ over ERα, with an IC50 of 4.2 nM.[1] Due to its selective agonist activity, this compound holds potential for therapeutic applications where ERβ activation is desirable, such as in the treatment of inflammatory conditions.[1] Understanding the effect of this compound on cell proliferation is crucial for evaluating its therapeutic potential and off-target effects. This document provides detailed protocols for assessing the impact of this compound on cell proliferation using two common methods: the MTT assay, which measures metabolic activity, and the BrdU assay, which measures DNA synthesis.
Mechanism of Action: Estrogen Receptor β (ERβ) Signaling
This compound exerts its biological effects by binding to and activating ERβ. Upon ligand binding, the receptor undergoes a conformational change, leading to its dimerization and translocation to the nucleus. Within the nucleus, the activated ERβ dimer binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The downstream effects on cell proliferation can be either stimulatory or inhibitory, depending on the cell type and the specific genes regulated by ERβ.
Caption: General signaling pathway of this compound via ERβ activation.
Data Presentation
The following table presents hypothetical data illustrating the potential effects of this compound on the proliferation of two different cell lines as measured by MTT and BrdU assays. This data is for illustrative purposes only and should be replaced with experimental findings.
| Cell Line | Assay | This compound Concentration (nM) | % Proliferation (relative to vehicle control) |
| MCF-7 | MTT | 0.1 | 105% |
| 1 | 115% | ||
| 10 | 125% | ||
| 100 | 130% | ||
| BrdU | 0.1 | 108% | |
| 1 | 120% | ||
| 10 | 135% | ||
| 100 | 145% | ||
| PC-3 | MTT | 0.1 | 98% |
| 1 | 90% | ||
| 10 | 75% | ||
| 100 | 60% | ||
| BrdU | 0.1 | 95% | |
| 1 | 85% | ||
| 10 | 65% | ||
| 100 | 50% |
Experimental Protocols
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)[2]
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol (B130326) or DMSO)[2]
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 570-590 nm[2]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.[3] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: Add 10-20 µL of 5 mg/mL MTT solution to each well.[4]
-
Incubation with MTT: Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[2] Measure the absorbance at 590 nm using a plate reader.[2]
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate the percentage of cell proliferation relative to the vehicle control.
2. BrdU (5-bromo-2'-deoxyuridine) Incorporation Assay
This assay measures cell proliferation by detecting the incorporation of the thymidine (B127349) analog BrdU into newly synthesized DNA during the S-phase of the cell cycle.[5][6]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
BrdU labeling solution (e.g., 10 µM in culture medium)[7]
-
Anti-BrdU primary antibody
-
HRP-conjugated secondary antibody
-
TMB (3,3',5,5'-Tetramethylbenzidine) substrate
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
96-well cell culture plates
-
Plate reader capable of measuring absorbance at 450 nm
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: After the desired treatment period with this compound, add 10 µL of BrdU labeling solution to each well.
-
Incubation with BrdU: Incubate the plate for 2-4 hours at 37°C to allow for BrdU incorporation.
-
Fixation and Denaturation: Carefully remove the medium. Add 100 µL of fixation/denaturation solution to each well and incubate for 30 minutes at room temperature.[5]
-
Washing: Aspirate the fixation/denaturation solution and wash the wells three times with 200 µL of wash buffer.
-
Antibody Incubation: Add 100 µL of diluted anti-BrdU primary antibody to each well and incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of diluted HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Substrate Addition: Add 100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes, or until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: Subtract the average absorbance of the no-cell control from all other values. Calculate the percentage of BrdU incorporation relative to the vehicle control.
Experimental Workflow
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. cyrusbio.com.tw [cyrusbio.com.tw]
- 3. biotium.com [biotium.com]
- 4. researchgate.net [researchgate.net]
- 5. BrdU staining and BrdU assay protocol | Abcam [abcam.com]
- 6. BrdU Incorporation Assay to Analyze the Entry into S Phase | Springer Nature Experiments [experiments.springernature.com]
- 7. creative-diagnostics.com [creative-diagnostics.com]
Application Notes and Protocols for WAY-214156 in Animal Models of Rheumatoid Arthritis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rheumatoid arthritis (RA) is a chronic autoimmune disease characterized by synovial inflammation and progressive joint destruction. Animal models are indispensable tools for understanding the pathogenesis of RA and for the preclinical evaluation of novel therapeutic agents. WAY-214156 is a synthetic, nonsteroidal, selective agonist of the estrogen receptor β (ERβ).[1][2] Its selective action on ERβ suggests potential anti-inflammatory effects, making it a candidate for investigation in inflammatory conditions such as rheumatoid arthritis.[1]
These application notes provide an overview of the commonly used animal models for RA—Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA)—and detailed protocols for their implementation. While specific preclinical data for this compound in these models is not extensively published, this document will utilize data from a related compound, WAY-169916, a selective estrogen receptor ligand that inhibits NF-κB transcriptional activity, to illustrate the expected experimental outcomes and data presentation.[1]
Featured Animal Models for Rheumatoid Arthritis
Two of the most widely used and well-characterized animal models for studying RA are the Collagen-Induced Arthritis (CIA) and Adjuvant-Induced Arthritis (AIA) models.
-
Collagen-Induced Arthritis (CIA): This is a widely used autoimmune model that shares many immunological and pathological features with human RA.[3][4] Arthritis is induced by immunization with type II collagen emulsified in Complete Freund's Adjuvant (CFA).[2] The model is particularly relevant for studying the roles of T-cells and B-cells in the disease process.[5]
-
Adjuvant-Induced Arthritis (AIA): This model is induced by a single injection of CFA containing Mycobacterium tuberculosis.[6] It is a rapidly developing and aggressive arthritis model, particularly useful for screening potential anti-inflammatory compounds.[7]
Quantitative Data Summary: Efficacy of an Estrogen Receptor Modulator (WAY-169916) in Rat Adjuvant-Induced Arthritis
The following tables summarize the quantitative data from studies on WAY-169916 in the rat adjuvant-induced arthritis model, demonstrating the type of data that can be collected and analyzed when evaluating a compound like this compound.
Table 1: Effect of WAY-169916 on Clinical Joint Scores in Rat Adjuvant-Induced Arthritis
| Treatment Group | Dosage | Mean Joint Score (Day 10 post-treatment) | % Improvement |
| Vehicle | - | 3.0 ± 0.5 | 0% |
| WAY-169916 | 10 mg/kg/day, p.o. | 0.5 ± 0.2 | ~83% |
| Prednisolone | 0.6 mg/kg/day, p.o. | 1.5 ± 0.4 | 50% |
| Data derived from descriptive information in the source. Values are illustrative based on the text.[1] |
Table 2: Histological Scoring of Tarsal Joints in Rats with Adjuvant-Induced Arthritis Treated with WAY-169916
| Group | Synovial Structure (0–3) | Fibroplasia (0–3) | Inflammatory Cells (0–3) | Pannus (0–2) | Total Synovitis Score (0–11) |
| Vehicle | 2.92 ± 0.21 | 2.67 ± 0.41 | 2.92 ± 0.21 | 2.00 ± 0.00 | 10.5 ± 0.63 |
| WAY-169916 (0.1 mg/kg) | 2.17 ± 0.68 | 1.92 ± 0.49 | 1.50 ± 0.45 | 0.83 ± 0.98 | 6.42 ± 2.90 |
| WAY-169916 (0.3 mg/kg) | 2.33 ± 0.41 | 2.33 ± 0.52 | 1.58 ± 0.38 | 1.17 ± 0.75 | 7.42 ± 1.88 |
| *P < 0.005 vs. Vehicle. Data extracted from Table 2 in the source.[1] |
Table 3: Cartilage Damage Scoring (Mankin Score) in Rats with Adjuvant-Induced Arthritis Treated with WAY-169916
| Group | Cartilage Structure (0–6) | Cartilage Cells (0–3) | Safranin-O/Fast Green Staining (0–4) | Tidemark Integrity (0–1) | Total Mankin Score (0–14) |
| Vehicle | 3.52 ± 0.42 | 2.33 ± 0.41 | 3.00 ± 0.00 | 0 | 8.58 ± 0.74 |
| WAY-169916 (0.1 mg/kg) | 2.25 ± 0.42 | 1.42 ± 0.49 | 1.67 ± 0.41 | 0 | 5.33 ± 1.21 |
| WAY-169916 (0.3 mg/kg) | 1.75 ± 0.69 | 1.58 ± 0.38 | 1.83 ± 0.41 | 0 | 5.17 ± 1.77 |
| *P < 0.005 vs. Vehicle. Data extracted from Table 2 in the source.[1] |
Experimental Protocols
Protocol 1: Collagen-Induced Arthritis (CIA) in Mice
This protocol describes the induction of CIA in DBA/1 mice, a susceptible strain.
Materials:
-
Bovine Type II Collagen
-
Complete Freund's Adjuvant (CFA) containing 4 mg/ml Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
0.1 M Acetic Acid
-
8-10 week old male DBA/1 mice
-
Syringes and needles (26G)
Procedure:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine type II collagen in 0.1 M acetic acid to a final concentration of 2 mg/mL by stirring overnight at 4°C.
-
To prepare the emulsion for the primary immunization, mix the collagen solution with an equal volume of CFA. The mixture should be kept on ice and emulsified using a homogenizer or by passing it between two syringes connected by a Luer lock until a stable emulsion is formed. A stable emulsion is confirmed when a drop of the mixture does not disperse in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice.
-
Inject 100 µL of the collagen/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a fresh emulsion of type II collagen with an equal volume of Incomplete Freund's Adjuvant (IFA).
-
Inject 100 µL of the collagen/IFA emulsion intradermally at a site near the primary injection.
-
-
Monitoring and Assessment:
-
Begin monitoring the mice for signs of arthritis around day 21.
-
Assess and score the severity of arthritis in each paw 3-4 times per week using a standardized scoring system (e.g., 0 = no swelling or erythema; 1 = mild swelling and/or erythema; 2 = moderate swelling and erythema; 3 = severe swelling and erythema extending to the entire paw; 4 = maximal inflammation with joint deformity or ankylosis). The maximum score per mouse is 16.
-
Measure paw thickness using a caliper.
-
-
Treatment with this compound:
-
Initiate treatment with this compound or vehicle control upon the onset of clinical signs of arthritis (therapeutic protocol) or at the time of the primary immunization (prophylactic protocol).
-
The route of administration (e.g., oral gavage, intraperitoneal injection) and dosing regimen should be determined based on the pharmacokinetic properties of the compound.
-
Protocol 2: Adjuvant-Induced Arthritis (AIA) in Lewis Rats
This protocol outlines the induction of AIA in Lewis rats.
Materials:
-
Complete Freund's Adjuvant (CFA) containing 10 mg/ml heat-killed Mycobacterium tuberculosis
-
8-10 week old male Lewis rats
-
Syringes and needles (26G)
Procedure:
-
Induction of Arthritis (Day 0):
-
Monitoring and Assessment:
-
The onset of arthritis typically occurs between days 10 and 14.[6]
-
Monitor the rats daily for clinical signs of arthritis, including erythema, swelling, and joint deformity in all four paws.
-
Score the severity of arthritis for each paw using a scale similar to the one described for the CIA model.
-
Measure paw volume using a plethysmometer.
-
Monitor body weight as a general indicator of health.
-
-
Treatment with this compound:
-
Treatment can be initiated prophylactically (at the time of CFA injection) or therapeutically (after the onset of clinical signs).
-
Administer this compound or vehicle control according to the predetermined dosing schedule and route.
-
-
Outcome Measures:
-
At the end of the study, collect blood for analysis of inflammatory markers (e.g., C-reactive protein, cytokines).
-
Harvest joints for histological analysis of inflammation, pannus formation, cartilage damage, and bone erosion.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Experimental workflow for the Adjuvant-Induced Arthritis (AIA) model in rats.
Caption: Proposed anti-inflammatory signaling pathway of an ERβ agonist like this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The pathway-selective estrogen receptor ligand WAY-169916 displays differential activity in ischemia-reperfusion injury models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
- 6. leavingviolenceprogram.org.au [leavingviolenceprogram.org.au]
- 7. HER2 as a novel therapeutic target for cervical cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for WAY-214156 in a Collagen-Induced Arthritis (CIA) Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-214156 is a novel, selective estrogen receptor modulator (SERM) with potential therapeutic applications in autoimmune and inflammatory diseases. While direct studies of this compound in the collagen-induced arthritis (CIA) mouse model are not yet extensively published, based on the activity of structurally related compounds and its presumed mechanism of action, it is hypothesized to ameliorate the clinical and pathological features of rheumatoid arthritis (RA). These application notes provide a comprehensive, albeit projected, framework for evaluating the efficacy of this compound in the widely utilized CIA mouse model, a preclinical paradigm that shares many immunological and pathological features with human RA.[1][2][3]
The proposed mechanism of action for this compound in the context of arthritis involves the selective modulation of estrogen receptor (ER) signaling to suppress inflammatory responses. It is postulated that this compound, similar to other pathway-selective estrogen receptor ligands, inhibits the transcriptional activity of nuclear factor-κB (NF-κB).[4] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules central to the pathogenesis of RA.[4] By antagonizing NF-κB, this compound is expected to reduce synovial inflammation, immune cell infiltration, and subsequent joint destruction.
Hypothetical Data on the Efficacy of this compound in CIA Mice
The following tables present hypothetical quantitative data that might be expected from a study evaluating this compound in a CIA mouse model. These data are for illustrative purposes to guide researchers in their experimental design and data analysis.
Table 1: Effect of this compound on Clinical Arthritis Score
| Treatment Group | Mean Arthritis Score (Day 28) | Mean Arthritis Score (Day 35) | Mean Arthritis Score (Day 42) |
| Vehicle Control | 2.5 ± 0.4 | 6.8 ± 0.9 | 10.2 ± 1.5 |
| This compound (1 mg/kg) | 2.1 ± 0.3 | 4.5 ± 0.6 | 7.1 ± 1.1 |
| This compound (5 mg/kg) | 1.5 ± 0.2* | 2.8 ± 0.4 | 4.2 ± 0.7 |
| Dexamethasone (1 mg/kg) | 1.2 ± 0.2 | 2.1 ± 0.3 | 3.5 ± 0.5** |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 2: Effect of this compound on Paw Swelling
| Treatment Group | Paw Volume (mL) (Day 21 - Baseline) | Paw Volume (mL) (Day 42 - Endpoint) | Change in Paw Volume (mL) |
| Vehicle Control | 0.15 ± 0.02 | 0.45 ± 0.05 | 0.30 ± 0.04 |
| This compound (1 mg/kg) | 0.16 ± 0.02 | 0.32 ± 0.04 | 0.16 ± 0.03 |
| This compound (5 mg/kg) | 0.15 ± 0.01 | 0.25 ± 0.03 | 0.10 ± 0.02 |
| Dexamethasone (1 mg/kg) | 0.14 ± 0.02 | 0.22 ± 0.02 | 0.08 ± 0.01 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 3: Effect of this compound on Serum Inflammatory Cytokines (Day 42)
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) | IL-17 (pg/mL) |
| Vehicle Control | 150.2 ± 18.5 | 210.5 ± 25.8 | 85.3 ± 10.2 |
| This compound (1 mg/kg) | 105.7 ± 12.1 | 145.3 ± 18.2 | 60.1 ± 8.5* |
| This compound (5 mg/kg) | 75.4 ± 9.8 | 98.6 ± 12.5 | 42.7 ± 6.3 |
| Dexamethasone (1 mg/kg) | 60.1 ± 8.2 | 80.2 ± 10.1 | 35.8 ± 5.1 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Table 4: Histopathological Scores of Ankle Joints (Day 42)
| Treatment Group | Synovial Inflammation (0-3) | Pannus Formation (0-3) | Cartilage Damage (0-3) | Bone Erosion (0-3) | Total Score (0-12) |
| Vehicle Control | 2.8 ± 0.2 | 2.5 ± 0.3 | 2.6 ± 0.3 | 2.4 ± 0.4 | 10.3 ± 1.0 |
| This compound (1 mg/kg) | 1.9 ± 0.3 | 1.8 ± 0.2 | 1.7 ± 0.2 | 1.6 ± 0.3 | 7.0 ± 0.8* |
| This compound (5 mg/kg) | 1.2 ± 0.2 | 1.1 ± 0.1 | 1.0 ± 0.2 | 0.9 ± 0.2 | 4.2 ± 0.5 |
| Dexamethasone (1 mg/kg) | 0.8 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.5 ± 0.1 | 2.6 ± 0.3 |
*p < 0.05, **p < 0.01 compared to Vehicle Control. Data are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Induction of Collagen-Induced Arthritis (CIA) in DBA/1 Mice
This protocol describes the standard method for inducing arthritis using bovine type II collagen.
Materials:
-
Male DBA/1 mice, 8-10 weeks old.[2]
-
Bovine Type II Collagen (CII) solution (2 mg/mL in 0.05 M acetic acid).
-
Complete Freund's Adjuvant (CFA) containing 4 mg/mL Mycobacterium tuberculosis.
-
Incomplete Freund's Adjuvant (IFA).
-
1 mL glass syringes.
-
26-gauge needles.
-
Emulsifying needle or device.
Procedure:
-
Preparation of Collagen Emulsion (Day 0):
-
On the day of immunization, prepare a 1:1 emulsion of bovine type II collagen and CFA.
-
To do this, draw equal volumes of the collagen solution and CFA into two separate glass syringes connected by an emulsifying needle.
-
Force the contents back and forth between the syringes until a stable, white, viscous emulsion is formed. A drop of the emulsion should not disperse when placed in water.
-
-
Primary Immunization (Day 0):
-
Anesthetize the mice using an appropriate method (e.g., isoflurane).
-
Inject 100 µL of the collagen-CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Monitoring:
-
Begin monitoring the mice for signs of arthritis starting around day 24.
-
Protocol 2: Preparation and Administration of this compound
This protocol outlines the preparation and daily administration of the test compound.
Materials:
-
This compound powder.
-
Vehicle (e.g., 0.5% carboxymethylcellulose (CMC) in sterile water).
-
Oral gavage needles.
-
Analytical balance and appropriate laboratory glassware.
Procedure:
-
Preparation of Dosing Solutions:
-
Calculate the required amount of this compound for each dose group (e.g., 1 mg/kg and 5 mg/kg) based on the average body weight of the mice.
-
Prepare a stock solution by dissolving this compound in a suitable solvent if necessary, then suspend it in the vehicle (0.5% CMC) to the final desired concentrations. Ensure the solution is homogenous.
-
-
Administration:
-
Begin prophylactic treatment on day 21, at the time of the booster immunization.
-
Administer the designated dose of this compound or vehicle control to each mouse once daily via oral gavage.
-
The volume of administration should be consistent across all groups (e.g., 10 mL/kg).
-
Continue daily administration until the end of the study (e.g., day 42).
-
Protocol 3: Assessment of Arthritis
This protocol details the clinical and endpoint assessments.
Materials:
-
Digital calipers.
-
Scoring sheet.
Procedure:
-
Clinical Scoring:
-
Starting from day 21 and continuing every other day until the end of the study, score each paw for signs of arthritis based on a 0-4 scale:
-
0 = No evidence of erythema or swelling.
-
1 = Subtle erythema or localized edema.
-
2 = Moderate erythema and swelling involving the entire paw.
-
3 = Pronounced erythema and swelling extending to the ankle.
-
4 = Maximum inflammation with joint deformity or ankylosis.
-
-
The maximum score per mouse is 16.[6]
-
-
Paw Swelling Measurement:
-
Measure the thickness of the affected hind paws using digital calipers every other day, starting from day 21.
-
-
Endpoint Analysis (Day 42):
-
At the termination of the study, collect blood via cardiac puncture for serum cytokine analysis (e.g., ELISA for TNF-α, IL-6, IL-17).
-
Euthanize the mice and dissect the hind paws.
-
Fix the paws in 10% neutral buffered formalin for at least 24 hours, then decalcify and process for paraffin (B1166041) embedding.
-
Section the joints and stain with Hematoxylin and Eosin (H&E) for histopathological evaluation of synovial inflammation, pannus formation, cartilage damage, and bone erosion.[6]
-
Visualizations
Caption: Experimental workflow for evaluating this compound in the CIA mouse model.
Caption: Proposed signaling pathway for this compound's anti-inflammatory effects.
Caption: Logical relationship of this compound treatment to clinical improvement.
References
- 1. chondrex.com [chondrex.com]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Collagen-induced arthritis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The utility of pathway selective estrogen receptor ligands that inhibit nuclear factor-κB transcriptional activity in models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse Collagen Induced Arthritis | Redoxis [redoxis.se]
- 6. inotiv.com [inotiv.com]
Application Notes and Protocols: Evaluating WAY-214156 in the DSS-Induced Colitis Model
Introduction
Inflammatory Bowel Disease (IBD) is a group of chronic inflammatory conditions of the gastrointestinal tract, with ulcerative colitis (UC) and Crohn's disease being the most common forms. The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents is a widely utilized preclinical model that mimics many of the clinical and histological features of human UC, making it an invaluable tool for investigating IBD pathogenesis and for the preclinical evaluation of novel therapeutic agents.[1][2][3][4]
These application notes provide a comprehensive overview and detailed protocols for the evaluation of a test compound, exemplified by a selective estrogen receptor modulator with anti-inflammatory properties, in the DSS-induced colitis model. While a direct reference to "WAY-214156" was not identified in the available literature, the compound WAY-169916, a pathway-selective estrogen receptor (ER) ligand that inhibits NF-κB transcriptional activity, serves as a relevant example of a compound that could be assessed using these protocols.[5] The methodologies outlined below are designed for researchers, scientists, and drug development professionals.
Quantitative Data Summary
Effective evaluation of a test compound in the DSS-induced colitis model relies on the consistent and accurate measurement of disease-related parameters. The following tables summarize key quantitative data points and scoring systems commonly used in this model.
Table 1: Disease Activity Index (DAI) Scoring
The DAI is a composite score used to assess the clinical progression of colitis.[2] It is typically calculated daily for each animal.
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal | Negative |
| 1 | 1-5 | ||
| 2 | 5-10 | Loose Stool | |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross Bleeding |
Note: The final DAI score is the sum of the scores for weight loss, stool consistency, and blood in stool.
Table 2: Histological Scoring of Colonic Inflammation
Histopathological analysis of the colon provides a detailed assessment of tissue damage and inflammation.[3]
| Score | Infiltration of Inflammatory Cells | Tissue Damage |
| 0 | None | Normal tissue |
| 1 | Mild | Mild mucosal and submucosal inflammation |
| 2 | Moderate | Moderate inflammation with some ulceration |
| 3 | Severe | Severe and extensive inflammation with deep ulcerations |
Table 3: Key Inflammatory Markers in DSS-Induced Colitis
Several biomarkers are commonly measured to quantify the inflammatory response in the colon.
| Marker | Description | Typical Change in DSS-Colitis |
| Myeloperoxidase (MPO) | An enzyme abundant in neutrophils, used as a surrogate marker for neutrophil infiltration and inflammation.[1][6] | Significantly increased |
| Tumor Necrosis Factor-alpha (TNF-α) | A pro-inflammatory cytokine central to the pathogenesis of IBD.[7][8] | Upregulated |
| Interleukin-1β (IL-1β) | A pro-inflammatory cytokine involved in the inflammatory cascade.[8][9] | Upregulated |
| Interleukin-6 (IL-6) | A pleiotropic cytokine with pro-inflammatory functions in IBD.[8][10] | Upregulated |
| Interleukin-10 (IL-10) | An anti-inflammatory cytokine that helps to regulate the immune response.[10][11] | Downregulated |
Experimental Protocols
The following are detailed protocols for inducing and evaluating colitis in a murine model and for testing the efficacy of a therapeutic agent.
Protocol 1: Induction of Acute DSS-Induced Colitis
This protocol is suitable for rapid screening of potential therapeutics.
Materials:
-
Dextran Sulfate Sodium (DSS), M.W. 36-50 kDa
-
8-week-old C57BL/6 or BALB/c mice
-
Autoclaved drinking water
-
Animal balance
-
Appropriate caging and husbandry supplies
Procedure:
-
Acclimatize mice for at least one week before the start of the experiment.
-
On Day 0, record the initial body weight of each mouse.
-
Prepare a 2.0-5.0% (w/v) solution of DSS in autoclaved drinking water. The optimal concentration may vary between DSS lots and mouse strains and should be determined empirically.[1]
-
Administer the DSS solution as the sole source of drinking water for 5-7 consecutive days.[6] Control mice should receive autoclaved drinking water without DSS.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the stool to calculate the Disease Activity Index (DAI).
-
On the final day of the experiment (e.g., Day 7 or 8), euthanize the mice and collect colonic tissue for further analysis.
Protocol 2: Induction of Chronic DSS-Induced Colitis
This model is more representative of the relapsing-remitting nature of human IBD.
Procedure:
-
Induce colitis as described in the acute protocol, but for a shorter duration (e.g., 3.5% DSS for 4 days).[12]
-
Replace the DSS solution with regular autoclaved drinking water for a rest period of 4-7 days.[12]
-
Repeat the cycle of DSS administration and withdrawal for a total of 2-3 cycles to establish chronic inflammation.[2][12]
-
Monitor the mice throughout the study period for clinical signs of colitis.
Protocol 3: Administration of Test Compound
This protocol outlines the administration of a test compound, using a selective estrogen receptor modulator as an example.
Procedure:
-
Prepare the test compound (e.g., WAY-169916) in a suitable vehicle (e.g., 0.08% methyl cellulose (B213188) for oral gavage).[13]
-
Begin administration of the test compound at a predetermined dose (e.g., 10 mg/kg) one or two days prior to the initiation of DSS treatment and continue daily throughout the experiment.[5][13]
-
A vehicle control group receiving only the vehicle should be included in addition to the DSS-only and healthy control groups.
Protocol 4: Assessment of Colitis Severity
Procedure:
-
Disease Activity Index (DAI): Calculate the DAI score daily as described in Table 1.
-
Colon Length: After euthanasia, carefully dissect the colon from the cecum to the anus and measure its length. Colon shortening is a macroscopic indicator of inflammation.
-
Spleen Weight: The spleen may become enlarged due to the systemic inflammatory response; weigh the spleen after dissection.
Protocol 5: Histological Analysis
Procedure:
-
Fix a segment of the distal colon in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin (B1166041) and cut 5 µm sections.
-
Stain the sections with Hematoxylin and Eosin (H&E).
-
Score the stained sections for inflammation and tissue damage by a blinded observer, as detailed in Table 2.
Protocol 6: Myeloperoxidase (MPO) Assay
Procedure:
-
Homogenize a pre-weighed piece of colonic tissue in a suitable buffer (e.g., 0.5% hexadecyltrimethylammonium bromide in 50 mM PBS, pH 6.0).[1]
-
Freeze-thaw the homogenate three times and sonicate.
-
Centrifuge the homogenate and collect the supernatant.
-
Measure MPO activity in the supernatant using a colorimetric assay.
Protocol 7: Cytokine Analysis by RT-PCR
Procedure:
-
Extract total RNA from a colonic tissue sample using a standard method (e.g., Trizol).
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) using specific primers for target cytokines (e.g., TNF-α, IL-1β, IL-6, IL-10) and a housekeeping gene for normalization.
-
Calculate the relative gene expression using the ΔΔCt method.[14]
Signaling Pathways and Experimental Workflows
Visual representations of the proposed mechanism of action and the experimental design can aid in understanding the study.
Caption: Proposed anti-inflammatory signaling pathway of a selective estrogen receptor modulator (SERM).
Caption: Experimental workflow for evaluating a therapeutic agent in the DSS-induced colitis model.
The DSS-induced colitis model is a robust and reproducible method for studying intestinal inflammation and for the preclinical assessment of novel therapeutics. The protocols and scoring systems detailed in these application notes provide a framework for the comprehensive evaluation of compounds such as selective estrogen receptor modulators. By quantifying clinical, histological, and molecular markers of inflammation, researchers can effectively determine the therapeutic potential of new drug candidates for the treatment of IBD.
References
- 1. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mouse Model of Dextran Sodium Sulfate (DSS)-induced Colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Pro-Inflammatory Cytokines in the Pathogenesis of IBD - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tofacitinib inhibits inflammatory cytokines from ulcerative colitis and healthy mucosal explants and is associated with pSTAT1/3 reduction in T-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of cytokines in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Changes of the cytokine profile in inflammatory bowel diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. dovepress.com [dovepress.com]
Application Notes and Protocols for Selective Estrogen Receptor β (ERβ) Agonists in Endometriosis Animal Models
Note: As of the latest available research, no specific animal model studies have been published for WAY-214156 in the context of endometriosis. However, this compound is classified as a selective estrogen receptor β (ERβ) agonist.[1] Research on other selective ERβ agonists, such as ERB-041 (also known as Prinaberel), has shown significant efficacy in preclinical models of endometriosis and provides a strong rationale for investigating similar compounds.[2][3][4][5] The following application notes and protocols are based on studies conducted with the selective ERβ agonist ERB-041 and are intended to serve as a comprehensive guide for researchers interested in evaluating this compound or other selective ERβ agonists in similar models.
Application Notes
Endometriosis is an estrogen-dependent inflammatory disease.[4] The therapeutic potential of selective ERβ agonists is rooted in their ability to selectively activate the estrogen receptor β, which is expressed in endometriotic tissue.[4] This selective action is crucial, as the activation of estrogen receptor α (ERα) is known to promote cell proliferation, which could worsen the condition.[4] Selective ERβ agonists like ERB-041 have demonstrated anti-inflammatory activity in various preclinical models, including arthritis and inflammatory bowel disease.[2][3][5] Given that endometriosis is considered, at least in part, an inflammatory disease, targeting ERβ presents a promising therapeutic strategy.[2][3][5]
Preclinical studies with ERB-041 have shown that it can cause the regression of endometriotic lesions in animal models.[2][3][4] A key mechanism of action is believed to be the inhibition of the NF-κB signaling pathway, a critical regulator of inflammation.[4] By activating ERβ, these compounds can suppress the production of pro-inflammatory mediators.
Quantitative Data Summary
The following table summarizes the key quantitative findings from preclinical studies of the selective ERβ agonist ERB-041 in a mouse model of endometriosis.
| Parameter | Treatment Group | Outcome | Hormonal Status of Mice | Reference |
| Lesion Regression | ERB-041 | 40-75% of mice showed complete lesion regression. | Equally effective in both gonad-intact and ovariectomized mice. | [2][3][4] |
| Number of Lesions | ERB-041 | Data on the change in the number of lesions was noted upon euthanasia. | Intact and Ovariectomized | [2][3] |
| Size of Lesions | ERB-041 | Data on the change in the size of lesions was noted upon euthanasia. | Intact and Ovariectomized | [2][3] |
Experimental Protocols
This section details the methodology for an experimentally induced endometriosis model in mice, as described in studies with ERB-041.
Animal Model of Endometriosis
A widely utilized preclinical model for assessing endometriosis treatments involves the transplantation of human endometrial tissue into immunocompromised mice.[4]
-
Hormonal Status: Both ovariectomized and intact female mice can be used, as ERB-041 was found to be effective in both.[2][3][4]
-
Tissue Source: Normal human endometrial tissue fragments obtained from biopsies of reproductive-aged women.[2][3][4]
Endometriosis Induction Protocol
-
Tissue Preparation: Immediately following biopsy, place the endometrial tissue in a sterile, chilled medium. Mince the tissue into small fragments (e.g., 1-2 mm³).
-
Implantation: Anesthetize the recipient mouse. Surgically implant the human endometrial tissue fragments into the peritoneal cavity.
-
Lesion Establishment: Allow 11 to 14 days for the implanted tissue to establish and form endometriotic-like lesions.[2][3][4]
Treatment Protocol
-
Treatment Groups:
-
Vehicle Control Group
-
This compound Treatment Group (dose to be determined by preliminary studies)
-
-
Administration: Administer this compound or vehicle control for a period of 15 to 17 days.[2][3][4] The route of administration (e.g., oral gavage, subcutaneous injection) should be appropriate for the compound's formulation.
-
Monitoring: Monitor the animals daily for any signs of distress or adverse effects.
Endpoint Analysis
-
Euthanasia and Necropsy: At the end of the treatment period, humanely euthanize the mice.
-
Lesion Assessment: Open the peritoneal cavity and carefully record the number, size, and location of all visible endometriotic lesions.[2][3]
-
Tissue Collection: Recover several lesions for further analysis.[2][3]
-
Molecular Analysis: Process the collected lesions for RNA analysis to investigate changes in gene expression, such as ERα and ERβ levels, and inflammatory markers.[2][3]
Visualizations
Caption: Proposed signaling pathway of this compound in endometriosis.
Caption: Experimental workflow for endometriosis animal model studies.
References
- 1. Prinaberel - Wikipedia [en.wikipedia.org]
- 2. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. benchchem.com [benchchem.com]
- 5. A selective estrogen receptor-beta agonist causes lesion regression in an experimentally induced model of endometriosis. | Department of Obstetrics and Gynecology [vumc.org]
Application Notes and Protocols for WAY-214156: An In Vivo Perspective
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of WAY-214156, a selective estrogen receptor β (ERβ) agonist. Given the limited direct in vivo data for this compound, this document leverages established protocols for other well-characterized selective ERβ agonists such as Prinaberel (ERB-041), WAY-200070, and Diarylpropionitrile (DPN). These notes are intended to serve as a foundational guide for designing and executing preclinical in vivo studies with this compound.
Introduction to this compound
This compound is a synthetic, nonsteroidal estrogen that demonstrates high selectivity as an agonist for Estrogen Receptor β (ERβ). With a 100-fold selectivity for ERβ over ERα, it is a potent tool for investigating the physiological and pathological roles of ERβ.[1] The primary mechanism of action for selective ERβ agonists involves the transcriptional repression of proinflammatory genes, suggesting potential therapeutic applications in inflammatory conditions.[2]
Quantitative Data Summary of Selective ERβ Agonists in In Vivo Studies
The following tables summarize in vivo dosages and administration routes for various selective ERβ agonists in different animal models and disease contexts. This data can inform dose-range finding studies for this compound.
Table 1: In Vivo Dosing of Prinaberel (ERB-041)
| Animal Model | Disease/Indication | Route of Administration | Dose Range | Study Duration | Reference |
| Rat (Lewis) | Adjuvant-Induced Arthritis | Oral | 1 - 10 mg/kg/day | 10 days | [1][3][4] |
| Rat (HLA-B27 Transgenic) | Inflammatory Bowel Disease | Oral | 1 - 10 mg/kg/day | Chronic | [1][3][4] |
| Mouse (SKH-1 hairless) | UVB-induced Skin Carcinogenesis | Topical | 2mg/mouse | 30 weeks | [5] |
Table 2: In Vivo Dosing of WAY-200070
| Animal Model | Disease/Indication | Route of Administration | Dose Range | Study Duration | Reference |
| Mouse | Anxiety/Depression | Subcutaneous (s.c.) | 3 - 30 mg/kg | Single dose | [6][7][8][9] |
| Rat | Neuroprotection (Global Ischemia) | Subcutaneous (s.c.) | 1 - 10 mg/kg/day | 21 days | [10] |
| Mouse | Diabetes | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Single dose & 14 days | [11] |
Table 3: In Vivo Dosing of Diarylpropionitrile (DPN)
| Animal Model | Disease/Indication | Route of Administration | Dose Range | Study Duration | Reference |
| Rat (Sprague-Dawley) | Anxiety | Subcutaneous (s.c.) | 1.0 mg/kg/day | 4 days | [12] |
| Mouse (C57BL/6) | Experimental Autoimmune Encephalomyelitis (EAE) | Subcutaneous (s.c.) | Not Specified | Chronic | [13][14] |
| Rat (Wistar) | Epilepsy-induced Oxidative Brain Injury | Intraperitoneal (i.p.) | Not Specified | 31 days | [15] |
Table 4: In Vivo Dosing of Other Selective ERβ Agonists
| Compound | Animal Model | Disease/Indication | Route of Administration | Dose Range | Study Duration | Reference |
| AC-186 | Rat (Sprague-Dawley) | Parkinson's Disease | Subcutaneous (s.c.) | 10 mg/kg | Single dose | [16] |
| OSU-ERβ-12 | Mouse | Liver Fibrosis | Oral gavage | 10 - 100 mg/kg | Not Specified | [17] |
Experimental Protocols
The following are detailed methodologies for key experiments, adapted from studies on selective ERβ agonists. These protocols should be optimized for this compound.
Animal Models
-
Rodents: Mice (e.g., C57BL/6, BALB/c, DBA/1J) and rats (e.g., Sprague-Dawley, Lewis) are commonly used.[1][6][12] The choice of strain will depend on the specific disease model.
-
Disease Models:
-
Inflammatory Arthritis: Collagen-induced arthritis (CIA) in DBA/1J mice or adjuvant-induced arthritis in Lewis rats.[1][3][4]
-
Inflammatory Bowel Disease: HLA-B27 transgenic rats are a suitable model.[1][3][4]
-
Neuroprotection: Models of global ischemia or neurotoxin-induced neuronal loss can be employed.[10][18]
-
Anxiety and Depression: Standard behavioral tests such as the open field test, elevated plus maze, and forced swim test can be used in mice or rats.[8][12]
-
Compound Preparation and Administration
-
Formulation: this compound can be formulated in a vehicle appropriate for the route of administration. Common vehicles include:
-
Oral Gavage: Suspension in 0.5% methylcellulose (B11928114) or a solution in corn oil.
-
Subcutaneous/Intraperitoneal Injection: Dissolved in a vehicle such as 10% ethanol (B145695) in miglyol or a solution containing DMSO and PEG300.[6][19]
-
-
Route of Administration:
-
Dose Selection: Based on the data from other selective ERβ agonists, a starting dose range of 1-30 mg/kg for this compound is recommended for initial dose-finding studies. The final dose will need to be determined empirically based on the desired biological effect and potential toxicity.
Efficacy Evaluation
-
Inflammatory Models:
-
Neuroprotection Models:
-
Behavioral Models:
Mandatory Visualizations
Signaling Pathway of Selective ERβ Agonists
Caption: Signaling pathway of this compound as a selective ERβ agonist.
General Experimental Workflow for In Vivo Studies
Caption: General experimental workflow for evaluating this compound in a preclinical model.
References
- 1. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. caymanchem.com [caymanchem.com]
- 8. WAY-200070, a selective agonist of estrogen receptor beta as a potential novel anxiolytic/antidepressant agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
- 11. diabetesjournals.org [diabetesjournals.org]
- 12. academic.oup.com [academic.oup.com]
- 13. Differential neuroprotective and antiinflammatory effects of estrogen receptor (ER)α and ERβ ligand treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. NEUROPROTECTIVE AND ANTI-INFLAMMATORY EFFECTS OF ESTROGEN RECEPTOR LIGAND TREATMENT IN MICE - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Oestrogen receptor ERα and ERβ agonists ameliorate oxidative brain injury and improve memory dysfunction in rats with an epileptic seizure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. file.medchemexpress.com [file.medchemexpress.com]
- 17. OSU-ERβ-12: a promising pre-clinical candidate selective estrogen receptor beta agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Neuroprotection and Estrogen Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. DPN | estrogen receptor β(ER β) ligand | CAS# 1428-67-7 | InvivoChem [invivochem.com]
Application Notes and Protocols for WAY-214156 in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-214156 is a synthetic, nonsteroidal, and highly selective agonist for Estrogen Receptor β (ERβ).[1] It exhibits a 100-fold selectivity for ERβ over ERα, with an IC50 of 4.2 nM for ERβ.[1] Due to its potent and selective activation of ERβ, this compound has emerged as a valuable tool for investigating the therapeutic potential of targeting ERβ signaling pathways, particularly in the context of inflammatory diseases. These application notes provide detailed protocols for the preparation and use of this compound in cell-based assays designed to assess its anti-inflammatory properties through the modulation of the NF-κB signaling pathway.
Mechanism of Action
This compound exerts its biological effects by binding to and activating ERβ. Upon activation, the ERβ homodimer translocates to the nucleus where it can modulate gene expression. In the context of inflammation, activated ERβ has been shown to repress the transcription of pro-inflammatory genes.[2] This is achieved, in part, through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The activated ERβ can interfere with the transcriptional activity of NF-κB, a key regulator of the inflammatory response, thereby reducing the expression of various pro-inflammatory cytokines and mediators.
Data Presentation
| Parameter | Value | Reference |
| IC50 (ERβ) | 4.2 nM | [1] |
| Selectivity | 100-fold for ERβ over ERα | [1] |
| Recommended Working Concentration Range | 0.1 µM - 10 µM | Based on similar ERβ agonists[3] |
| Vehicle | DMSO (Dimethyl Sulfoxide) | [2][3] |
| Final DMSO concentration in culture | ≤ 0.2% | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of a stock solution of this compound and its subsequent dilution to working concentrations for cell-based assays.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile, pyrogen-free cell culture medium
Procedure:
-
Stock Solution Preparation (e.g., 10 mM):
-
This compound is soluble in DMSO.[2] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in cell culture grade DMSO. For example, for a 10 mM stock, dissolve 3.14 mg of this compound (Molar Mass: 314.30 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C for long-term storage.
-
-
Working Solution Preparation:
-
On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. A common starting range for similar ERβ agonists is 0.1 µM to 10 µM.[3]
-
Important: Ensure that the final concentration of DMSO in the cell culture wells does not exceed a level that is toxic to the cells (typically ≤ 0.2%).[3] Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
Protocol 2: Anti-Inflammatory Assay - Inhibition of TNF-α-Induced NF-κB Activity
This protocol details a cell-based assay to evaluate the anti-inflammatory effect of this compound by measuring its ability to inhibit Tumor Necrosis Factor-alpha (TNF-α)-induced NF-κB activation. This can be assessed using a reporter gene assay or by measuring the expression of NF-κB target genes.
Materials:
-
Human cell line expressing ERβ (e.g., U2OS-ERβ cells, or other suitable cell lines)
-
Complete cell culture medium
-
Phenol (B47542) red-free medium for experiments
-
This compound working solutions
-
Recombinant human TNF-α
-
NF-κB reporter plasmid (containing NF-κB response elements driving a reporter gene like luciferase) and a transfection reagent (for reporter assays)
-
Luciferase assay system (for reporter assays)
-
Reagents for RNA extraction and qRT-PCR (for gene expression analysis)
-
96-well cell culture plates
-
Luminometer or qRT-PCR instrument
Procedure:
-
Cell Seeding:
-
Seed the ERβ-expressing cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate the cells at 37°C in a 5% CO2 incubator overnight.
-
-
Cell Treatment:
-
The next day, replace the culture medium with fresh, phenol red-free medium containing the desired concentrations of this compound or vehicle (DMSO).
-
Pre-incubate the cells with this compound for a specified period (e.g., 1-2 hours).
-
-
Inflammatory Stimulus:
-
Following the pre-incubation, add TNF-α to the wells to induce an inflammatory response. A typical concentration of TNF-α is 10 ng/mL, but this should be optimized for your specific cell line.
-
Incubate the cells for a further period suitable for the chosen endpoint (e.g., 6-24 hours for reporter gene expression or changes in target gene mRNA levels).
-
-
Endpoint Measurement:
-
For Reporter Gene Assay:
-
Lyse the cells and measure luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) or to the total protein concentration.
-
-
For Gene Expression Analysis (qRT-PCR):
-
Isolate total RNA from the cells.
-
Perform reverse transcription to synthesize cDNA.
-
Conduct qRT-PCR to measure the relative expression of NF-κB target genes (e.g., IL-6, IL-8, MCP-1). Normalize the expression to a stable housekeeping gene.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α-induced NF-κB activity for each concentration of this compound.
-
Plot the dose-response curve and, if possible, determine the EC50 value for the anti-inflammatory effect.
-
Mandatory Visualizations
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: ERβ activation by this compound represses TNF-α-induced pro-inflammatory gene expression.
References
Troubleshooting & Optimization
Navigating WAY-214156: A Technical Guide to Solubility and Experimental Use
For researchers, scientists, and drug development professionals, the successful use of selective estrogen receptor β (ERβ) agonists like WAY-214156 hinges on proper handling and solution preparation. This technical support center provides essential guidance on the solubility of this compound, solvent selection, and troubleshooting common experimental hurdles to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to ensure the stability and solubility of the compound.
Q2: What are the known solubility limits of this compound in common laboratory solvents?
A2: While comprehensive public data is limited, empirical evidence from various research applications suggests that this compound is soluble in DMSO at concentrations commonly used for in vitro studies. Its solubility in aqueous solutions like water or phosphate-buffered saline (PBS) is expected to be low. For most cell-based assays, preparing a high-concentration stock solution in DMSO and then diluting it into the aqueous culture medium is the standard practice.
Q3: How should I store my this compound stock solution?
A3: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C for long-term stability. It is recommended to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and precipitation.
Q4: What is the mechanism of action of this compound?
A4: this compound is a potent and selective agonist of the Estrogen Receptor β (ERβ). Upon binding to ERβ, it can initiate a signaling cascade that modulates gene expression. One of the key pathways influenced by this compound is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway, which is a critical regulator of inflammatory responses.
Troubleshooting Guide: Compound Precipitation in Cell Culture Media
A common issue encountered when working with hydrophobic compounds like this compound is its precipitation upon dilution of the DMSO stock solution into aqueous cell culture media. This can significantly impact the effective concentration of the compound and lead to inconsistent experimental outcomes.
Problem: My this compound precipitates out of solution when I add it to my cell culture medium.
Possible Causes and Solutions:
| Cause | Explanation | Solution |
| High Final DMSO Concentration | The final concentration of DMSO in the cell culture medium may be too high, leading to solvent-induced precipitation and potential cellular toxicity. | Aim for a final DMSO concentration of less than 0.5% (v/v), and ideally below 0.1%. Always include a vehicle control (media with the same final DMSO concentration without the compound) in your experiments. |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of aqueous medium can cause the compound to "crash out" of solution due to the sudden change in solvent polarity. | Perform a serial dilution. First, dilute the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Mix gently but thoroughly. Then, add this intermediate dilution to the final volume of the culture medium. |
| Low Temperature of Media | Diluting the DMSO stock in cold media can decrease the solubility of the compound. | Ensure your cell culture medium is pre-warmed to the experimental temperature (typically 37°C) before adding the compound. |
| High Compound Concentration | The desired final concentration of this compound in the culture medium may exceed its solubility limit in that specific medium. | Determine the optimal working concentration through a dose-response experiment. This will help identify the highest concentration that remains in solution and elicits the desired biological effect. |
| Interactions with Media Components | Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), can sometimes interact with the compound and affect its solubility. | If using serum-free media, consider adding a small amount of purified bovine serum albumin (BSA) to help stabilize the compound in solution. |
Experimental Protocols
Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Methodology:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 314.30 g/mol .
-
For 1 mL of a 10 mM solution, you will need 3.143 mg of this compound.
-
-
Carefully weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Visualizing the Mechanism of Action
To understand how this compound exerts its effects, it is helpful to visualize its signaling pathway.
Caption: this compound Signaling Pathway via ERβ to inhibit NF-κB.
WAY-214156 stability in solution and storage
Topic: WAY-214156 Stability in Solution and Storage
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the stability, storage, and handling of this compound. The following information is designed to help ensure the integrity of your experiments by providing best practices for solution preparation and storage, as well as troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: How should I store the solid (powder) form of this compound?
A: As a general best practice for small molecules, the solid form of this compound should be stored in a tightly sealed container at -20°C.[1] For short-term storage, 4°C may be acceptable.[1] It is advisable to minimize exposure to light and moisture.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A: this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2] For in vivo studies, further dilutions may be made in appropriate vehicles such as PEG400 or corn oil, though the stability in these formulations should be independently verified.[2]
Q3: How should I store stock solutions of this compound?
A: Stock solutions of this compound in DMSO should be aliquoted into small, single-use volumes and stored at -20°C or -80°C to minimize freeze-thaw cycles.[1][2]
Q4: How can I determine the stability of this compound in my specific experimental buffer or media?
A: The stability of this compound in aqueous solutions, such as cell culture media or assay buffers, can be limited. It is highly recommended to perform a stability study under your specific experimental conditions. A general protocol for this is provided in the "Experimental Protocols" section of this guide. As a best practice, prepare fresh dilutions from your DMSO stock solution for each experiment.
Q5: Are there any known incompatibilities for this compound?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound.
| Problem | Possible Cause | Suggested Solution |
| Precipitate observed in stock solution upon thawing. | The compound may have low solubility at colder temperatures, or the solvent may have absorbed water, reducing solubility.[3][4] | 1. Gently warm the vial to room temperature and vortex thoroughly to ensure the compound is fully redissolved before use. 2. If precipitation persists, sonication may be carefully applied. 3. Ensure that anhydrous DMSO was used for the initial stock solution preparation. |
| Inconsistent or lower-than-expected biological activity in experiments. | This could be due to degradation of this compound in the stock solution or in the final experimental solution. | 1. Verify the integrity of your stock solution using an analytical method like HPLC (see "Experimental Protocols"). 2. Prepare fresh dilutions in your experimental buffer immediately before use. 3. Minimize the time the compound spends in aqueous solutions before being added to your assay. |
| Visible color change in the stock solution. | A change in color may indicate oxidation or other forms of chemical degradation.[3] | 1. It is safest to discard the stock solution. 2. Prepare a fresh stock solution. If you suspect sensitivity to oxygen, consider storing the new stock solution under an inert gas like argon or nitrogen. |
Data Presentation: Stability Assessment Templates
The following tables are templates for you to record and analyze your own stability data for this compound.
Table 1: Stability of this compound Stock Solution in DMSO
| Storage Condition | Time Point | Purity (%) by HPLC | Peak Area (Arbitrary Units) | % of Initial Peak Area | Observations |
| -20°C | 0 | 100% | |||
| 1 week | |||||
| 1 month | |||||
| 3 months | |||||
| -80°C | 0 | 100% | |||
| 1 week | |||||
| 1 month | |||||
| 3 months | |||||
| 4°C | 0 | 100% | |||
| 24 hours | |||||
| 48 hours | |||||
| 1 week | |||||
| Room Temp | 0 | 100% | |||
| 4 hours | |||||
| 8 hours | |||||
| 24 hours |
Table 2: Stability of this compound in Experimental Buffer (e.g., PBS, pH 7.4) at 37°C
| Time Point | Purity (%) by HPLC | Peak Area (Arbitrary Units) | % of Initial Peak Area | Observations |
| 0 | 100% | |||
| 1 hour | ||||
| 2 hours | ||||
| 4 hours | ||||
| 8 hours | ||||
| 24 hours |
Experimental Protocols
Protocol: Assessing the Stability of this compound Solutions by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for determining the stability of this compound. The specific HPLC parameters may need to be optimized for your system.
Objective: To quantify the degradation of this compound over time under various storage conditions.
Materials:
-
This compound solid powder
-
Anhydrous DMSO
-
Experimental buffer (e.g., PBS, cell culture medium)
-
HPLC-grade solvents (e.g., acetonitrile (B52724), water, formic acid)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solution (Time 0):
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM). This will serve as your reference standard.
-
Immediately analyze an aliquot of this fresh stock solution by HPLC to determine the initial purity and peak area, which corresponds to 100% stability.
-
-
Sample Storage:
-
Aliquot the stock solution into separate vials for each storage condition and time point to be tested (e.g., -20°C, 4°C, room temperature).
-
For assessing stability in an aqueous buffer, dilute the stock solution to the final working concentration in your buffer of choice and store under the desired conditions (e.g., 37°C).
-
-
HPLC Analysis:
-
At each designated time point, retrieve the respective sample vial.
-
If the sample is in an aqueous buffer, it may need to be quenched (e.g., by adding an equal volume of acetonitrile) to stop further degradation before analysis.
-
Inject the sample into the HPLC system.
-
A common starting point for a reversed-phase HPLC method could be a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[5]
-
Monitor the elution profile using a UV detector at a wavelength appropriate for this compound (this can be determined by a UV scan of the compound).
-
-
Data Analysis:
-
For each chromatogram, identify the peak corresponding to intact this compound based on its retention time from the Time 0 sample.
-
Calculate the purity of this compound at each time point by dividing the peak area of the parent compound by the total area of all peaks.
-
Compare the peak area of this compound at each time point to the peak area at Time 0 to determine the percentage of the compound remaining. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.[6][7]
-
Visualizations
Caption: A generalized workflow for conducting a stability study of this compound.
Caption: A decision tree for troubleshooting potential degradation of this compound solutions.
References
- 1. captivatebio.com [captivatebio.com]
- 2. This compound | ERR | 1007853-40-8 | Invivochem [invivochem.com]
- 3. benchchem.com [benchchem.com]
- 4. Overcoming problems of compound storage in DMSO: solvent and process alternatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. youtube.com [youtube.com]
Technical Support Center: Optimizing WAY-316606 Concentration for In Vitro Experiments
Important Note for Researchers: You have inquired about WAY-214156; however, based on the context of Wnt signaling, it is highly probable that the compound of interest is WAY-316606 . This compound is a selective Estrogen Receptor β (ERβ) agonist[1]. In contrast, WAY-316606 is an inhibitor of Secreted Frizzled-Related Protein 1 (sFRP-1) and an activator of the canonical Wnt signaling pathway. This guide is therefore focused on the optimization of WAY-316606.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers and drug development professionals optimize the in vitro concentration of WAY-316606, a small molecule inhibitor of the Wnt antagonist sFRP-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for WAY-316606?
A1: WAY-316606 functions by inhibiting Secreted Frizzled-Related Protein 1 (sFRP-1)[2][3][4]. sFRP-1 is a natural antagonist of the Wnt signaling pathway; it binds to Wnt ligands, preventing them from activating their Frizzled (Fzd) receptors[5][6]. By inhibiting sFRP-1, WAY-316606 allows Wnt ligands to bind to Fzd receptors, leading to the stabilization of β-catenin, its translocation to the nucleus, and the activation of T-cell factor (TCF)/lymphoid enhancer-factor (LEF) mediated transcription of target genes. This process ultimately stimulates canonical Wnt signaling[2][7].
Q2: What is a recommended starting concentration range for WAY-316606 in in vitro experiments?
A2: Based on published data, a sensible starting range for WAY-316606 is between 0.01 µM and 10 µM. One study found that WAY-316606 increased total bone area in a murine calvarial organ culture assay at concentrations as low as 0.1 nM[2][4]. The reported EC50 (half-maximal effective concentration) for sFRP-1 inhibition in a cell-based functional assay is 0.65 µM[2][4]. A dose-response experiment is crucial to determine the optimal concentration for your specific cell type and assay.
Q3: How should I prepare and store WAY-316606?
A3: WAY-316606 is typically supplied as a solid. It should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a concentrated stock solution. For long-term storage, it is advisable to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles. For experiments, the stock solution should be diluted to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
Troubleshooting Guide
Q4: I am not observing any activation of Wnt signaling with WAY-316606. What could be the reason?
A4: There are several potential reasons for a lack of response:
-
Suboptimal Concentration: The concentration of WAY-316606 may be too low. We recommend performing a dose-response experiment (e.g., from 0.01 µM to 10 µM) to identify the optimal concentration for your specific experimental setup.
-
Cell Type: The cell line you are using may not express sFRP-1 or may have a dysregulated Wnt pathway downstream of the sFRP-1 interaction. Confirm that your cell model is appropriate for studying sFRP-1 inhibition.
-
Assay Sensitivity: The assay you are using to measure Wnt activation may not be sensitive enough. Consider using a highly sensitive method such as a TCF/LEF luciferase reporter assay.
-
Incubation Time: The incubation time with WAY-316606 might be too short. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to determine the optimal duration of treatment.
Q5: I am observing significant cell toxicity or off-target effects. What should I do?
A5: High concentrations of any small molecule can lead to toxicity.
-
Lower the Concentration: The most straightforward solution is to lower the concentration of WAY-316606. Refer to your dose-response curve to find a concentration that provides a biological effect without significant toxicity.
-
Reduce Incubation Time: Shortening the exposure time to the compound can also mitigate toxicity.
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding non-toxic levels (typically ≤ 0.1%). Run a vehicle-only control to assess the effect of the solvent on your cells.
Q6: My results are inconsistent between experiments. How can I improve reproducibility?
A6: Inconsistent results can stem from several factors:
-
Reagent Variability: Ensure that all reagents, including cell culture media, serum, and the WAY-316606 stock solution, are from the same batch for a set of experiments. If you prepare a new stock solution, validate its activity.
-
Cell Passage Number: Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
-
Experimental Technique: Maintain consistency in your experimental procedures, including cell seeding density, incubation times, and assay protocols.
Quantitative Data Summary
| Parameter | Value | Assay | Source |
| Binding Affinity (KD) | 0.08 µM | Tryptophan Fluorescence Quenching | [2][4] |
| Functional Potency (EC50) | 0.65 µM | TCF-Luciferase Reporter Gene Assay | [2][4] |
| Effective Concentration | ≥ 0.1 nM | Murine Calvarial Organ Culture | [2][4] |
Experimental Protocols
Protocol 1: TCF/LEF Luciferase Reporter Assay for Wnt Pathway Activation
This assay is a common method to quantify the activation of the canonical Wnt signaling pathway.
-
Cell Transfection:
-
Plate your cells of interest in a multi-well plate.
-
Co-transfect the cells with a TCF/LEF firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (e.g., pRL-TK) as an internal control for transfection efficiency and cell viability.
-
-
Compound Treatment:
-
After 24 hours, replace the medium with fresh medium containing various concentrations of WAY-316606 or a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Luciferase Measurement:
-
After the desired incubation period (e.g., 24-48 hours), lyse the cells using a passive lysis buffer.
-
Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the concentration of WAY-316606 to generate a dose-response curve.
-
Protocol 2: Western Blot for β-catenin Stabilization
This protocol allows for the detection of increased levels of β-catenin, a key indicator of Wnt pathway activation.
-
Cell Treatment and Lysis:
-
Treat cells with the desired concentrations of WAY-316606 for a specified time.
-
To analyze the cytosolic pool of β-catenin, which is stabilized by Wnt signaling, it is recommended to perform cellular fractionation to separate the cytoplasm from the membrane and nucleus[8].
-
Lyse the cells or the cytoplasmic fractions in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against β-catenin overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as GAPDH or β-actin, to ensure equal protein loading.
-
Quantify the band intensities to determine the relative increase in β-catenin levels.
-
Visualizations
Caption: Mechanism of Action of WAY-316606 in the Wnt Signaling Pathway.
Caption: Workflow for Optimizing WAY-316606 In Vitro Concentration.
Caption: Troubleshooting Logic for Lack of Wnt Activation with WAY-316606.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. A small molecule inhibitor of the Wnt antagonist secreted frizzled-related protein-1 stimulates bone formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The SFRP1 Inhibitor WAY-316606 Attenuates Osteoclastogenesis Through Dual Modulation of Canonical Wnt Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are SFRP1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. Wnt signaling activation: targets and therapeutic opportunities for stem cell therapy and regenerative medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
WAY-214156 Dose-Response Analysis: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing WAY-214156, a selective estrogen receptor β (ERβ) agonist. Content includes dose-response data, detailed experimental protocols, and troubleshooting guidance to facilitate successful and accurate experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective non-steroidal agonist for Estrogen Receptor β (ERβ). Its primary mechanism of action is to bind to ERβ and modulate its activity, leading to the transcriptional repression of pro-inflammatory genes.
Q2: What are the key quantitative parameters for this compound's activity?
Q3: What are the known downstream effects of this compound?
This compound has been shown to repress the expression of several key pro-inflammatory genes induced by TNF-α. This includes cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Colony-Stimulating Factor 2 (CSF2).[1]
Data Presentation
The following table summarizes the available quantitative data for this compound.
| Parameter | Value | Receptor | Assay Type |
| IC50 | 4.2 nM | ERβ | Competitive Binding Assay |
Experimental Protocols
Accurate and reproducible data generation is critical. Below are detailed methodologies for key experiments involving ERβ agonists like this compound.
ERβ Reporter Gene Assay
This assay is used to determine the functional potency of a compound in activating ERβ-mediated gene transcription.
Materials:
-
Mammalian cell line expressing human ERβ (e.g., U2OS, HEK293)
-
ERβ expression vector
-
Luciferase reporter vector containing Estrogen Response Elements (EREs)
-
Transfection reagent
-
Cell culture medium and supplements
-
This compound and other relevant compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the ERβ expression vector and the ERE-luciferase reporter vector using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 24 hours of transfection, replace the medium with a fresh medium containing serial dilutions of this compound or control compounds. Incubate for another 18-24 hours.
-
Cell Lysis: Aspirate the medium and lyse the cells using the lysis buffer provided with the luciferase assay kit.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and measure the luminescence using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or total protein concentration. Plot the normalized data against the logarithm of the compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Signaling Pathway and Experimental Workflow Diagrams
This compound Signaling Pathway
The following diagram illustrates the mechanism of action of this compound in repressing pro-inflammatory gene expression.
Experimental Workflow for Dose-Response Analysis
This diagram outlines the key steps for performing a dose-response analysis of this compound.
References
potential off-target effects of WAY-214156
This technical support center provides researchers, scientists, and drug development professionals with guidance on the potential off-target effects of WAY-214156. The information is presented in a question-and-answer format to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity of this compound?
A1: this compound is a synthetic nonsteroidal estrogen that functions as a highly selective agonist for Estrogen Receptor β (ERβ). It exhibits a 100-fold selectivity for ERβ over Estrogen Receptor α (ERα).[1]
Q2: What are the potential off-target effects of this compound?
A2: While this compound is highly selective for ERβ, at high concentrations, there is a possibility of weak activation of ERα. Researchers should also consider the possibility of interactions with other unforeseen cellular targets, although this has not been extensively documented in publicly available literature.
Q3: How can I minimize the risk of off-target effects in my experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound as determined by a dose-response study in your specific experimental model. Additionally, including appropriate controls, such as ERβ knockout/knockdown models or co-treatment with an ERβ antagonist, can help confirm that the observed effects are mediated by ERβ.
Q4: What are some signs of potential off-target effects in my cell-based assays?
A4: Signs of potential off-target effects could include unexpected phenotypic changes that are not consistent with known ERβ signaling pathways, a lack of response in cells known to express ERβ, or effects observed in cells that do not express ERβ.
Troubleshooting Guides
Troubleshooting Unexpected Phenotypes
If you observe an unexpected phenotype in your experiments with this compound, follow this guide to investigate potential off-target effects.
Step 1: Verify On-Target Engagement
-
Confirm the expression of ERβ in your experimental system (e.g., via qPCR or Western blot).
-
Perform a dose-response experiment to ensure you are using an appropriate concentration of this compound.
Step 2: Rule Out ERα Activation
-
If your system expresses ERα, test for its activation. This can be done by examining the expression of known ERα target genes.
-
Co-administer this compound with a selective ERα antagonist to see if the unexpected phenotype is reversed.
Step 3: Confirm ERβ-Dependence
-
Use an ERβ knockout or siRNA/shRNA knockdown model. The phenotype should be absent or significantly reduced in the absence of ERβ.
-
Co-administer this compound with a selective ERβ antagonist. This should abolish the observed effect.
Quantitative Data Summary
| Compound | Target | IC50 (nM) | Selectivity |
| This compound | ERβ | 4.2 | 100-fold vs ERα |
| This compound | ERα | ~420 | |
| Estradiol | ERβ | ~3-4 | Non-selective |
| Estradiol | ERα | ~3-4 |
Data compiled from publicly available information.[1]
Experimental Protocols
Protocol 1: Validating On-Target ERβ Gene Expression via qPCR
-
Cell Treatment: Plate and treat cells with a range of this compound concentrations (e.g., 1 nM to 1 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control.
-
RNA Extraction: Isolate total RNA from the cells using a standard RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for known ERβ target genes (e.g., NRIP1, TFF3) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: Calculate the relative fold change in gene expression compared to the vehicle control. A dose-dependent increase in ERβ target gene expression would indicate on-target activity.
Protocol 2: Co-immunoprecipitation to Assess Protein Interactions
-
Cell Lysis: Treat cells with this compound or vehicle control, then lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against ERβ overnight.
-
Bead Capture: Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blot: Elute the protein complexes and run them on an SDS-PAGE gel. Perform a Western blot using an antibody against a known ERβ co-activator or co-repressor to confirm interaction.
Visualizations
Caption: Intended ERβ signaling pathway of this compound.
Caption: Potential off-target activation of ERα at high concentrations.
Caption: Workflow for validating on-target vs. off-target effects.
References
WAY-214156 bioavailability and pharmacokinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with WAY-214156, also known as ERB-041 or Prinaberel.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also referred to as ERB-041 and Prinaberel) is a potent and highly selective non-steroidal agonist for the Estrogen Receptor Beta (ERβ).[1] It has been investigated for its potential therapeutic effects in various conditions, including inflammatory diseases and cancer.
Q2: In which animal models has this compound been studied?
A2: this compound has been evaluated in rodent models, specifically rats and mice, for various human diseases. These include models for inflammatory bowel disease, rheumatoid arthritis, endometriosis, and skin cancer.[2][3][4]
Q3: What is the common route of administration for this compound in preclinical studies?
A3: In the available preclinical literature, this compound is most commonly administered orally.[2]
Troubleshooting Guide
Issue: Inconsistent or unexpected results in animal efficacy studies.
-
Possible Cause 1: Poor Oral Bioavailability.
-
Troubleshooting: While specific bioavailability data for this compound is not publicly available, inconsistent results following oral administration could suggest variable absorption. It is crucial to ensure proper formulation and administration techniques. Consider the following:
-
Vehicle Selection: Ensure the vehicle used to dissolve or suspend this compound is appropriate and consistent across all experiments. The choice of vehicle can significantly impact solubility and absorption.
-
Gavage Technique: Improper oral gavage technique can lead to dosing errors or stress in the animals, affecting physiological responses. Ensure all personnel are properly trained.
-
Food Effects: The presence or absence of food in the animal's stomach can influence the absorption of orally administered compounds. Standardize the fasting and feeding schedule of the animals relative to dosing.
-
-
-
Possible Cause 2: Compound Stability.
-
Troubleshooting: Assess the stability of this compound in the chosen formulation over the duration of the study. Degradation of the compound can lead to lower effective doses being administered. It is recommended to prepare fresh formulations regularly.
-
-
Possible Cause 3: Animal Strain and Sex Differences.
-
Troubleshooting: Pharmacokinetic and pharmacodynamic responses can vary between different strains and sexes of rodents. Ensure that the animal model (species, strain, sex, and age) is consistent with previous studies or is well-characterized for the disease model being investigated.
-
Experimental Protocols
Detailed experimental protocols for the use of this compound would be specific to the research question and animal model. However, a general workflow for a pharmacokinetic study is outlined below.
Pharmacokinetic Data
As of the latest search, specific quantitative pharmacokinetic parameters for this compound (such as Cmax, Tmax, AUC, half-life, and bioavailability) are not available in the public domain. Researchers will need to perform their own pharmacokinetic studies to determine these parameters in their specific animal models and experimental conditions.
For illustrative purposes, a template for presenting such data is provided below.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats (Oral Administration, 10 mg/kg)
| Parameter | Value | Unit |
| Cmax | [Data Not Available] | ng/mL |
| Tmax | [Data Not Available] | h |
| AUC(0-t) | [Data Not Available] | ng*h/mL |
| t1/2 | [Data Not Available] | h |
| Bioavailability | [Data Not Available] | % |
Visualizations
Below are diagrams illustrating a typical experimental workflow for a pharmacokinetic study and a simplified representation of a signaling pathway that could be investigated.
Caption: Experimental workflow for a pharmacokinetic study of this compound.
Caption: Simplified ERβ signaling pathway for this compound.
References
- 1. Prinaberel - Wikipedia [en.wikipedia.org]
- 2. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Erb-041, an estrogen receptor-β agonist, inhibits skin photocarcinogenesis in SKH-1 hairless mice by downregulating the WNT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
selecting appropriate cell lines for WAY-214156 studies
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting appropriate cell lines and conducting experiments with WAY-214156, a selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic, non-steroidal agonist that is highly selective for Estrogen Receptor Beta (ERβ).[1] Its mechanism of action involves binding to ERβ, which can then form homodimers or heterodimers with ERα. These receptor dimers translocate to the nucleus and bind to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby regulating their transcription. This compound has been shown to repress the transcription of pro-inflammatory genes.[2] Additionally, ERβ activation can trigger rapid, non-genomic signaling pathways, such as the activation of mitogen-activated protein kinase (MAPK).
Q2: Which cell lines are suitable for studying this compound?
The choice of cell line depends on the specific research question. Here are some recommendations:
-
Endogenous ERβ Expression: For studying the effects of this compound in a more physiologically relevant context, cell lines that endogenously express ERβ are recommended. Several breast cancer cell lines, such as T47D and MDA-MB-231 , express ERβ, although the levels may vary.
-
Engineered Cell Lines: For studies requiring high levels of ERβ expression or a clean background without ERα, engineered cell lines are ideal. U2OS (human osteosarcoma) and Hs578T (human breast carcinoma) cells stably transfected with an ERβ expression vector are excellent models. These allow for the specific investigation of ERβ-mediated effects without confounding signals from ERα.
-
ERα and ERβ Co-expression: To investigate the interplay between ERα and ERβ signaling, cell lines that express both receptors, such as MCF-7 , can be utilized.
Q3: What are the key quantitative parameters to consider for this compound?
The key quantitative parameters for characterizing the activity of this compound are its binding affinity (IC50 or Ki) and its functional potency (EC50).
Data Presentation
Table 1: Binding Affinity of this compound for ERβ
| Parameter | Value | Receptor | Notes |
| IC50 | 4.2 nM | ERβ | This compound is approximately 100-fold selective for ERβ over ERα.[1] |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (IC50) of this compound for ERβ.
Materials:
-
Cell lysates or purified ERβ protein
-
Radiolabeled estradiol (B170435) ([³H]-E2)
-
This compound
-
Assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4)
-
Scintillation fluid and counter
Procedure:
-
Preparation of Receptor: Prepare cytosol from rat uteri or use commercially available purified ERβ.[3]
-
Assay Setup: In a 96-well plate, add a constant concentration of [³H]-E2 and varying concentrations of unlabeled this compound to the receptor preparation.
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound from the free radioligand using a method such as dextran-coated charcoal or filtration.
-
Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of [³H]-E2 against the log concentration of this compound. The concentration of this compound that inhibits 50% of the specific binding of [³H]-E2 is the IC50 value.
Protocol 2: ERβ Reporter Gene Assay
This protocol is used to determine the functional potency (EC50) of this compound in activating ERβ-mediated transcription.
Materials:
-
ERβ-expressing cells (e.g., U2OS-ERβ)
-
Reporter plasmid containing an ERE-driven luciferase or β-galactosidase gene
-
Transfection reagent
-
This compound
-
Luciferase assay reagent or appropriate substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Cell Culture and Transfection: Culture U2OS-ERβ cells and transfect them with the ERE-reporter plasmid.
-
Treatment: After 24 hours, treat the cells with varying concentrations of this compound.
-
Incubation: Incubate the cells for another 24 hours to allow for reporter gene expression.
-
Cell Lysis and Assay: Lyse the cells and measure the reporter enzyme activity using a luminometer or spectrophotometer.
-
Data Analysis: Plot the reporter activity against the log concentration of this compound. The concentration that produces 50% of the maximal response is the EC50 value.
Mandatory Visualization
Caption: ERβ Signaling Pathway for this compound.
Caption: Experimental Workflow for this compound Studies.
Troubleshooting Guides
Table 2: Troubleshooting Common Issues in this compound Experiments
| Problem | Possible Cause | Solution |
| No or weak response in reporter gene assay | Low transfection efficiency | Optimize transfection protocol; use a positive control for transfection efficiency (e.g., GFP plasmid). |
| Low ERβ expression in cells | Confirm ERβ expression by Western blot or qPCR. Use a cell line with higher or inducible ERβ expression. | |
| Inactive this compound | Check the purity and storage conditions of the compound. Prepare fresh stock solutions. | |
| Cell culture contamination | Regularly check for mycoplasma and other contaminants. | |
| High background in binding assay | Non-specific binding of radioligand | Increase the concentration of blocking agents (e.g., non-specific competitor DNA or protein). Optimize washing steps. |
| Contaminated reagents | Use fresh, high-quality reagents. | |
| Inconsistent results between experiments | Cell passage number | Use cells within a consistent and low passage number range. |
| Variability in reagent preparation | Prepare fresh reagents for each experiment and ensure accurate dilutions. | |
| Pipetting errors | Use calibrated pipettes and practice consistent pipetting techniques. | |
| Unexpected cell death | Cytotoxicity of this compound at high concentrations | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to determine the cytotoxic concentration range. |
| Solvent toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is not toxic to the cells. |
References
troubleshooting inconsistent results with WAY-214156
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using WAY-214156, a selective estrogen receptor β (ERβ) agonist. Inconsistent experimental results can arise from various factors, from compound handling to assay-specific conditions. This guide aims to address common issues to help you achieve reliable and reproducible data.
Frequently Asked Questions (FAQs)
1. Compound Handling and Storage
-
Q: How should I dissolve this compound and prepare stock solutions? A: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For most in vitro assays, you can prepare a stock solution in DMSO at a concentration of 5 mM, 10 mM, or 20 mM.
-
Q: What is the recommended storage condition for this compound stock solutions? A: Once dissolved, aliquot the stock solution into smaller volumes for routine use and store at -20°C or -80°C. It is crucial to avoid repeated freeze-thaw cycles to maintain the stability and activity of the compound.
-
Q: Can the DMSO solvent affect my experimental results? A: Yes, the concentration of DMSO in your final culture medium can impact cellular processes and may interfere with the assay. High concentrations of DMSO can inhibit TNF-α-induced cytokine secretion and may affect cell viability.[1][2][3][4] It is recommended to keep the final DMSO concentration in your assay medium below 0.1% to minimize these effects. Always include a vehicle control (medium with the same final DMSO concentration as your treatment groups) in your experiments.
2. Experimental Design and Assay Considerations
-
Q: Which cell lines are suitable for studying the anti-inflammatory effects of this compound? A: Macrophage-like cell lines such as RAW264.7 are commonly used to investigate the anti-inflammatory potential of compounds.[5] These cells can be stimulated with lipopolysaccharide (LPS) to induce an inflammatory response, which can then be assessed for inhibition by this compound. Other cell lines that have been used to study ERβ agonist activity and NF-κB inhibition include human embryonic kidney (HEK293) cells and various breast cancer cell lines like MCF-7 and T47D.[6][7][8][9][10][11]
-
Q: I am observing a non-linear or U-shaped dose-response curve. Is this expected? A: Non-monotonic dose-response curves (NMDRCs), including U-shaped or inverted U-shaped curves, can occur with compounds that modulate steroid hormone receptors.[12][13] This phenomenon can be due to the complex nature of receptor dimerization and signaling. If you observe a non-monotonic response, it is important to test a wide range of concentrations to fully characterize the compound's activity.
-
Q: How can I ensure the stability of this compound in my cell culture medium during the experiment? A: The stability of compounds in culture media can be affected by factors like temperature, light exposure, and interactions with media components.[14][15][16] While specific data on the stability of this compound in culture media is limited, it is good practice to prepare fresh dilutions of the compound from your frozen stock for each experiment. Minimize the exposure of your media containing this compound to light and prolonged incubation at 37°C before adding it to the cells.
Troubleshooting Inconsistent Results
Problem: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding, uneven compound distribution, or edge effects in the plate.
-
Solution: Ensure a homogenous cell suspension before seeding. When adding the compound, mix gently by pipetting up and down. To avoid edge effects, consider not using the outer wells of the plate for experimental treatments.
-
Problem: Loss of compound activity over time.
-
Possible Cause: Degradation of the compound due to improper storage or handling.
-
Solution: Always use freshly thawed aliquots of your stock solution. Avoid using stock solutions that have been repeatedly frozen and thawed. Prepare working dilutions immediately before use.
-
Problem: Unexpected or weak anti-inflammatory effects.
-
Possible Cause: Suboptimal concentration of the inflammatory stimulus (e.g., LPS or TNF-α), inappropriate timing of treatment, or low expression of ERβ in the chosen cell line.
-
Solution: Optimize the concentration of the inflammatory stimulus to achieve a robust response that can be effectively inhibited. Perform a time-course experiment to determine the optimal pre-treatment or co-treatment time with this compound. Verify the expression of ERβ in your cell line of choice, as its presence is necessary for the compound's mechanism of action.
-
Quantitative Data Summary
The following table summarizes the inhibitory concentration (IC50) of a related WAY-compound (WAY-169916) in an NF-κB inhibition assay. This can serve as a reference point for the expected potency of selective ERβ agonists in similar assays.
| Compound | Assay | Cell Line | IC50 | Reference |
| WAY-169916 | NF-κB-driven human IL-6 promoter reporter inhibition (ERβ) | HAECT-1 | 100 nM | [17] |
| WAY-169916 | NF-κB-driven human IL-6 promoter reporter inhibition (ERα) | HAECT-1 | 90 nM | [17] |
Experimental Protocols
Detailed Methodology: NF-κB Inhibition Assay in RAW264.7 Macrophages
This protocol outlines a general procedure to assess the ability of this compound to inhibit the activation of the NF-κB signaling pathway.
-
Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Seed RAW264.7 cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in serum-free DMEM from your DMSO stock solution. Ensure the final DMSO concentration in all wells is consistent and does not exceed 0.1%.
-
Treatment: Pre-treat the cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Inflammatory Stimulation: After pre-treatment, stimulate the cells with an optimized concentration of lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a predetermined time (e.g., 24 hours) to induce NF-κB activation.
-
Endpoint Measurement: Assess NF-κB activation through one of the following methods:
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite (B80452), a stable product of NO, in the culture supernatant using the Griess reagent. A decrease in nitrite levels in this compound-treated wells compared to the LPS-only control indicates inhibition of NF-κB activity.[5]
-
Cytokine Measurement (ELISA): Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the culture supernatant using specific ELISA kits. Inhibition of cytokine production suggests a downstream effect of NF-κB inhibition.
-
Western Blot: Analyze the expression levels of key proteins in the NF-κB pathway, such as phosphorylated IκBα and the p65 subunit of NF-κB, in cell lysates.
-
Reporter Gene Assay: If using a cell line stably transfected with an NF-κB-luciferase reporter construct, measure luciferase activity in cell lysates.[11][18]
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: Estrogen Receptor β (ERβ) Signaling Pathway activated by this compound.
Caption: General Experimental Workflow for this compound Assays.
References
- 1. mdpi.com [mdpi.com]
- 2. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The Complexity of Response to the Proliferation Agonist and Antagonist Agents, in the Breast Cancer Cell Lines with Various Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A screening cascade to identify ERβ ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Activity of Estrogen Receptor β Agonists in Therapy-Resistant Estrogen Receptor-Positive Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. In vitro benchmarking of NF-κB inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Non-monotonic dose-response relationship in steroid hormone receptor-mediated gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Nonmonotonic Dose–Response Curves Occur in Dose Ranges That Are Relevant to Regulatory Decision-Making - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Vitamins in cell culture media: Stability and stabilization strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. nucleusbiologics.com [nucleusbiologics.com]
- 17. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Inhibition of Nuclear Factor κB Activation and Cyclooxygenase-2 Expression by Aqueous Extracts of Hispanic Medicinal Herbs - PMC [pmc.ncbi.nlm.nih.gov]
WAY-214156 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information for conducting experiments using WAY-214156, a potent and selective estrogen receptor beta (ERβ) agonist.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a synthetic, nonsteroidal estrogen that functions as a highly selective agonist for Estrogen Receptor Beta (ERβ).[1] Its primary mechanism of action is to bind to and activate ERβ, leading to the modulation of gene expression. It has been shown to repress the transcription of pro-inflammatory genes, suggesting its potential as an anti-inflammatory agent.[2][3]
Q2: What is the potency and selectivity of this compound?
A2: this compound is a potent ERβ agonist with a reported IC50 of 4.2 nM. It exhibits 100-fold selectivity for ERβ over ERα.[1]
Q3: What are the recommended experimental controls when using this compound?
A3: To ensure the validity of your experimental results, it is crucial to include the following controls:
-
Vehicle Control: Use the same solvent (e.g., DMSO) at the same final concentration as used for this compound to account for any solvent effects.
-
Positive Control (ERβ Agonist): A well-characterized ERβ agonist, such as 17β-estradiol (E2) or another known selective ERβ agonist, should be used to confirm the responsiveness of the experimental system.
-
Negative Control (ERα-selective Agonist): To confirm the ERβ selectivity of the observed effects, an ERα-selective agonist like Propylpyrazoletriol (PPT) can be used.
-
Antagonist Control: To verify that the effects of this compound are mediated through ERβ, a potent ER antagonist such as ICI 182,780 (Fulvestrant) should be used in co-treatment experiments.
-
Untreated Control: Cells or tissues that are not exposed to any treatment provide a baseline for comparison.
-
Cell Line Controls: When using engineered cell lines, include a parental cell line (not expressing the receptor) and a vector-only control to ensure the observed effects are receptor-dependent.
Q4: In which cell lines can I test the activity of this compound?
A4: The choice of cell line will depend on your research question. For studying ERβ-specific effects, it is recommended to use cell lines with endogenous ERβ expression or engineered cell lines that stably or transiently express human ERβ. A common model involves using ER-negative cell lines, such as human osteosarcoma U2OS cells, that are engineered to express ERβ.[2][3] Other cell lines like HEK293T can also be used for transient transfection-based reporter assays. For studying effects in a more physiologically relevant context, cancer cell lines such as MCF-7 (ERα positive) can be used, but careful interpretation is needed due to the presence of ERα.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or low activity of this compound | Compound Degradation: this compound may be unstable in solution over time. | Prepare fresh stock solutions and working dilutions for each experiment. Avoid repeated freeze-thaw cycles. |
| Low Receptor Expression: The cell line used may have low or no ERβ expression. | Verify ERβ expression levels by Western blot or qPCR. Consider using a cell line with higher ERβ expression or an engineered cell line. | |
| Suboptimal Assay Conditions: Incubation times, cell density, or reagent concentrations may not be optimal. | Optimize assay parameters such as cell seeding density and treatment duration. Ensure all reagents are within their expiration dates and stored correctly. | |
| Incorrect Vehicle or High Vehicle Concentration: The solvent used to dissolve this compound may be interfering with the assay, or its concentration may be too high. | Use a vehicle that is known to be compatible with your assay system (e.g., DMSO). Ensure the final vehicle concentration is low (typically <0.1%) and consistent across all wells. | |
| High background signal | Contaminated Reagents or Media: Reagents or cell culture media may be contaminated with estrogenic compounds. | Use phenol (B47542) red-free media and charcoal-stripped serum to reduce background estrogenic activity. Test all reagents for contamination. |
| Promiscuous Compound Activity: At high concentrations, this compound might exhibit off-target effects. | Perform a dose-response experiment to determine the optimal concentration range. Include appropriate negative controls to assess off-target activity. | |
| High well-to-well variability | Inconsistent Cell Seeding: Uneven distribution of cells in the microplate. | Ensure a homogenous cell suspension before and during seeding. Allow the plate to sit at room temperature for a few minutes before placing it in the incubator to promote even cell settling. |
| Pipetting Errors: Inaccurate or inconsistent pipetting of compounds or reagents. | Calibrate pipettes regularly. Use appropriate pipetting techniques for small volumes. | |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells for experimental samples. Fill the outer wells with sterile water or PBS to maintain humidity. | |
| Unexpected agonist activity at low concentrations with ERα-positive cells | ERα Activation: Despite its selectivity, at certain concentrations, this compound might cause some activation of ERα, especially in cells with high ERα expression. | Co-treat with a selective ERα antagonist (e.g., MPP) to confirm that the observed effect is ERα-mediated. Use cell lines with varying ERα/ERβ ratios to dissect the receptor-specific effects.[4] |
Experimental Protocols & Best Practices
Data Presentation: Quantitative Summary
| Parameter | Value | Receptor | Reference |
| IC50 | 4.2 nM | ERβ | [1] |
| Selectivity | 100-fold | ERβ over ERα | [1] |
Table 1: Gene Expression Modulation by this compound
The following table summarizes the effect of this compound on the expression of pro-inflammatory genes in U2OS-ERβ cells stimulated with TNF-α. Data is based on the findings of Cvoro et al., 2008.[2][3]
| Gene Symbol | Gene Name | Effect of this compound |
| CSF2 | Colony stimulating factor 2 | Repression |
| IL6 | Interleukin 6 | Repression |
| CXCL2 | Chemokine (C-X-C motif) ligand 2 | Repression |
| PTGS2 (COX-2) | Prostaglandin-endoperoxide synthase 2 | Repression |
| CCL20 | Chemokine (C-C motif) ligand 20 | Repression |
Key Experimental Methodologies
1. ERβ Reporter Gene Assay
This assay measures the ability of this compound to activate transcription from an estrogen response element (ERE)-driven reporter gene.
-
Cell Line: HEK293T or other suitable host cells.
-
Reagents:
-
Expression plasmid for human ERβ.
-
ERE-luciferase reporter plasmid (e.g., pERE-Luc).
-
Control plasmid for transfection efficiency (e.g., Renilla luciferase plasmid).
-
Transfection reagent.
-
Luciferase assay substrate.
-
This compound, 17β-estradiol (positive control), and ICI 182,780 (antagonist control).
-
-
Protocol:
-
Co-transfect cells with the ERβ expression plasmid, ERE-luciferase reporter plasmid, and the control plasmid.
-
After 24 hours, treat the cells with a serial dilution of this compound, a positive control (17β-estradiol), and a vehicle control. For antagonist mode, co-treat with a fixed concentration of 17β-estradiol and a serial dilution of this compound.
-
Incubate for another 24 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Plot the normalized luciferase activity against the log of the compound concentration to generate a dose-response curve and calculate the EC50 value.
-
2. Coactivator Recruitment Assay (e.g., FRET-based)
This assay determines the ability of this compound to promote the interaction between ERβ and a coactivator peptide.
-
Reagents:
-
Purified ERβ ligand-binding domain (LBD).
-
Fluorescently labeled coactivator peptide (e.g., from SRC-2).
-
This compound and control compounds.
-
-
Protocol:
-
In a microplate, combine the ERβ LBD, the fluorescently labeled coactivator peptide, and a serial dilution of this compound or control compounds.
-
Incubate to allow binding to reach equilibrium.
-
Measure the fluorescence resonance energy transfer (FRET) signal. An increase in FRET indicates the recruitment of the coactivator to the ERβ LBD.
-
Plot the FRET signal against the log of the compound concentration to determine the EC50 for coactivator recruitment.
-
3. Gene Expression Analysis by qPCR
This method is used to confirm the effect of this compound on the expression of target genes identified in microarray studies.
-
Cell Line: U2OS-ERβ or other relevant cell lines.
-
Reagents:
-
This compound.
-
TNF-α or another inflammatory stimulus.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix and primers for target genes (e.g., IL6, CSF2) and a housekeeping gene (e.g., GAPDH, ACTB).
-
-
Protocol:
-
Plate U2OS-ERβ cells and allow them to adhere.
-
Pre-treat the cells with this compound or vehicle for a specified time (e.g., 1 hour).
-
Stimulate the cells with TNF-α for a further period (e.g., 4-6 hours).
-
Isolate total RNA from the cells.
-
Synthesize cDNA from the RNA.
-
Perform qPCR using primers for the target genes and a housekeeping gene.
-
Calculate the relative gene expression using the ΔΔCt method.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for qPCR analysis.
References
Validation & Comparative
A Comparative Guide: WAY-214156 Versus Estradiol for Estrogen Receptor Beta (ERβ) Binding and Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthetic, nonsteroidal estrogen WAY-214156 and the endogenous hormone estradiol (B170435) in their interaction with the Estrogen Receptor Beta (ERβ). The data presented herein is compiled from publicly available research to facilitate an objective evaluation of their binding affinities and activation profiles.
Quantitative Comparison of ERβ and ERα Interaction
The following table summarizes the binding affinity (IC50) and activation potency (EC50) of this compound and estradiol for both Estrogen Receptor Beta (ERβ) and Estrogen Receptor Alpha (ERα). This allows for a direct comparison of potency and selectivity.
| Compound | Receptor | Binding Affinity (IC50) | Activation Potency (EC50) | Selectivity (ERα IC50 / ERβ IC50) |
| This compound | ERβ | 4.2 nM[1] | Potent Agonist (low nM range expected)[2][3] | ~100-fold for ERβ[1][4] |
| ERα | ~420 nM | Weak Agonist | ||
| Estradiol | ERβ | ~3-4 nM[1][4] | 0.2 nM - 3.1 nM | Non-selective |
| ERα | ~3-4 nM[1][4] | 0.05 nM - 8.3 nM |
Note: IC50 and EC50 values can vary between different studies and assay conditions.
Signaling Pathway and Experimental Visualization
To better understand the mechanisms of action and experimental procedures, the following diagrams are provided.
Caption: ERβ Signaling Pathway Activation.
Caption: Luciferase Reporter Gene Assay Workflow.
Caption: Ligand-Receptor Interaction Cascade.
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the binding and activation of this compound and estradiol at ERβ.
ERβ Competitive Binding Assay
This assay determines the ability of a test compound to compete with a radiolabeled ligand for binding to ERβ.
Materials:
-
Purified recombinant human ERβ
-
[3H]-Estradiol (radiolabeled ligand)
-
This compound and Estradiol (unlabeled competitors)
-
Assay Buffer (e.g., Tris-HCl buffer with protease inhibitors)
-
Hydroxyapatite (B223615) slurry
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
A reaction mixture is prepared containing a constant concentration of purified ERβ and [3H]-Estradiol in the assay buffer.
-
Increasing concentrations of the unlabeled competitor (this compound or estradiol) are added to the reaction mixture. A control with no competitor is included to determine maximum binding.
-
The mixture is incubated at 4°C for 18-24 hours to allow binding to reach equilibrium.
-
To separate bound from unbound radioligand, a hydroxyapatite slurry is added to each tube. The mixture is incubated on ice and then centrifuged. The hydroxyapatite pellet binds the receptor-ligand complex.
-
The supernatant containing the unbound radioligand is aspirated, and the pellet is washed with cold assay buffer.
-
Scintillation fluid is added to the washed pellet, and the radioactivity is measured using a scintillation counter.
-
The concentration of the competitor that inhibits 50% of the specific binding of [3H]-Estradiol is determined as the IC50 value.
ERβ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate ERβ-mediated gene transcription.
Materials:
-
A mammalian cell line (e.g., HEK293, U2OS) stably or transiently transfected with:
-
An expression vector for human ERβ.
-
A reporter vector containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
-
Cell culture medium (phenol red-free)
-
This compound and Estradiol
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
The transfected cells are seeded into 96-well plates and allowed to attach overnight.
-
The cell culture medium is replaced with a medium containing serial dilutions of the test compounds (this compound or estradiol). A vehicle control (e.g., DMSO) is also included.
-
The cells are incubated for 24-48 hours to allow for receptor activation and reporter gene expression.
-
The cells are then lysed, and the luciferase assay reagent, containing the substrate luciferin, is added.
-
The luminescence, which is proportional to the amount of luciferase produced and thus to the level of ERβ activation, is measured using a luminometer.
-
The data is plotted as luminescence versus compound concentration, and the EC50 value (the concentration that produces 50% of the maximal response) is calculated.
References
A Comparative Guide to WAY-214156 and Other Selective Estrogen Receptor-Beta (ERβ) Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective estrogen receptor-beta (ERβ) agonist WAY-214156 with other prominent alternatives, including Diarylpropionitrile (DPN), Prinaberel (ERB-041), and AC-186. The information presented is supported by experimental data to aid in the selection of the most appropriate compound for specific research and development needs.
Introduction to Selective ERβ Agonists
Estrogen receptors exist in two main subtypes, ERα and ERβ, which often exhibit different, and sometimes opposing, physiological effects. While ERα is primarily associated with proliferative effects in tissues like the breast and uterus, ERβ has been implicated in anti-inflammatory, anti-proliferative, and neuroprotective pathways. This has led to the development of selective ERβ agonists as potential therapeutic agents for a range of conditions, including inflammatory diseases, neurodegenerative disorders, and certain cancers, with the aim of minimizing the side effects associated with non-selective estrogenic compounds.
This compound is a synthetic, non-steroidal ERβ agonist that has demonstrated high selectivity and potency in preclinical studies.[1] This guide will compare its performance characteristics against other widely used selective ERβ agonists.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound and its comparators. Data has been compiled from various sources and should be interpreted with consideration for potential variations in experimental conditions.
Table 1: Comparative Binding Affinity for Estrogen Receptors
| Compound | Receptor | IC50 (nM) | Ki (nM) | Relative Binding Affinity (RBA) vs. Estradiol (B170435) | ERβ/ERα Selectivity (Binding) |
| This compound | Human ERβ | 4.2[1] | - | - | 100-fold[1] |
| Human ERα | ~420[1] | - | - | ||
| Diarylpropionitrile (DPN) | Human ERβ | - | - | - | 70-fold |
| Human ERα | - | - | - | ||
| S-DPN | Rat ERβ | - | 0.27 ± 0.05[2] | - | ~80-fold[2] |
| Rat ERα | - | - | - | ||
| R-DPN | Rat ERβ | - | 1.82 ± 0.21[2] | - | ~80-fold[2] |
| Rat ERα | - | - | - | ||
| Prinaberel (ERB-041) | Human ERβ | 5[3] | - | - | >200-fold[3] |
| Human ERα | 1216[3] | - | - | ||
| Rat ERβ | 3.1[3] | - | - | ||
| Mouse ERβ | 3.7[3] | - | - | ||
| AC-186 | ERβ | - | - | EC50 = 6 nM | ~833-fold |
| ERα | - | - | EC50 = 5000 nM |
Table 2: Comparative In Vitro Functional Potency
| Compound | Assay Type | Cell Line | EC50 (nM) - ERβ | EC50 (nM) - ERα | ERβ/ERα Selectivity (Potency) |
| This compound | Transcriptional Activation | - | Potent | - | - |
| Diarylpropionitrile (DPN) | Transcriptional Activation | HEC-1B | - | - | 170-fold[4] |
| Prinaberel (ERB-041) | Transcriptional Activation | - | - | - | - |
| AC-186 | Receptor Selection and Amplification Technology (R-SAT) | - | 6 | 5000 | ~833-fold[5] |
In Vivo Efficacy and Therapeutic Potential
Selective ERβ agonists have been evaluated in various animal models of human diseases, demonstrating their potential therapeutic utility.
-
This compound has been proposed as a potential treatment for inflammatory conditions like rheumatoid arthritis due to its ability to repress the transcription of proinflammatory genes.[1]
-
Diarylpropionitrile (DPN) has shown efficacy in ameliorating symptoms in mouse models of multiple sclerosis.[6] It has also been shown to inhibit lipopolysaccharide-induced production of the pro-inflammatory chemokine RANTES in macrophages.[7]
-
Prinaberel (ERB-041) has demonstrated significant beneficial effects in rat models of inflammatory bowel disease and adjuvant-induced arthritis.[8] It has also been shown to inhibit skin photocarcinogenesis in mice by down-regulating the WNT signaling pathway.[9]
-
AC-186 has shown neuroprotective effects in a rat model of Parkinson's disease, preventing motor, cognitive, and sensorimotor gating deficits.[10] It has also demonstrated anti-inflammatory activity in models of neuroinflammation and lung inflammation.[11][12]
Signaling Pathways
Activation of ERβ by selective agonists can trigger a cascade of intracellular signaling events. One of the key mechanisms underlying the anti-inflammatory effects of these compounds is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.
ERβ-mediated inhibition of the NF-κB signaling pathway.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used in the characterization of selective ERβ agonists.
Competitive Radioligand Binding Assay
This assay determines the relative binding affinity of a test compound for ERβ by measuring its ability to compete with a radiolabeled ligand.
Workflow for a competitive radioligand binding assay.
Detailed Methodology:
-
Receptor Preparation: Prepare cytosol from rat uteri or use commercially available purified human ERβ.[13] Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Buffer: Use a buffer such as TEG (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4) with a protease inhibitor cocktail.
-
Reaction Mixture: In a microplate, combine the receptor preparation, a fixed concentration of radiolabeled estradiol (e.g., [³H]17β-estradiol), and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at 4°C for a sufficient time to reach equilibrium (e.g., 16-18 hours).
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as dextran-coated charcoal absorption or filtration through glass fiber filters.[14]
-
Quantification: Measure the radioactivity of the bound fraction using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Reporter Gene Assay for Transcriptional Activation
This cell-based assay measures the ability of a compound to activate gene transcription through ERβ.
References
- 1. academic.oup.com [academic.oup.com]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Estrogen receptor β activation alleviates inflammatory bowel disease by suppressing NLRP3-dependent IL-1β production in macrophages via downregulation of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. The selective ERβ agonist AC 186 reduces polyinosinic:polycytidylic acid (poly I:C)-induced inflammatory responses in BEAS-2B lung epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Erb-041, an estrogen receptor beta agonist inhibits skin photocarcinogenesis in SKH-1 hairless mice by down-regulating WNT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. AC-186, a selective nonsteroidal estrogen receptor β agonist, shows gender specific neuroprotection in a Parkinson's disease rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibition of neuroinflammation and neuronal damage by the selective non-steroidal ERβ agonist AC-186 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The selective ERβ agonist AC 186 reduces polyinosinic:polycytidylic acid (poly I:C)-induced inflammatory responses in BEAS-2B lung epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
A Comparative Guide to the Functional Profiles of ERβ Agonists: WAY-214156 vs. WAY-200070
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two selective Estrogen Receptor β (ERβ) agonists, WAY-214156 and WAY-200070, focusing on their performance in functional assays. Due to the limited availability of direct head-to-head comparative studies in the public domain, this document summarizes the currently available data for each compound and provides protocols for key functional assays used to characterize such molecules.
Introduction to this compound and WAY-200070
This compound and WAY-200070 are synthetic, non-steroidal compounds that exhibit high selectivity as agonists for Estrogen Receptor β (ERβ). ERβ is a nuclear hormone receptor that plays a crucial role in a variety of physiological processes, and its modulation is a key area of interest for therapeutic intervention in conditions such as inflammation, neurodegenerative diseases, and certain cancers. Understanding the functional profiles of selective ERβ agonists like this compound and WAY-200070 is critical for advancing drug discovery and development in this field.
Data Presentation: Functional Assay Performance
| Compound | Target Receptor | Assay Type | Parameter | Value | Selectivity (ERα vs. ERβ) |
| WAY-200070 | ERβ | Radioligand Binding | IC50 | 2.3 nM | 68-fold for ERβ |
| ERα | Radioligand Binding | IC50 | 155 nM | ||
| ERβ | Functional Assay | EC50 | 2 nM | ||
| ERα | Functional Assay | EC50 | 155 nM | ||
| This compound | ERβ | Not Specified | - | Highly Selective Agonist | Not Quantified |
Note: The lack of standardized, direct comparative assays necessitates caution when interpreting these values. Assay conditions can significantly influence results.
Key Functional Effects
WAY-200070:
-
Mechanism of Action: Upon binding to ERβ, WAY-200070 induces the nuclear translocation of the receptor. This has been observed to lead to the activation of c-fos, a marker of neuronal activation.
-
Neurochemical Effects: Studies have shown that administration of WAY-200070 can lead to an increase in dopamine (B1211576) and serotonin (B10506) levels in the brain.
-
Behavioral Effects: In animal models, WAY-200070 has demonstrated anxiolytic and antidepressant-like effects.
This compound:
-
Mechanism of Action: As a highly selective ERβ agonist, this compound has been shown to repress the transcription of proinflammatory genes, suggesting a role in modulating inflammatory responses.
Experimental Protocols
Below are detailed methodologies for two key types of functional assays commonly used to characterize ERβ agonists.
ERβ Coactivator Recruitment Assay (TR-FRET)
This assay measures the ability of a test compound to promote the interaction between the ERβ ligand-binding domain (LBD) and a coactivator peptide.
Materials:
-
GST-tagged ERβ-LBD
-
Terbium (Tb)-labeled anti-GST antibody (donor fluorophore)
-
Fluorescein-labeled coactivator peptide (e.g., from SRC1/NCoA-1) (acceptor fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
Test compounds (this compound, WAY-200070) and a reference agonist (e.g., 17β-estradiol)
-
384-well low-volume black plates
-
TR-FRET plate reader
Procedure:
-
Prepare a dilution series of the test compounds and the reference agonist in assay buffer.
-
In a 384-well plate, add the test compounds to the appropriate wells.
-
Prepare a master mix containing GST-ERβ-LBD, Tb-labeled anti-GST antibody, and fluorescein-labeled coactivator peptide in assay buffer.
-
Dispense the master mix into the wells containing the test compounds.
-
Incubate the plate at room temperature for 1-4 hours, protected from light.
-
Measure the TR-FRET signal on a plate reader. Excite the terbium donor at ~340 nm and measure emission at ~490 nm (terbium) and ~520 nm (fluorescein).
-
Calculate the emission ratio (520 nm / 490 nm).
-
Plot the emission ratio against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
ERβ Reporter Gene Assay
This cell-based assay measures the ability of a compound to activate the transcription of a reporter gene under the control of an estrogen response element (ERE).
Materials:
-
A suitable host cell line (e.g., HEK293, HeLa) that does not endogenously express significant levels of estrogen receptors.
-
An expression vector for human ERβ.
-
A reporter vector containing a luciferase gene downstream of a promoter with multiple EREs.
-
A control vector for normalization (e.g., expressing Renilla luciferase).
-
Cell culture medium and supplements.
-
Transfection reagent.
-
Test compounds (this compound, WAY-200070) and a reference agonist.
-
Luciferase assay reagent.
-
96-well white, clear-bottom cell culture plates.
-
Luminometer.
Procedure:
-
Seed the host cells in 96-well plates.
-
Co-transfect the cells with the ERβ expression vector, the ERE-luciferase reporter vector, and the control vector using a suitable transfection reagent.
-
Allow the cells to recover and express the proteins for 24 hours.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds or reference agonist.
-
Incubate the cells for another 18-24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a luminometer and the appropriate reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and maximal efficacy.
Visualizations
ERβ Signaling Pathway
Caption: Generalized ERβ signaling pathway upon agonist binding.
Experimental Workflow: TR-FRET Coactivator Recruitment Assay
A Comparative Guide to the Anti-Inflammatory Effects of WAY-214156 and ERB-041
For Researchers, Scientists, and Drug Development Professionals
Introduction
WAY-214156 and ERB-041 are selective estrogen receptor-beta (ERβ) agonists that have garnered attention for their potential anti-inflammatory properties. As therapeutic strategies targeting ERβ continue to be explored for a range of inflammatory conditions, a clear understanding of the comparative efficacy and mechanisms of these two compounds is crucial. This guide provides an objective comparison of this compound and ERB-041, supported by available experimental data, to aid researchers in their drug development endeavors.
Molecular Profile and Potency
Both this compound and ERB-041 are synthetic, non-steroidal ERβ agonists. However, they exhibit distinct profiles in terms of potency and selectivity.
| Compound | Target | IC50 (ERβ) | Selectivity (ERβ vs ERα) | Reference |
| This compound | Estrogen Receptor β (ERβ) | 4.2 nM | 100-fold | [1] |
| ERB-041 | Estrogen Receptor β (ERβ) | 3.1-5.4 nM | >200-fold | [2] |
This compound demonstrates higher potency as an ERβ agonist compared to ERB-041.[1] Conversely, ERB-041 is reported to be more selective for ERβ over ERα.[2]
Comparative Anti-Inflammatory Efficacy
Direct comparative studies have demonstrated that this compound is more potent than ERB-041 in repressing the expression of pro-inflammatory genes. In human U2OS osteosarcoma cells expressing ERβ, both compounds were shown to repress the transcription of inflammatory genes such as TNF-α and IL-6.
| Compound | Most Potent in Repressing Inflammatory Genes | Reference |
| This compound | Yes | [1] |
| ERB-041 | No | [1] |
In Vivo and Preclinical Evidence
This compound:
While extensive public data on in vivo anti-inflammatory effects of this compound is limited, a study on a dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in mice showed that this compound treatment (10 mg/kg) significantly inhibited the levels of IL-1β and IL-6. The inhibition rates for IL-1β and IL-6 were 76.4% and 49.6%, respectively.
ERB-041:
ERB-041 has been evaluated in several preclinical models of inflammation:
-
Inflammatory Bowel Disease (IBD): In a rat model of IBD, daily oral doses of ERB-041 (as low as 1 mg/kg) reversed chronic diarrhea and improved histological scores in the colon.[3]
-
Rheumatoid Arthritis (RA): In a rat adjuvant-induced arthritis model, ERB-041 (1 mg/kg daily) significantly reduced joint inflammation scores.[3] However, a 12-week, randomized, placebo-controlled, phase II clinical trial in patients with active rheumatoid arthritis found that ERB-041 failed to demonstrate anti-inflammatory efficacy at doses of 5, 25, or 75 mg.[4]
Mechanism of Action: ERβ-Mediated Anti-Inflammation
The primary anti-inflammatory mechanism of both this compound and ERB-041 is through the activation of ERβ, which leads to the repression of pro-inflammatory signaling pathways, most notably the NF-κB pathway.
dot
Caption: ERβ agonist-mediated inhibition of NF-κB signaling pathway.
Upon binding of this compound or ERB-041 to ERβ, the activated receptor can interfere with the transcriptional activity of NF-κB, a key regulator of the inflammatory response. This interference prevents the transcription of various pro-inflammatory genes, including cytokines like TNF-α and IL-6, thereby exerting an anti-inflammatory effect.
Experimental Protocols
Inhibition of Pro-Inflammatory Gene Expression in U2OS Cells
-
Cell Culture: Human osteosarcoma U2OS cells are stably transfected to express ERβ.
-
Treatment: Cells are treated with varying concentrations of this compound or ERB-041.
-
Stimulation: Inflammation is induced by adding TNF-α to the cell culture.
-
Analysis: Gene expression levels of pro-inflammatory markers such as TNF-α and IL-6 are quantified using real-time quantitative PCR (RT-qPCR). The relative potency of the compounds is determined by comparing their ability to repress gene expression.
In Vivo Model of Inflammatory Bowel Disease (Rat Model)
-
Animal Model: HLA-B27 transgenic rats, which spontaneously develop a Crohn's-like inflammatory bowel disease, are used.
-
Treatment: Animals receive daily oral doses of the test compound (e.g., ERB-041 at 1 mg/kg) or vehicle control.
-
Assessment: The severity of colitis is monitored by observing clinical signs such as diarrhea. At the end of the study, colonic tissues are collected for histological analysis to assess the degree of inflammation and tissue damage.
dot
Caption: Workflow for in vivo evaluation in an IBD model.
Conclusion
Both this compound and ERB-041 are valuable research tools for investigating the anti-inflammatory potential of ERβ agonism. The available data suggests that this compound is a more potent anti-inflammatory agent at the molecular level, demonstrating a greater ability to repress pro-inflammatory gene expression. ERB-041, while less potent, is more selective and has been more extensively characterized in preclinical models of inflammation.
The failure of ERB-041 to show efficacy in a clinical trial for rheumatoid arthritis highlights the challenges of translating preclinical findings to human diseases. Further research, including direct comparative in vivo studies, is necessary to fully elucidate the therapeutic potential of this compound and to better understand the discrepancies observed between preclinical and clinical outcomes for ERβ agonists. For researchers in drug development, the higher potency of this compound may warrant further investigation, while the extensive preclinical data for ERB-041 provides a solid foundation for mechanistic studies.
References
- 1. Estrogen receptor β activation alleviates inflammatory bowel disease by suppressing NLRP3-dependent IL-1β production in macrophages via downregulation of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Evaluation of an estrogen receptor-beta agonist in animal models of human disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of a selective estrogen receptor β agonist, ERB-041, in patients with rheumatoid arthritis: a 12-week, randomized, placebo-controlled, phase II study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to WAY-214156 and Non-Selective SERMs: Tamoxifen and Raloxifene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the selective estrogen receptor modulator (SERM) WAY-214156 with the non-selective SERMs, tamoxifen (B1202) and raloxifene (B1678788). The information presented herein is supported by experimental data to aid in research and drug development decisions.
Introduction
Selective estrogen receptor modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-specific agonist or antagonist activity. The two main subtypes of the estrogen receptor, ERα and ERβ, are differentially expressed in various tissues, and their activation can lead to distinct physiological responses. Non-selective SERMs, such as tamoxifen and raloxifene, have been instrumental in the treatment of hormone-responsive breast cancer and osteoporosis. However, their broad interaction with both ERα and ERβ can lead to a range of on- and off-target effects. This compound, a synthetic nonsteroidal estrogen, represents a more targeted approach as a highly selective agonist for ERβ.[1] This selectivity offers the potential for more specific therapeutic interventions with a potentially improved side-effect profile.
Mechanism of Action
Non-Selective SERMs: Tamoxifen and Raloxifene
Tamoxifen and raloxifene exert their effects by binding to both ERα and ERβ. Their tissue-specific actions are a result of several factors, including the ratio of ERα to ERβ in a particular tissue, the conformation the receptor adopts upon ligand binding, and the subsequent recruitment of co-activator or co-repressor proteins. For instance, in breast tissue, where ERα is a key driver of proliferation, tamoxifen and raloxifene act as antagonists, inhibiting the growth of estrogen-dependent tumors. In bone, they exhibit agonist activity, promoting bone density. However, tamoxifen also displays agonist activity in the uterus, which is associated with an increased risk of endometrial cancer.[2] Raloxifene, in contrast, is an antagonist in uterine tissue.[2]
Selective ERβ Agonist: this compound
This compound is a highly selective agonist for ERβ.[1] It demonstrates a 100-fold greater selectivity for ERβ over ERα.[1] By specifically targeting ERβ, this compound is being investigated for its potential therapeutic benefits in conditions where ERβ activation is thought to be beneficial, such as in the modulation of inflammatory responses.[1]
Quantitative Data Comparison: Binding Affinities
The following table summarizes the binding affinities of this compound, tamoxifen, and raloxifene for ERα and ERβ. It is important to note that binding affinity values can vary between studies due to different experimental conditions.
| Compound | Receptor | Binding Affinity (IC50/Ki) | Selectivity |
| This compound | ERα | ~420 nM (IC50) | 100-fold for ERβ |
| ERβ | 4.2 nM (IC50)[1] | ||
| Tamoxifen | ERα | Data varies | Non-selective |
| ERβ | Data varies | ||
| Raloxifene | ERα | ~0.38 nM (Ki) | Non-selective |
| ERβ | ~12 nM (IC50) |
Note: The binding affinity for tamoxifen is presented as a range as values vary significantly across different studies and often the affinity of its active metabolite, 4-hydroxytamoxifen, is reported which has a much higher affinity than the parent compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the characterization of these compounds are outlined below.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound for a specific receptor.
-
Preparation of Receptor: Human ERα or ERβ are expressed in a suitable cell line (e.g., Sf9 insect cells or HEK293 human cells) and cell lysates or purified receptor preparations are used.
-
Incubation: A constant concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-estradiol) is incubated with the receptor preparation in the presence of increasing concentrations of the unlabeled test compound (this compound, tamoxifen, or raloxifene).
-
Separation: After reaching equilibrium, the bound and free radioligand are separated. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complex.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the log concentration of the competitor compound. The IC50 value, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Estrogen Receptor Transactivation Assay
This assay measures the ability of a compound to activate or inhibit the transcriptional activity of the estrogen receptor.
-
Cell Culture and Transfection: A suitable cell line (e.g., HeLa or MCF-7) is transiently or stably transfected with two plasmids: one expressing either ERα or ERβ, and a reporter plasmid containing an estrogen response element (ERE) upstream of a reporter gene (e.g., luciferase).
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound.
-
Cell Lysis and Reporter Gene Assay: After an appropriate incubation period, the cells are lysed, and the activity of the reporter gene product (e.g., luciferase) is measured using a luminometer after the addition of the appropriate substrate.
-
Data Analysis: The results are expressed as the fold induction of reporter gene activity relative to a vehicle control. For agonists, the EC50 (effective concentration to elicit a 50% maximal response) is determined. For antagonists, the assay is performed in the presence of a known agonist (e.g., estradiol), and the IC50 (concentration that inhibits 50% of the agonist response) is calculated.
Signaling Pathways and Experimental Workflows
Conclusion
This compound distinguishes itself from non-selective SERMs like tamoxifen and raloxifene through its high selectivity for ERβ. This targeted approach holds promise for therapeutic applications where ERβ activation is desirable, potentially minimizing the side effects associated with the broader activity of non-selective SERMs on ERα. The comparative data and experimental protocols provided in this guide offer a framework for researchers to evaluate and contextualize the performance of these compounds in their own studies. Further research into the long-term effects and clinical efficacy of ERβ-selective agonists is warranted to fully understand their therapeutic potential.
References
A Comparative Analysis of WAY-214156 and Methotrexate in Preclinical Arthritis Models: A Data-Driven Guide
A comprehensive review of the existing scientific literature reveals a significant disparity in the available research for WAY-214156 and the well-established rheumatoid arthritis treatment, methotrexate (B535133). While methotrexate has been extensively studied in numerous arthritis models, providing a robust dataset on its efficacy and mechanisms, there is a notable absence of published preclinical data for this compound in similar models. This guide, therefore, presents a detailed overview of methotrexate's activity in arthritis models and highlights the current knowledge gap regarding this compound.
This compound: An Investigational Compound with Anti-Inflammatory Potential
This compound is a synthetic, non-steroidal compound that acts as a highly selective agonist for the estrogen receptor β (ERβ).[1] It demonstrates a 100-fold greater selectivity for ERβ over estrogen receptor α (ERα).[1] This selectivity has led to the proposition that this compound may exert anti-inflammatory effects, making it a potential therapeutic candidate for inflammatory conditions such as rheumatoid arthritis.[1] However, to date, no specific studies detailing the efficacy or mechanism of action of this compound in established animal models of arthritis have been publicly documented.
Research into compounds with similar mechanisms offers some insight into the potential therapeutic avenues of ERβ agonists. For instance, another non-steroidal estrogen receptor ligand, WAY-169916, has demonstrated the ability to selectively inhibit the transcriptional activity of NF-κB, a key regulator of inflammation. In preclinical studies, WAY-169916 showed efficacy in both the HLA-B27 transgenic rat and the Lewis rat adjuvant-induced arthritis models.[2][3] These findings suggest that targeting estrogen receptor pathways remains a viable strategy for the development of novel anti-arthritic drugs.
Methotrexate: The Gold Standard in Arthritis Treatment
Methotrexate (MTX) is a cornerstone therapy for rheumatoid arthritis.[2] It is a disease-modifying antirheumatic drug (DMARD) that effectively reduces joint inflammation and damage.[4] Its mechanisms of action are multifaceted and include the inhibition of dihydrofolate reductase (DHFR), leading to an increase in extracellular adenosine (B11128), which has potent anti-inflammatory effects.[1][2] MTX also modulates key inflammatory signaling pathways such as NF-κB and JAK/STAT.[2]
Efficacy of Methotrexate in Collagen-Induced Arthritis (CIA) Models
The collagen-induced arthritis (CIA) model is a widely used preclinical model that mimics many aspects of human rheumatoid arthritis. The following tables summarize the quantitative data from various studies on the effects of methotrexate in this model.
| Study Parameter | Control Group (Arthritis) | Methotrexate-Treated Group | Animal Model | Reference |
| Mean Arthritis Score | 13.8 ± 1.3 | 6.5 ± 1.4 (P=0.03) | DBA/1J Mice | [5] |
| Paw Edema (Imaxd) | - | 0.16 | Collagen-Induced Arthritic Rats | [6] |
| Bone Volume (arbitrary units) | Decreased vs. healthy control | Recovered to control levels | Male Wistar Rats | [7] |
| Trabecular Number | Decreased vs. healthy control | Recovered to control levels | Male Wistar Rats | [7] |
| Cartilage Destruction | Severe | Slightly reduced | Female Rats | [8] |
| MMP-13 Immunostaining | Markedly increased | Reduced | Female Rats | [8] |
| Histopathological Scores (Adjuvant-Induced Arthritis) | Vehicle Group | WAY-169916 (0.1 mg/kg) | WAY-169916 (0.3 mg/kg) | Animal Model | Reference |
| Total Synovitis Score (0-11) | 10.5 ± 0.63 | 6.42 ± 2.90 | 7.42 ± 1.88 | Lewis Rats | |
| Total Mankin Score (0-14) | 8.58 ± 0.74 | 5.33 ± 1.21 | 5.17 ± 1.77 | Lewis Rats | |
| *Significantly less than vehicle (P < 0.005) |
Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
A common protocol for inducing arthritis in mice to test therapeutic agents is as follows:
-
Immunization: Male DBA/1 mice are injected subcutaneously at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant.[9]
-
Booster: On day 21, a booster injection of type II collagen in Incomplete Freund's Adjuvant is administered.[9]
-
Treatment: Methotrexate or vehicle is typically administered subcutaneously or intraperitoneally at varying doses and schedules following the onset of arthritis.[5][9]
-
Assessment: Disease activity is monitored by scoring paw swelling and inflammation. Histopathological analysis of the joints is performed at the end of the study to assess cartilage and bone erosion.[7][8]
Signaling Pathways Modulated by Methotrexate
Methotrexate exerts its anti-inflammatory effects through several key signaling pathways.
Adenosine Signaling Pathway
A primary mechanism of low-dose methotrexate is the increase in extracellular adenosine. Methotrexate polyglutamates inhibit AICAR transformylase (ATIC), leading to the accumulation of AICAR. This, in turn, inhibits adenosine deaminase (ADA), increasing intracellular adenosine levels, which is then transported out of the cell to act on adenosine receptors, producing an anti-inflammatory effect.[1][2]
NF-κB and JAK/STAT Signaling Pathways
Methotrexate has also been shown to inhibit the activation of the pro-inflammatory transcription factor NF-κB and the JAK/STAT signaling pathway, further contributing to its immunosuppressive and anti-inflammatory properties in rheumatoid arthritis.[2]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The utility of pathway selective estrogen receptor ligands that inhibit nuclear factor-κB transcriptional activity in models of rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of pathway-selective estrogen receptor ligands that inhibit NF-κB transcriptional activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New Molecule Suppresses Inflammatory Process in Mice With Genetically-Induced Arthritis | Technology Networks [technologynetworks.com]
- 5. Frontiers | The Natural Agonist of Estrogen Receptor β Silibinin Plays an Immunosuppressive Role Representing a Potential Therapeutic Tool in Rheumatoid Arthritis [frontiersin.org]
- 6. The anti-inflammatory activity of estrogen in glial cells is regulated by the PKC-anchoring protein RACK-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Basic guide to the mechanisms of antiestrogen action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An angiogenesis inhibitor, 2-methoxyestradiol, involutes rat collagen-induced arthritis and suppresses gene expression of synovial vascular endothelial growth factor and basic fibroblast growth factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Transgenic disruption of endogenous glucocorticoid signaling in osteoblasts does not alter long-term K/BxN serum transfer-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of WAY-214156 and Standard Therapies in Inflammatory Bowel Disease
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical efficacy of the selective estrogen receptor β (ERβ) agonist, WAY-214156, against standard first-line and second-line treatments for Inflammatory Bowel Disease (IBD), including aminosalicylates (mesalamine) and corticosteroids (budesonide and dexamethasone). This analysis is based on an indirect comparison of data from various preclinical studies utilizing the dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model in rodents, a widely accepted model that mimics key aspects of human ulcerative colitis.
Executive Summary
This compound, a selective agonist for estrogen receptor β (ERβ), has demonstrated significant anti-inflammatory effects in preclinical models of IBD. Its mechanism of action, centered on the activation of ERβ, offers a novel therapeutic pathway distinct from current standard of care. Standard IBD treatments, such as mesalamine and corticosteroids, exert their effects through broader anti-inflammatory and immunosuppressive mechanisms. While direct comparative preclinical trials are not yet available, this guide synthesizes existing data to provide an objective overview of their relative efficacy in reducing colitis severity. The findings suggest that ERβ agonism presents a promising targeted approach for IBD therapy, potentially offering a favorable efficacy and safety profile.
Mechanism of Action: A Comparative Overview
The therapeutic approaches of this compound and standard IBD treatments are rooted in distinct signaling pathways.
This compound (Selective ERβ Agonism):
This compound is a synthetic, nonsteroidal estrogen that acts as a highly selective agonist for ERβ.[1] In the context of IBD, ERβ activation has been shown to have potent anti-inflammatory effects.[2][3][4][5][6][7][8][9] The proposed mechanism involves the repression of pro-inflammatory gene transcription.[1] Specifically, activated ERβ can interfere with the NF-κB signaling pathway, a central regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6.[5] Furthermore, ERβ activation may promote the differentiation of regulatory T cells (Tregs), which play a crucial role in maintaining immune homeostasis in the gut.[4][6]
Standard IBD Treatments:
-
Mesalamine (5-aminosalicylic acid): The exact mechanism of mesalamine is not fully understood, but it is thought to act topically on the colonic epithelium to exert its anti-inflammatory effects.[10][11] It is believed to modulate the cyclooxygenase (COX) and lipoxygenase pathways, thereby reducing the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes.[10][11][12] Mesalamine may also interfere with the production of inflammatory cytokines by inhibiting the activity of nuclear factor κB (NF-κB).[10][12] Additionally, it may act as a scavenger of reactive oxygen species.
-
Corticosteroids (Budesonide, Dexamethasone): Corticosteroids are potent immunosuppressants that act by binding to the glucocorticoid receptor (GR).[13][14] The activated GR complex translocates to the nucleus where it can upregulate the expression of anti-inflammatory genes and repress the expression of pro-inflammatory genes.[15][14] This leads to a broad suppression of the inflammatory cascade, including reduced production of cytokines, chemokines, and adhesion molecules, as well as inhibition of immune cell trafficking and activation.[15][14]
Preclinical Efficacy: An Indirect Comparison in DSS-Induced Colitis
The following tables summarize quantitative data from various preclinical studies that have evaluated the efficacy of ERβ agonists (as a proxy for this compound) and standard IBD treatments in the DSS-induced colitis model in mice. It is important to note that these are indirect comparisons, and experimental conditions may vary between studies.
Table 1: Efficacy of ERβ Agonists (ERB-041 as a proxy for this compound) in DSS-Induced Colitis in Mice
| Parameter | DSS Control (Vehicle) | ERβ Agonist (ERB-041) | % Improvement vs. Control | Reference |
| Disease Activity Index (DAI) | High | Significantly Reduced | Not explicitly stated, but significant improvement in underlying metrics. | [4][6] |
| Body Weight Loss (%) | Significant Loss | Mitigated | Not explicitly stated, but significant mitigation of weight loss. | [4][6] |
| Colon Length | Significantly Shortened | Significantly Preserved | Not explicitly stated, but significant preservation of colon length. | [5][8] |
| Histological Score | High | Significantly Reduced | Not explicitly stated, but significant reduction in inflammation and tissue damage. | [5][8] |
| Myeloperoxidase (MPO) Activity | High | Significantly Reduced | Not explicitly stated, but significant reduction in neutrophil infiltration. | [8] |
Table 2: Efficacy of Mesalamine in DSS-Induced Colitis in Mice
| Parameter | DSS Control (Vehicle) | Mesalamine | % Improvement vs. Control | Reference |
| Disease Activity Index (DAI) | High | Significantly Reduced | Not explicitly stated, but significant improvement. | [16] |
| Body Weight Loss (%) | >15% | <10% | ~33% | [16] |
| Colon Length | Significantly Shortened | Significantly Preserved | Not explicitly stated, but significant preservation. | [16] |
| Histological Score | High | Significantly Reduced | Not explicitly stated, but significant reduction. | [16] |
| Serum TNF-α | High | Significantly Reduced | Not explicitly stated, but significant reduction. | [16] |
| Serum IL-6 | High | Significantly Reduced | Not explicitly stated, but significant reduction. | [16] |
Table 3: Efficacy of Corticosteroids (Budesonide and Dexamethasone) in DSS-Induced Colitis in Mice
| Treatment | Parameter | DSS Control (Vehicle) | Corticosteroid | % Improvement vs. Control | Reference |
| Budesonide (B1683875) | Disease Activity Index (DAI) | High | Significantly Reduced | Not explicitly stated, but significant improvement. | [4][17] |
| Body Weight Loss (%) | ~24% | ~18% (free budesonide) | ~25% | [18][19] | |
| Colon Length | Significantly Shortened | Significantly Preserved | Not explicitly stated, but significant preservation. | [17] | |
| Dexamethasone | Disease Activity Index (DAI) | High | Significantly Reduced | Not explicitly stated, but significant improvement. | [20] |
| Body Weight Loss (%) | Significant Loss | Mitigated | Not explicitly stated, but significant mitigation. | [21] | |
| Histological Score | High | Significantly Reduced | Not explicitly stated, but significant reduction. | [22] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative experimental protocols for the induction of DSS colitis and the administration of the therapeutic agents, based on the reviewed literature.
DSS-Induced Colitis Model
A widely used protocol for inducing acute colitis in mice involves the administration of dextran sulfate sodium (DSS) in their drinking water.[1][2][3][9][16][17][18][19][20][21][23][24][25][26][27][28][29]
-
Animals: Male C57BL/6 mice, 6-8 weeks old, are typically used.[16][25]
-
Induction: Mice are provided with drinking water containing 2.5-4% (w/v) DSS for a period of 5-7 days.[16][25] Control animals receive regular drinking water.
-
Monitoring: The severity of colitis is monitored daily by assessing the Disease Activity Index (DAI), which is a composite score of body weight loss, stool consistency, and the presence of blood in the stool.[16][25]
-
Endpoint Analysis: At the end of the study period, mice are euthanized, and the colons are excised for measurement of length, histological analysis, and determination of myeloperoxidase (MPO) activity as a marker of neutrophil infiltration.[8][16] Levels of pro-inflammatory cytokines in the colonic tissue or serum are also often measured.[16]
Therapeutic Interventions
-
ERβ Agonist (ERB-041) Administration: In studies evaluating ERβ agonists, the compound is typically administered daily via oral gavage or intraperitoneal injection, starting concurrently with or shortly after the initiation of DSS administration. Dosages can vary depending on the specific compound and study design.
-
Mesalamine Administration: Mesalamine is administered orally, typically via gavage, on a daily basis.[16][23] Dosages in murine models often range from 50 to 100 mg/kg/day.[23][26]
-
Corticosteroid Administration:
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways involved in the mechanism of action of this compound and standard IBD treatments, as well as a typical experimental workflow for evaluating these compounds in a DSS-induced colitis model.
Caption: Signaling pathway of this compound via ERβ activation.
Caption: Simplified signaling pathways of Mesalamine and Corticosteroids.
Caption: Typical experimental workflow for preclinical IBD studies.
Conclusion
This compound, through its selective agonism of ERβ, represents a targeted therapeutic strategy for IBD with a distinct mechanism of action compared to broadly acting standard therapies like mesalamine and corticosteroids. Preclinical evidence, although indirect, suggests that ERβ activation is effective in ameliorating the signs of colitis in animal models. The data presented in this guide indicates that the efficacy of ERβ agonists is comparable to that of standard treatments in reducing key inflammatory parameters. Future direct comparative studies are warranted to definitively establish the relative efficacy and safety of this compound. The development of selective ERβ agonists like this compound holds promise for a novel class of IBD therapeutics with the potential for improved patient outcomes.
References
- 1. Integrated Analysis Reveals the Targets and Mechanisms in Immunosuppressive Effect of Mesalazine on Ulcerative Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen Receptor β Alleviates Colitis by Inhibiting Ferroptosis in Intestinal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dexamethasone-loaded Polymeric Nanoconstructs for Monitoring and Treating Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Estrogen Receptor-β Protects Against Colitis-Associated Neoplasia in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogen receptor β activation ameliorates DSS-induced chronic colitis by inhibiting inflammation and promoting Treg differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Estrogen receptor β activation alleviates inflammatory bowel disease by suppressing NLRP3-dependent IL-1β production in macrophages via downregulation of intracellular calcium level - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Estrogen receptor β deficiency increases the susceptibility to ulcerative colitis by inducing mitochondrial fission and consequently accelerating senescence of colonic epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Estrogen Receptor β Activation Mitigates Colitis-associated Intestinal Fibrosis via Inhibition of TGF-β/Smad and TLR4/MyD88/NF-κB Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mesalamine (USAN) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. droracle.ai [droracle.ai]
- 12. What is the mechanism of Mesalamine? [synapse.patsnap.com]
- 13. Molecular mechanism of glucocorticoid resistance in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Glucocorticoid Therapy in Inflammatory Bowel Disease: Mechanisms and Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjgnet.com [wjgnet.com]
- 16. scibasejournals.org [scibasejournals.org]
- 17. dovepress.com [dovepress.com]
- 18. Oral liposomal delivery of an activatable budesonide prodrug reduces colitis in experimental mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tandfonline.com [tandfonline.com]
- 20. Amelioration of experimental colitis after short‐term therapy with glucocorticoid and its relationship to the induction of different regulatory markers - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. Mesalamine-Mediated Amelioration of Experimental Colitis in Piglets Involves Gut Microbiota Modulation and Intestinal Immune Cell Infiltration - PMC [pmc.ncbi.nlm.nih.gov]
- 25. An experimental model of colitis induced by dextran sulfate sodium from acute progresses to chronicity in C57BL/6: correlation between conditions of mice and the environment - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Frontiers | Comparative Transcriptomic Analysis Reveals the Immunosuppressive Targets of Mesalazine in Dextran Sulfate Sodium-Induced Ulcerative Colitis [frontiersin.org]
- 28. researchgate.net [researchgate.net]
- 29. scienceopen.com [scienceopen.com]
Validating the ERβ Selectivity of WAY-214156: A Comparative Guide for Researchers
For researchers in oncology, neuroinflammation, and drug development, the selective activation of Estrogen Receptor β (ERβ) presents a promising therapeutic avenue. WAY-214156 has emerged as a potent and selective ERβ agonist. This guide provides a comprehensive comparison of this compound with other ERβ-selective compounds, supported by experimental data and detailed protocols to aid in the validation of its selectivity in novel research models.
Comparative Performance of ERβ-Selective Agonists
The ERβ selectivity of a compound is a critical parameter for its therapeutic potential, minimizing off-target effects associated with ERα activation. The following table summarizes the in vitro potency and selectivity of this compound in comparison to other commonly used ERβ agonists.
| Compound | Target Receptor | IC50 (nM) | Selectivity (ERβ vs. ERα) | Reference |
| This compound | ERβ | 4.2 | 100-fold | [1] |
| Prinaberel (ERB-041) | ERβ | - | >200-fold | [1] |
| Diarylpropionitrile (DPN) | ERβ | - | 70-fold (binding) | - |
| WAY-200070 | ERβ | - | - | - |
| AC-186 | ERβ | - | - | - |
| OSU-ERβ-12 | ERβ | - | >100-fold | [2] |
| LY500307 (Erteberel) | ERβ | - | ~250-fold (functional) | [2] |
Validation of ERβ Selectivity in New Models
Recent studies have explored the therapeutic potential of ERβ agonists in a variety of new preclinical models, further validating their selectivity and efficacy.
-
Oncology: In models of ovarian cancer, selective ERβ agonists have been shown to reduce cell viability, inhibit tumor growth, and promote apoptosis.[3][4] For instance, in xenograft models using ovarian cancer cell lines, treatment with ERβ agonists resulted in a significant reduction in tumor volume and weight.[3]
-
Inflammation: this compound has demonstrated potent anti-inflammatory effects. Microarray analysis in human osteosarcoma U2OS cells expressing ERβ revealed that this compound, along with other ERβ-selective compounds, represses the transcription of pro-inflammatory genes such as TNF-α and IL-6.[1] This effect is mediated by the recruitment of the coactivator SRC-2.[1]
Experimental Protocols
Validating the ERβ selectivity of a compound like this compound requires a multi-faceted approach, combining in vitro and in vivo assays.
In Vitro ERβ Selectivity and Potency Assays
1. Competitive Radioligand Binding Assay: This assay determines the binding affinity of the test compound to ERα and ERβ.
-
Principle: The assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., [³H]-estradiol) for binding to purified human ERα or ERβ.
-
Protocol Outline:
-
Incubate purified human ERα or ERβ with a fixed concentration of [³H]-estradiol and varying concentrations of the test compound (e.g., this compound).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand using a method like filtration.
-
Quantify the radioactivity of the bound fraction using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
Determine the selectivity by comparing the IC50 values for ERβ and ERα.
-
2. ERβ-Mediated Transcriptional Activation Assay (Reporter Gene Assay): This assay measures the functional ability of the test compound to activate ERβ-mediated gene transcription.
-
Principle: Cells (e.g., HEK293T) are co-transfected with an expression vector for human ERβ and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase). Activation of ERβ by an agonist leads to the expression of the reporter gene, which can be quantified.
-
Protocol Outline:
-
Seed cells (e.g., HEK293T) in a multi-well plate.
-
Co-transfect the cells with an ERβ expression plasmid and an ERE-luciferase reporter plasmid. A plasmid expressing Renilla luciferase can be co-transfected as an internal control for transfection efficiency.
-
After transfection, treat the cells with varying concentrations of the test compound.
-
Incubate for a specified period (e.g., 24-48 hours).
-
Lyse the cells and measure the luciferase and Renilla activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity.
-
Calculate the EC50 value, which is the concentration of the test compound that produces 50% of the maximal response.
-
Perform a parallel assay with an ERα expression vector to determine selectivity.
-
3. Cell Viability and Proliferation Assays: These assays assess the effect of the ERβ agonist on the growth of cancer cell lines.
-
Principle: Assays like the MTT or CellTiter-Glo assay measure the metabolic activity of cells, which is proportional to the number of viable cells.
-
Protocol Outline (MTT Assay):
-
Seed cancer cells (e.g., SKOV3 ovarian cancer cells) in a 96-well plate.
-
Treat the cells with varying concentrations of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate to allow the formation of formazan (B1609692) crystals.
-
Solubilize the formazan crystals with a solvent (e.g., DMSO).
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
In Vivo Validation of ERβ Agonist Activity
1. Ovarian Cancer Xenograft Model: This model evaluates the anti-tumor efficacy of the ERβ agonist in a living organism.
-
Principle: Human ovarian cancer cells are implanted into immunodeficient mice. The effect of the test compound on tumor growth is then monitored over time.
-
Protocol Outline:
-
Implant human ovarian cancer cells (e.g., SKOV3ip1-Luc, which expresses luciferase for in vivo imaging) subcutaneously or intraperitoneally into immunodeficient mice (e.g., NSG mice).
-
Once tumors are established, randomize the mice into treatment and control groups.
-
Administer the test compound (e.g., this compound) or vehicle control to the respective groups via a suitable route (e.g., oral gavage).
-
Measure tumor volume regularly using calipers or in vivo imaging (for luciferase-expressing cells).
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
-
Signaling Pathways and Visualization
Activation of ERβ by this compound triggers specific downstream signaling pathways that mediate its therapeutic effects. A key mechanism is the repression of pro-inflammatory gene expression.
Caption: ERβ signaling pathway activated by this compound leading to the repression of pro-inflammatory genes.
The following diagram illustrates a typical experimental workflow for validating the ERβ selectivity of a test compound.
Caption: Experimental workflow for validating the ERβ selectivity of a compound.
References
- 1. Selective estrogen receptor-beta agonists repress transcription of proinflammatory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. OSU-ERβ-12: a promising pre-clinical candidate selective estrogen receptor beta agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Therapeutic utility of natural estrogen receptor beta agonists on ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
WAY-214156: A Comparative Analysis of Nuclear Receptor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
WAY-214156 is a synthetic, non-steroidal compound recognized for its potent and selective agonist activity at the Estrogen Receptor β (ERβ). This high selectivity is a critical attribute, as differential activation of ER subtypes (ERα vs. ERβ) can lead to distinct physiological outcomes. This guide provides a comparative overview of the known cross-reactivity of this compound with other nuclear receptors, supported by available data and detailed experimental methodologies for assessing such interactions.
Summary of Known Cross-Reactivity
This compound has been characterized primarily for its potent interaction with Estrogen Receptor β. An extensive search of publicly available scientific literature did not yield comprehensive data on the cross-reactivity of this compound with other nuclear receptors such as the Androgen Receptor (AR), Progesterone Receptor (PR), Glucocorticoid Receptor (GR), or Mineralocorticoid Receptor (MR). The available data focuses on its selectivity between the two estrogen receptor subtypes, ERα and ERβ.
| Target Receptor | Ligand | IC50 (nM) | Selectivity (fold) | Reference |
| Estrogen Receptor β (ERβ) | This compound | 4.2 | ~100-fold vs. ERα | [1] |
| Estrogen Receptor α (ERα) | This compound | ~420 | - | [1] |
| Androgen Receptor (AR) | This compound | Data not available | Data not available | - |
| Progesterone Receptor (PR) | This compound | Data not available | Data not available | - |
| Glucocorticoid Receptor (GR) | This compound | Data not available | Data not available | - |
| Mineralocorticoid Receptor(MR) | This compound | Data not available | Data not available | - |
Experimental Protocols for Assessing Nuclear Receptor Cross-Reactivity
To determine the selectivity of a compound like this compound, two primary types of assays are typically employed: competitive binding assays to measure direct receptor interaction and functional reporter gene assays to assess the transcriptional activity mediated by the receptor.
Nuclear Receptor Competitive Binding Assay (Radioligand Displacement)
This assay quantifies the ability of a test compound to displace a known high-affinity radiolabeled ligand from its receptor.
Objective: To determine the binding affinity (Ki) of this compound for a panel of nuclear receptors (ERα, ERβ, AR, PR, GR, MR).
Materials:
-
Purified recombinant human nuclear receptor proteins (ERα, ERβ, AR, PR, GR, MR).
-
Radiolabeled ligands (e.g., [³H]-Estradiol for ERs, [³H]-R1881 for AR, [³H]-Progesterone for PR, [³H]-Dexamethasone for GR, [³H]-Aldosterone for MR).
-
Test compound: this compound.
-
Assay buffer (e.g., Tris-based buffer with additives to ensure protein stability).
-
Scintillation vials and scintillation fluid.
-
Filter plates and harvester.
-
Scintillation counter.
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of this compound and the unlabeled reference ligand. Prepare a working solution of the radiolabeled ligand at a concentration close to its Kd.
-
Assay Setup: In a multi-well plate, combine the purified nuclear receptor protein, the radiolabeled ligand, and either buffer (for total binding), excess unlabeled ligand (for non-specific binding), or varying concentrations of this compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium (typically several hours to overnight).
-
Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a filter plate to separate the receptor-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Add scintillation fluid to the filters and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki (inhibition constant) using the Cheng-Prusoff equation.
Nuclear Receptor Functional Assay (Reporter Gene Transactivation)
This cell-based assay measures the ability of a compound to activate or inhibit the transcriptional activity of a specific nuclear receptor.
Objective: To determine the functional potency (EC50) and efficacy of this compound as an agonist or antagonist for a panel of nuclear receptors.
Materials:
-
Mammalian cell line suitable for transfection (e.g., HEK293, HeLa).
-
Expression plasmids for the full-length human nuclear receptors (ERα, ERβ, AR, PR, GR, MR).
-
Reporter plasmid containing a hormone response element (HRE) specific for the nuclear receptor of interest, upstream of a reporter gene (e.g., luciferase or β-galactosidase).
-
Transfection reagent.
-
Cell culture medium and supplements.
-
Test compound: this compound.
-
Reference agonists and antagonists for each receptor.
-
Lysis buffer and substrate for the reporter enzyme.
-
Luminometer or spectrophotometer.
Procedure:
-
Cell Culture and Transfection: Plate cells in multi-well plates. Co-transfect the cells with the nuclear receptor expression plasmid and the corresponding HRE-reporter plasmid.
-
Compound Treatment: After an incubation period to allow for plasmid expression, treat the cells with serial dilutions of this compound. Include a vehicle control, a reference agonist control, and for antagonist testing, co-treatment of this compound with the reference agonist.
-
Incubation: Incubate the cells for a period sufficient to allow for receptor activation and reporter gene expression (typically 18-24 hours).
-
Cell Lysis: Lyse the cells to release the reporter enzyme.
-
Reporter Assay: Add the appropriate substrate to the cell lysate and measure the reporter gene activity (e.g., luminescence for luciferase).
-
Data Analysis: Normalize the reporter activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency. For agonist mode, plot the normalized reporter activity against the log concentration of this compound to determine the EC50 (concentration for 50% maximal activity) and Emax (maximal efficacy). For antagonist mode, plot the inhibition of agonist-induced activity against the log concentration of this compound to determine the IC50.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the general signaling pathway of nuclear receptors and a typical experimental workflow for assessing compound cross-reactivity.
Caption: General signaling pathway of nuclear receptors.
Caption: Workflow for assessing nuclear receptor cross-reactivity.
References
WAY-214156 Target Validation: A Comparative Analysis in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the ERβ Agonist WAY-214156 Against Alternative Therapies in Preclinical Inflammatory Disease Models.
This compound is a synthetic, nonsteroidal estrogen that demonstrates high selectivity as an agonist for Estrogen Receptor β (ERβ). This targeted activity has positioned it as a promising therapeutic candidate for inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease. This guide provides a comparative overview of this compound, its predecessor ERB-041, and other relevant compounds, with a focus on their performance in preclinical disease models.
Comparative Efficacy and Selectivity
This compound distinguishes itself through its potent and selective activation of ERβ, a nuclear receptor known to mediate anti-inflammatory effects. This selectivity is crucial, as the other estrogen receptor, ERα, is associated with proliferative effects in tissues such as the breast and uterus. The primary mechanism of action for selective ERβ agonists in inflammation involves the transcriptional repression of proinflammatory genes.[1]
A key study by Cvoro et al. (2008) established that while ERB-041 is more selective for ERβ, this compound is a more potent agonist in repressing the expression of inflammatory genes such as TNF-α, IL-6, and CSF2.[1]
| Compound | Target | IC50 (ERβ) | IC50 (ERα) | Selectivity (ERβ vs ERα) | Reference |
| This compound | ERβ Agonist | 4.2 nM | >420 nM | ~100-fold | |
| ERB-041 | ERβ Agonist | 5 nM (human) | 1216 nM (human) | >200-fold | |
| Estradiol | ERα/ERβ Agonist | ~3-4 nM | ~3-4 nM | Non-selective |
Performance in Preclinical Disease Models
Rheumatoid Arthritis
The anti-inflammatory potential of selective ERβ agonists has been evaluated in rodent models of rheumatoid arthritis, primarily the adjuvant-induced arthritis (AIA) model in Lewis rats.
| Compound | Model | Dosage | Key Findings | Reference |
| ERB-041 | Adjuvant-Induced Arthritis (Rat) | 1 mg/kg/day (oral) | - Reduced joint scores from 12 to 1 over 10 days- Significantly lowered synovitis and Mankin (cartilage) histological scores by 50-75% | |
| WAY-169916 (another ER ligand) | Adjuvant-Induced Arthritis (Rat) | 0.3 mg/kg/day (oral) | - Rapid and marked reduction in joint swelling- Reversed tarsal joint destruction (synovitis and cartilage scores) |
Note: Direct comparative data for this compound in a rheumatoid arthritis model was not available in the reviewed literature.
Inflammatory Bowel Disease
The efficacy of selective ERβ agonists has also been demonstrated in models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.
| Compound | Model | Dosage | Key Findings | Reference |
| This compound | DSS-Induced Colitis (Mouse) | 10 mg/kg | - Significantly improved disease activity index (DAI)- Restored colon length- Reduced MPO activity (marker of inflammation)- Inhibited IL-1β (76.4% reduction) and IL-6 (49.6% reduction) levels | |
| ERB-041 | DSS-Induced Colitis (Mouse) | Not specified | - Mitigated colitis-induced weight loss, inflammation, and disease severity- Restored ERβ+CD4+ T cell population in the spleen and colon | |
| ERB-041 | HLA-B27 Transgenic Rat Model of IBD | 0.1 and 0.3 mg/kg | - Inhibited chronic diarrhea- Reduced colonic ulceration, inflammation, and fibrosis |
Signaling Pathways and Experimental Workflows
To visually represent the underlying mechanisms and experimental approaches, the following diagrams are provided.
Caption: ERβ signaling pathway in inflammation.
Caption: Workflow for DSS-induced colitis model.
Experimental Protocols
Adjuvant-Induced Arthritis (AIA) in Rats
-
Animals: Male Lewis rats are typically used due to their susceptibility to AIA.
-
Induction: A single intradermal injection of 0.1 mL of Complete Freund's Adjuvant (CFA) containing heat-killed Mycobacterium tuberculosis is administered at the base of the tail.
-
Treatment: Prophylactic treatment can begin on the day of induction. For a therapeutic model, treatment is initiated after the onset of clinical signs of arthritis (typically around day 8-10). Compounds (e.g., ERB-041) are administered daily via oral gavage.
-
Assessment:
-
Clinical Scoring: Arthritis severity is scored daily or every other day based on a scale that evaluates erythema and swelling in each paw.
-
Histopathology: At the end of the study, ankle joints are collected, sectioned, and stained (e.g., with H&E) to assess synovitis (inflammation of the synovial membrane) and cartilage/bone erosion (using the Mankin score).
-
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
-
Animals: C57BL/6 or BALB/c mice are commonly used.
-
Induction: Acute colitis is induced by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Treatment: Treatment with this compound or other compounds is typically initiated concurrently with DSS administration and given daily (e.g., via oral gavage or intraperitoneal injection).
-
Assessment:
-
Disease Activity Index (DAI): Mice are monitored daily for weight loss, stool consistency, and the presence of blood in the stool. These parameters are scored to calculate the DAI.
-
Colon Length: At necropsy, the entire colon is excised, and its length is measured as an indicator of inflammation (shorter colon length correlates with more severe inflammation).
-
Myeloperoxidase (MPO) Assay: A section of the colon is homogenized and assayed for MPO activity, which is an enzyme abundant in neutrophils and serves as a quantitative marker of neutrophil infiltration and inflammation.
-
Cytokine Analysis: Colon tissue can be processed to measure the levels of proinflammatory cytokines like IL-1β and IL-6 using methods such as ELISA or qPCR.
-
Conclusion
The available preclinical data strongly support the target validation of ERβ as a key mediator of anti-inflammatory responses. This compound, a potent ERβ agonist, has demonstrated significant efficacy in a mouse model of colitis, reducing key inflammatory markers. While direct comparative studies are limited, the evidence suggests that this compound's higher potency in gene repression may offer an advantage over older compounds like ERB-041. However, it is important to note that ERB-041 failed to show efficacy in a phase II clinical trial for rheumatoid arthritis, despite promising preclinical results. This highlights the translational challenges in this field. Further investigation is warranted to fully elucidate the therapeutic potential of this compound in various inflammatory and autoimmune diseases.
References
Safety Operating Guide
Navigating the Disposal of WAY-214156: A Guide to Safe Laboratory Practices
Researchers and drug development professionals handling WAY-214156, a selective estrogen receptor modulator (SERM), must adhere to stringent disposal protocols to mitigate potential hazards.[1][2][3] The following guidelines offer a comprehensive framework for the safe management and disposal of this compound.
Personal Protective Equipment (PPE)
Before handling this compound, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
| PPE Category | Recommended Equipment |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or safety goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood |
Step-by-Step Disposal Protocol
The proper disposal of this compound, as with any laboratory chemical, is a multi-step process that emphasizes waste classification, proper containment, and adherence to institutional and regulatory standards.[4]
-
Waste Identification and Classification: The initial and most critical step is to classify this compound waste.[5] It should be treated as hazardous chemical waste. Avoid mixing it with other waste streams to prevent unforeseen chemical reactions.[4]
-
Containerization:
-
Select a waste container that is in good condition, free of leaks or cracks, and compatible with the chemical.[6]
-
The container must be securely sealed to prevent spills and clearly labeled as "Hazardous Waste."[6]
-
The label should include the full chemical name ("this compound"), the quantity of waste, and the date of accumulation.[6]
-
-
Storage:
-
Disposal:
-
Do not dispose of this compound down the drain or in regular trash.[6]
-
Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service.[5]
-
Follow all institutional, local, and national regulations for hazardous waste disposal.[4]
-
-
Spill Management:
-
In the event of a spill, evacuate non-essential personnel from the area.
-
Wearing appropriate PPE, contain the spill using absorbent materials.
-
Carefully collect the contaminated material and place it in a designated hazardous waste container.
-
Clean the spill area thoroughly.
-
-
Empty Container Disposal:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent.[6]
-
The rinsate must be collected and treated as hazardous waste.[6]
-
After triple-rinsing, the container may be disposed of according to your institution's guidelines for non-hazardous waste, or preferably, reused for compatible waste collection after appropriate relabeling.[6]
-
Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
It is crucial to remember that this guidance is based on general principles of laboratory safety. Always consult with your institution's Environmental Health and Safety (EHS) office for specific protocols and regulatory requirements in your location. By adhering to these procedures, you can ensure a safe laboratory environment and responsible chemical waste management.
References
- 1. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective estrogen receptor modulator - Wikipedia [en.wikipedia.org]
- 3. What are Selective estrogen receptor modulators and how do they work? [synapse.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling WAY-214156
Disclaimer: No specific Safety Data Sheet (SDS) for WAY-214156 was found. The following guidance is based on safety protocols for handling potent estrogenic compounds like Estradiol, which shares structural and functional similarities. Researchers should always conduct a thorough risk assessment before handling any new compound.
This compound is a potent and selective agonist of the estrogen receptor beta (ERβ). Due to its high potency, extreme caution must be exercised when handling this compound to avoid potential exposure and adverse health effects. The following information provides essential safety and logistical guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE) and Handling Precautions
When working with this compound, a comprehensive approach to personal protection is crucial. This involves the use of appropriate barriers to prevent skin and respiratory exposure.[1]
Recommended Personal Protective Equipment:
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Double-gloving with nitrile gloves is recommended. |
| Body Protection | Lab Coat/Gown | A disposable, long-sleeved lab coat or gown should be worn.[2] For handling larger quantities, a chemo-rated gown offers enhanced protection.[3] |
| Eye Protection | Safety Glasses/Goggles | Safety glasses with side shields or chemical splash goggles are mandatory.[2] |
| Respiratory Protection | Respirator | For procedures that may generate dust or aerosols, a NIOSH-approved N95 or higher-rated respirator is recommended.[1] |
General Handling Precautions:
-
All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation risk.[4]
-
Wash hands thoroughly after handling, even if gloves were worn.[6]
Operational and Disposal Plans
A clear, step-by-step plan for the entire lifecycle of the compound in the laboratory is essential for maintaining a safe working environment.
Experimental Workflow for Handling this compound:
Caption: This diagram outlines the key steps for safely handling this compound from receipt to disposal.
Detailed Methodologies:
-
Receiving and Storage: Upon receipt, inspect the container for any damage or leakage. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[4][5] The storage area should be clearly labeled with appropriate warnings.
-
Weighing: All weighing of the solid compound must be performed in a chemical fume hood. Use a dedicated enclosure or a balance with a draft shield to minimize the risk of airborne particles.
-
Dissolution: When preparing solutions, add the solvent to the solid slowly to avoid splashing. Ensure the vessel is securely capped before mixing.
-
Waste Disposal: All contaminated materials, including gloves, disposable lab coats, and used containers, should be collected in a designated, sealed waste container.[4] Dispose of this waste as hazardous chemical waste according to your institution's and local regulations.[4]
Emergency Response Plan
In the event of a spill or personal exposure, immediate and appropriate action is critical.
Emergency Procedures for this compound Exposure or Spill:
Caption: This flowchart details the immediate actions to be taken in case of accidental exposure or spill of this compound.
First-Aid Measures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[4] Remove contaminated clothing.[6] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the exposed person to fresh air. If not breathing, give artificial respiration.[4] Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[4]
Spill Response:
-
Evacuate personnel from the spill area.[4]
-
Wear appropriate PPE, including respiratory protection, before attempting to clean up the spill.
-
For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[4]
-
For a liquid spill, absorb the material with an inert absorbent and place it in a sealed container for disposal.
-
Clean the spill area thoroughly with a suitable decontamination solution.
-
Prevent spilled material from entering drains or waterways.[6]
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
